molecular formula C7H5BrN2OS2 B1149201 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 113544-53-9

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B1149201
CAS No.: 113544-53-9
M. Wt: 277.1614
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C7H5BrN2OS2 and its molecular weight is 277.1614. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRITDQWGPSXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343770
Record name 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-50-1
Record name 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core, also known as 9-deazaguanine, is a crucial scaffold in medicinal chemistry. Its structural similarity to the purine base guanine allows it to interact with various biological targets, leading to the development of potent inhibitors for enzymes such as purine nucleoside phosphorylase (PNP) and human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) kinases. This technical guide provides an in-depth overview of the primary synthetic pathways for this important heterocyclic compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthetic Strategies

The synthesis of the 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione nucleus can be broadly categorized into several key approaches, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable molecular diversity.

Domino C-N Coupling and Hydroamination

A prevalent and efficient method for constructing the pyrrolo[3,2-d]pyrimidine scaffold involves a domino reaction sequence commencing with a Sonogashira coupling followed by a C-N coupling/hydroamination cascade. This strategy offers a modular approach, allowing for the introduction of various substituents.

A key pathway begins with the bromination of 6-chloro-1,3-dimethyluracil, followed by a Sonogashira reaction to introduce an alkyne moiety. The resulting alkynylated uracil then undergoes a palladium-catalyzed domino reaction with anilines to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-diones.[1]

G A 6-Chloro-1,3-dimethyluracil B 5-Bromo-6-chloro-1,3-dimethyluracil A->B Bromination C Alkynylated Uracil Derivative B->C Sonogashira Coupling D 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivative C->D Domino C-N Coupling/Hydroamination (with substituted aniline)

Domino C-N Coupling/Hydroamination Pathway
Multi-Component Reactions

One-pot, multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex heterocyclic systems. For the pyrrolo[3,2-d]pyrimidine core, a three-component reaction has been reported.[2][3]

This method typically involves the condensation of a 6-aminouracil derivative, an arylglyoxal, and a third component, such as 4-hydroxycoumarin, in the presence of an organocatalyst like L-proline.[2][3] This approach allows for the rapid generation of a library of substituted pyrrolo[3,2-d]pyrimidine derivatives.

G cluster_reactants Reactants A 6-Aminouracil Derivative Catalyst L-proline Acetic Acid, Reflux A->Catalyst B Arylglyoxal B->Catalyst C 4-Hydroxycoumarin C->Catalyst D Pyrrolo[3,2-d]pyrimidine Derivative Catalyst->D

Three-Component Synthesis Workflow
Synthesis from 6-Aminouracil via Cyclization

A straightforward approach utilizes 6-aminouracil as the starting material, which undergoes reaction with chloroacetaldehyde to form an intermediate that is subsequently cyclized.[4] This method is particularly useful for the synthesis of the unsubstituted or specifically substituted pyrrolo[3,2-d]pyrimidine core, depending on the choice of starting uracil. The reaction with chloroacetaldehyde is typically performed under basic conditions, followed by cyclization which can be acid-catalyzed.

G A 6-Aminouracil C Intermediate A->C B Chloroacetaldehyde B->C NaHCO3, 45-65 °C D 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione C->D Cyclization

Synthesis from 6-Aminouracil

Experimental Protocols

Protocol 1: Domino C-N Coupling/Hydroamination

Step 1: Synthesis of 5-Bromo-6-chloro-1,3-dimethyluracil This initial step is carried out following established literature procedures for the bromination of 6-chloro-1,3-dimethyluracil.[1]

Step 2: Sonogashira Coupling to form Alkynylated Uracils

  • To a solution of 5-bromo-6-chloro-1,3-dimethyluracil in a suitable solvent (e.g., THF/Et3N), add a terminal alkyne.

  • Add Pd(PPh3)2Cl2 and CuI as catalysts.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the product by column chromatography.

Step 3: Domino C-N Coupling/Hydroamination

  • In a reaction vessel, combine the alkynylated uracil, a substituted aniline (1.2 equiv), Pd(OAc)2 (5 mol %), DPEphos (5 mol %), and K3PO4 (3 equiv).

  • Add DMA as the solvent and heat the mixture at 100 °C for 15 hours.

  • After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.[1]

Protocol 2: Three-Component Reaction
  • A mixture of 6-aminouracil or 1,3-dimethyl-6-aminouracil (1 mmol), an arylglyoxal hydrate (1 mmol), 4-hydroxycoumarin (1 mmol), and L-proline (20 mol%) in acetic acid (5 mL) is heated under reflux for 4 hours.[3]

  • The reaction mixture is then cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.[3]

Protocol 3: Microwave-Assisted Synthesis of 9-Deazaguanine
  • Step 1: Synthesis of 6-methyl-4-pyrimidinone derivatives: A mixture of guanidine or thiourea and ethyl acetoacetate is irradiated with microwaves (30 W) at 120 °C for 10 minutes without solvent or base.[5]

  • Step 2: Nitration and Alkylation: The resulting 6-methyl-4-pyrimidinone is nitrated, followed by alkylation using N,N-dimethylformamide dimethyl acetal.[5]

  • Step 3: Reductive Cyclization: The intermediate undergoes reductive cyclization using Na2S2O4 in a THF/water mixture, followed by treatment with NaOH and microwave irradiation (40 W) at 90 °C for 20 minutes to yield 9-deazaguanine.[5]

Quantitative Data

The following tables summarize the reported yields for the synthesis of various 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives via the domino C-N coupling/hydroamination pathway.

EntryR¹ (on Alkyne)R² (on Aniline)ProductYield (%)
1Phenyl4-Methyl4a 82
2Phenyl4-Methoxy4b 75
3Phenyl4-Fluoro4c 78
4Phenyl4-(Trifluoromethyl)4d 71
5Phenyl4-Bromo4e 73
64-Tolyl4-Methyl4f 85
74-Methoxyphenyl4-Methyl4g 79
83-Tolyl4-Methyl4h 65
94-Fluorophenyl4-Methyl4i 81
104-Bromophenyl4-Methyl4j 77
114-(N,N-Dimethylamino)phenyl4-Methyl4k 55
124-(N,N-Dimethylamino)phenyl4-Bromo4l 48
13Thiophen-2-yl4-Methyl4m 76

Data adapted from the domino C–N coupling/hydroamination reaction of alkynylated uracils with anilines.[1]

MethodStarting MaterialsKey Reagents/ConditionsYield (%)
Microwave-assisted reductive cyclizationNitrated and alkylated 6-methyl-4-pyrimidinoneNa2S2O4, NaOH, 90 °C, 40W, 20 min90
Conventional heating reductive cyclizationNitrated and alkylated 6-methyl-4-pyrimidinoneReflux, 2 h61
Three-component reaction6-aminouracil derivatives, arylglyoxal hydrates, 4-hydroxycoumarinL-proline, acetic acid, reflux73-86

Comparative yield data for different synthetic methods.[3][5]

References

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, also known by its common name 7-Deazaxanthine, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to endogenous purines, such as xanthine, makes it a valuable scaffold for the design of various therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this molecule, details relevant experimental protocols, and visualizes its role in a key biological pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione are summarized below. These parameters are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.

PropertyValueSource
IUPAC Name 1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione[PubChem CID: 592097]
Synonyms 7-Deazaxanthine, 1,5-Dihydropyrrolo[3,2-d]pyrimidine-2,4-dione[Guidechem], [PubChem CID: 592097]
CAS Number 65996-50-1[Sunway Pharm Ltd], [Angene Chemical]
Molecular Formula C₆H₅N₃O₂[Sunway Pharm Ltd], [Angene Chemical]
Molecular Weight 151.12 g/mol [Sunway Pharm Ltd], [PubChem CID: 592097]
Melting Point >360 °C[Angene Chemical]
Boiling Point 607.6 °C at 760 mmHg (Predicted)[Angene Chemical]
Solubility Sparingly soluble in water; more soluble in DMSO and alkaline solutions.[Guidechem], [Benchchem]
pKa 5.875[Benchchem]
logP (Calculated) -0.4[Angene Chemical], [PubChem CID: 592097]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. Below are generalized protocols relevant to the characterization of heterocyclic compounds like 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

Determination of Aqueous Solubility (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol:

  • An excess amount of the solid compound is added to a known volume of deionized water in a sealed, thermostated container.

  • The suspension is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, the suspension is allowed to stand to permit the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter) to remove any remaining solid particles.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment is typically performed in triplicate to ensure the reproducibility of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of a substance.

Protocol:

  • A precise amount of the compound is dissolved in a known volume of deionized water, often with the addition of a co-solvent like methanol or DMSO if the aqueous solubility is low.

  • The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid (e.g., HCl) is added to the solution to fully protonate the compound.

  • The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration, added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. For more complex molecules or when multiple pKa values are present, specialized software is used to analyze the titration data.

Biological Activity and Signaling Pathway

Derivatives of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione have been identified as potent inhibitors of folate-dependent one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids necessary for cell proliferation.[1] These compounds have been shown to target several key enzymes in this pathway.

The primary target identified for these pyrrolo[3,2-d]pyrimidine inhibitors is serine hydroxymethyltransferase 2 (SHMT2) , a mitochondrial enzyme that catalyzes the conversion of serine to glycine and provides one-carbon units for various biosynthetic processes.[1] Additionally, these inhibitors have been shown to affect cytosolic enzymes involved in de novo purine biosynthesis, namely glycinamide ribonucleotide formyltransferase (GARFT) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) .[1]

The inhibition of these enzymes disrupts the supply of essential building blocks for DNA and RNA synthesis, leading to an antitumor effect. The following diagram illustrates the folate-dependent one-carbon metabolism pathway and highlights the points of inhibition by pyrrolo[3,2-d]pyrimidine derivatives.

Folate_Metabolism_Inhibition cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol cluster_Purine_Biosynthesis De Novo Purine Biosynthesis Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 Formate Formate CH2THF_mito->Formate Formate_cyto Formate Formate->Formate_cyto Export Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 THF_cyto THF CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto SHMT1 DHF DHF CH2THF_cyto->DHF TS CHOTHF_cyto 10-CHO-THF CH2THF_cyto->CHOTHF_cyto MTHFD1 SHMT1 SHMT1 DHF->THF_cyto DHFR GARFT GARFT CHOTHF_cyto->GARFT AICARFT AICARFT CHOTHF_cyto->AICARFT GAR GAR FGAR FGAR GAR->FGAR GARFT AICAR AICAR FAICAR FAICAR AICAR->FAICAR AICARFT Purines Purines (ATP, GTP) FAICAR->Purines Inhibitor 1H-Pyrrolo[3,2-d]pyrimidine- 2,4(3H,5H)-dione Derivatives Inhibitor->SHMT2 Inhibitor->GARFT Inhibitor->AICARFT cluster_Mitochondria cluster_Mitochondria cluster_Cytosol cluster_Cytosol

Figure 1: Inhibition of Folate-Dependent One-Carbon Metabolism.

Conclusion

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (7-Deazaxanthine) presents a compelling scaffold for the development of novel therapeutics, particularly in the area of oncology. Its physicochemical properties, including limited aqueous solubility and a weakly acidic nature, are important considerations for formulation and drug delivery. The biological activity of its derivatives as inhibitors of key enzymes in the folate-dependent one-carbon metabolism pathway underscores the therapeutic potential of this molecular framework. Further research into the synthesis and characterization of the parent compound and its analogs will be crucial for advancing our understanding and application of this promising class of molecules.

References

Navigating the Crystalline Realm: A Technical Guide to the Structural Analysis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. While a specific experimentally determined crystal structure for this parent compound is not publicly available as of this writing, this document outlines the essential experimental protocols and data analysis workflows necessary to elucidate its three-dimensional atomic arrangement. Understanding the crystal structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutics targeting various biological pathways.[1]

Theoretical Foundation of Crystal Structure Analysis

The definitive method for determining the precise three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique relies on the principle that a crystalline solid—a well-ordered, three-dimensional array of molecules—will diffract an incident X-ray beam in a unique and predictable pattern. By measuring the angles and intensities of these diffracted X-rays, a detailed map of the electron density within the crystal can be constructed, revealing the atomic positions, bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow: From Powder to Refined Structure

The journey to obtaining a high-resolution crystal structure involves a series of critical experimental and computational steps. The overall workflow is depicted below.

Crystal Structure Analysis Workflow Figure 1: General Workflow for Small Molecule Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement Synthesis Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection (Diffractometer) CrystalGrowth->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

A high-level overview of the key stages in determining a crystal structure.
Synthesis and Purification

The prerequisite for any crystallographic study is the availability of a highly pure compound. For 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, several synthetic routes have been described in the literature, often involving the cyclization of substituted pyrrole or pyrimidine precursors. Following synthesis, rigorous purification is essential, as impurities can significantly impede crystal growth.

Crystallization: The Art of Growing Single Crystals

Growing diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice. Several techniques can be employed, and the optimal method must be determined empirically.

Experimental Protocol: Vapor Diffusion for Crystallization

  • Solvent Selection: Dissolve a small amount of purified 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in a minimal volume of a "good" solvent in which it is readily soluble (e.g., DMSO, DMF).

  • Apparatus Setup: Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a larger volume of a "poor" solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the "good" solvent (e.g., isopropanol, diethyl ether).

  • Diffusion: The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility.

  • Crystal Growth: As the solution becomes supersaturated, crystals will begin to form. The container should be left undisturbed in a location with a stable temperature to allow for slow crystal growth, which typically yields higher quality crystals.

Other common crystallization techniques include slow evaporation, cooling of a saturated solution, and liquid-liquid diffusion.

X-ray Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data, consisting of thousands of reflection intensities, are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are then determined using computational methods, most commonly "direct methods" for small molecules. This initial model is then refined against the experimental data using a least-squares minimization algorithm. The refinement process adjusts atomic coordinates and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

Data Presentation: Crystallographic Data Tables

The final, refined crystal structure is typically presented with a set of standardized tables summarizing the key crystallographic data. The following tables represent the type of quantitative data that would be generated for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Illustrative)
Empirical formulaC₆H₅N₃O₂
Formula weight151.12
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å α = 90°
b = 9.456(5) Å β = 101.23(4)°
c = 7.891(4) Å γ = 90°
Volume594.1(5) ų
Z4
Density (calculated)1.689 Mg/m³
Absorption coefficient0.134 mm⁻¹
F(000)312
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5432
Independent reflections1357 [R(int) = 0.034]
Completeness to theta = 25.00°99.8 %
Data / restraints / parameters1357 / 0 / 101
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0412, wR2 = 0.1098
R indices (all data)R1 = 0.0534, wR2 = 0.1156
Largest diff. peak and hole0.34 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths and Angles (Illustrative)

BondLength (Å)AngleDegrees (°)
N1-C21.38(2)C6-N1-C2124.5(1)
C2-N31.37(2)N1-C2-N3115.2(1)
N3-C41.40(2)C2-N3-C4125.8(1)
C4-C4a1.39(2)N3-C4-C4a114.3(1)
C4a-N51.35(2)C4-C4a-N5129.7(1)
N5-C61.41(2)C4a-N5-C6108.0(1)
C6-N11.36(2)N5-C6-N1110.5(1)

Signaling Pathways and Molecular Interactions

The pyrrolopyrimidine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. The precise geometry obtained from crystal structure analysis is crucial for understanding how these molecules interact with their protein targets. For instance, the hydrogen bond donor and acceptor sites on the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core can be mapped to design inhibitors that fit specifically into an enzyme's active site.

Molecular Interaction Logic Figure 2: Logic of Structure-Based Drug Design Structure Crystal Structure of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Geometry Precise 3D Geometry (Bond Lengths, Angles) Structure->Geometry Interactions Intermolecular Interactions (Hydrogen Bonding, π-stacking) Structure->Interactions Pharmacophore Pharmacophore Model (H-bond donors/acceptors, hydrophobic regions) Geometry->Pharmacophore Interactions->Pharmacophore Docking In Silico Docking & Virtual Screening Pharmacophore->Docking SAR Structure-Activity Relationship (SAR) Studies Pharmacophore->SAR Target Protein Target (e.g., Kinase Active Site) Target->Docking Docking->SAR LeadOpt Lead Optimization SAR->LeadOpt

How crystal structure data informs the drug discovery process.

Conclusion

While the definitive crystal structure of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione awaits experimental determination, the protocols and methodologies outlined in this guide provide a clear pathway for its elucidation. The resulting structural data will be invaluable for the scientific community, particularly for those in drug development, enabling a deeper understanding of its chemical properties and facilitating the design of novel and more effective therapeutic agents. The combination of meticulous experimental work and sophisticated computational analysis is key to unlocking the structural secrets held within the crystalline form of this important molecule.

References

Technical Guide: 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

While experimental spectroscopic data is sparse, the fundamental properties of the parent compound have been calculated and are provided below.

PropertyValueSource
Molecular Formula C₆H₅N₃O₂Sunway Pharm Ltd[1]
Molecular Weight 151.12 g/mol Sunway Pharm Ltd[1]
CAS Number 65996-50-1Sigma-Aldrich[2]
Physical Form Crystal - PowderSigma-Aldrich[2]
Color White - Gray - Slightly pale reddish yellowSigma-Aldrich[2]
Storage Temperature Refrigerator (2-8°C)Sigma-Aldrich[2]

General Synthetic Approach and Characterization Workflow

The synthesis of the pyrrolo[3,2-d]pyrimidine-2,4-dione core can be achieved through various strategies, often involving the construction of the pyrrole ring onto a pre-existing pyrimidine (uracil) scaffold. A common approach involves a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines or other nitrogen nucleophiles.[3]

Below is a conceptual workflow for the synthesis and characterization of such compounds.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_activity Biological Evaluation start Starting Materials (e.g., Substituted Uracil, Alkyne) reaction Chemical Transformation (e.g., Sonogashira Coupling, Domino Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Pure Pyrrolo[3,2-d]pyrimidine -2,4-dione Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy ms Mass Spectrometry screening Biological Screening (e.g., Kinase Assays, Antimicrobial Testing) product->screening

General workflow for the synthesis and characterization of pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives.
Illustrative Experimental Protocol (Generalized)

The following protocol is a generalized representation based on methodologies for synthesizing substituted pyrrolo[3,2-d]pyrimidine-2,4-diones and should be adapted and optimized for specific target molecules.[3]

  • Alkynylation of Uracil Precursor: A suitably substituted 5-bromo-uracil derivative is subjected to a Sonogashira cross-coupling reaction with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a copper co-catalyst, with a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., THF/DMF).

  • Domino C-N Coupling/Hydroamination: The resulting 5-alkynyluracil is then reacted with an amine (e.g., a substituted aniline) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., DPEphos), and a base (e.g., K₃PO₄) in a high-boiling solvent such as DMA. The reaction mixture is heated to facilitate the domino cyclization process.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.

Spectroscopic Data of a Representative Derivative

Due to the lack of available data for the parent compound, this section presents spectroscopic information for a closely related substituted derivative, 1,3-Dimethyl-5,6-di-p-tolyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione , to illustrate the characteristic spectral features of this class of compounds.[4]

NMR Spectroscopy
¹H NMR (500 MHz, Chloroform-d) ¹³C NMR (126 MHz, Chloroform-d)
δ (ppm) δ (ppm)
7.18 – 7.14 (m, 2H)155.0
7.14 – 7.10 (m, 2H)151.8
7.09 – 7.06 (m, 2H)143.1
7.06 – 7.03 (m, 2H)138.4
6.18 (s, 1H)138.3
3.55 (s, 3H)136.5
3.36 (s, 3H)134.9
2.37 (s, 3H)129.3
2.30 (s, 3H)129.2
128.9
128.3
127.9
111.9
95.2
31.8
28.0
21.4
21.3
IR Spectroscopy
Wavenumber (cm⁻¹) (ATR) Interpretation
1687 (s)C=O stretch
1650 (vs)C=O stretch
1531 (s)C=C stretch (aromatic)
1512 (s)C=C stretch (aromatic)
1463 (s)C-H bend (methyl)
1399 (s)C-N stretch
Mass Spectrometry
Technique m/z Interpretation
MS (EI, 70 eV)359 (100)[M]⁺
HRMS (EI)359.16283Calculated for C₂₂H₂₁N₃O₂
359.16196Found

Biological Activity and Therapeutic Potential

While the specific biological activity of the unsubstituted 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is not well-documented, the broader family of pyrrolopyrimidines has been extensively investigated and shown to possess a wide range of therapeutic properties. This structural motif is often considered a bioisostere of purines, allowing it to interact with a variety of biological targets.

G cluster_activity Reported Biological Activities center_node Pyrrolopyrimidine Core Scaffold antitumor Antitumor (e.g., Kinase Inhibition, PARP Inhibition) center_node->antitumor antiviral Antiviral (e.g., Anti-HBV) center_node->antiviral antimicrobial Antimicrobial center_node->antimicrobial cns_activity CNS Activity (e.g., Analgesic) center_node->cns_activity

Reported biological activities for the broader pyrrolopyrimidine class of compounds.

Notable activities include:

  • Antitumor Agents: Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent antitumor agents.[5] The related pyrrolo[3,4-d]pyrimidine core is found in inhibitors of Poly(ADP-ribose) polymerase (PARP), which are crucial in DNA repair pathways.[6]

  • Toll-like Receptor (TLR) Agonists: Pyrrolo[3,2-d]pyrimidines have been identified as potent and selective agonists of TLR7, indicating their potential for immunotherapy, particularly in the treatment of viral hepatitis.[7]

  • Antimicrobial Activity: Various substituted pyrrolopyrimidines have been synthesized and evaluated for their antibacterial and antifungal properties.[8]

Conclusion

The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core is a valuable scaffold for the development of novel therapeutic agents. Although a complete dataset for the parent compound is currently unavailable, this guide provides a framework for its synthesis and characterization based on the extensive research into its derivatives. The diverse biological activities associated with this class of compounds underscore its importance and potential for future drug discovery efforts. Researchers are encouraged to use the provided information as a foundation for their own investigations into this promising area of medicinal chemistry.

References

An In-depth Technical Guide on the Solubility and Stability of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound featuring a fused pyrrole and pyrimidine ring system.[1] Below is a summary of its key physicochemical properties, primarily derived from computational models and supplier information.

PropertyValueSource
CAS Number 65996-50-1[2][3][4][5]
Molecular Formula C₆H₅N₃O₂[1][2][3][5]
Molecular Weight 151.12 g/mol [2][3]
Melting Point >360°C[6]
Appearance White to light yellow or gray crystalline powder[4][7]
XLogP3 (Calculated) -0.4[3][6]
Hydrogen Bond Donors 3[3][6]
Hydrogen Bond Acceptors 2[3][6]
Storage Conditions 2-8°C, sealed in a dry area[2][4][6][7]

Note: The low calculated XLogP3 value suggests that the compound is likely to be hydrophilic.

Solubility Profile

Specific quantitative solubility data for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in various solvents is not extensively reported in the scientific literature. However, some chemical suppliers note that it may be soluble in polar organic solvents.[1] The high melting point and crystalline nature of the compound may suggest low solubility in aqueous and some organic solvents.

To address this data gap, researchers should perform solubility assessments. The following are standard experimental protocols for determining both kinetic and thermodynamic solubility.

2.1. Kinetic Solubility Assay (High-Throughput Method)

This method is suitable for early-stage drug discovery and measures the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer.

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in 100% DMSO.

    • Sample Preparation: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a final concentration, typically ranging from 1 to 200 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Equilibration: Shake the plate at room temperature for a set period (e.g., 1.5 to 2 hours) to allow for precipitation.

    • Separation: Separate the precipitated compound from the dissolved compound by filtration or centrifugation.

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy, against a standard curve.

2.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the gold standard.

  • Methodology:

    • Sample Preparation: Add an excess amount of solid 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione to a known volume of the desired solvent (e.g., water, PBS at various pH values, or organic solvents) in a sealed vial. Ensure that solid material remains undissolved.

    • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarification can be achieved by centrifugation or filtration.

    • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV or LC-MS.

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start Prepare 10 mM stock in DMSO k_add Add stock to aqueous buffer (e.g., PBS) k_start->k_add k_equilibrate Shake for 1.5-2 hours k_add->k_equilibrate k_separate Filter/centrifuge to remove precipitate k_equilibrate->k_separate k_quantify Quantify soluble compound (HPLC/LC-MS) k_separate->k_quantify t_start Add excess solid to solvent t_equilibrate Shake for 24-48 hours at constant temp. t_start->t_equilibrate t_separate Centrifuge/filter to get clear supernatant t_equilibrate->t_separate t_quantify Quantify soluble compound (HPLC/LC-MS) t_separate->t_quantify

Workflow for Solubility Determination

Stability Profile

The stability of a compound is crucial for its development as a therapeutic agent. While specific stability data for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is lacking, the recommended storage at 2-8°C suggests it may be susceptible to degradation under ambient conditions over time. Stability should be assessed under various conditions, including different pH values, temperatures, and light exposure.

3.1. pH-Dependent Stability

This assay determines the compound's stability in aqueous solutions at different pH levels.

  • Methodology:

    • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Incubation Solutions: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 7.4, and 9).

    • Incubation: Spike the stock solution into each buffer to a final concentration (e.g., 10 µM). Incubate the solutions at a constant temperature (e.g., 37°C).

    • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Quenching: Stop the degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and/or placing the samples on ice.

    • Analysis: Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS method. The degradation rate constant (k) and half-life (t½) can be calculated by plotting the natural logarithm of the concentration versus time.

3.2. Thermal Stability

This assesses the stability of the compound in both solid and solution states at elevated temperatures.

  • Methodology (Solid State):

    • Place a known amount of the solid compound in open and closed vials.

    • Expose the vials to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • At specified intervals, analyze the compound for degradation and the appearance of impurities using techniques like HPLC or DSC (Differential Scanning Calorimetry).

  • Methodology (Solution State):

    • Prepare a solution of the compound in a relevant solvent.

    • Incubate the solution at various temperatures as described above.

    • Analyze aliquots at different time points to determine the extent of degradation.

3.3. Photostability

This test evaluates the compound's sensitivity to light.

  • Methodology:

    • Expose a solution of the compound (in a photochemically inert and transparent container) and the solid compound to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).

    • Analyze the samples at a specific time point and compare them to the protected control to determine the extent of photodegradation.

G cluster_ph pH Stability cluster_thermal Thermal Stability cluster_photo Photostability start Prepare stock solution of compound ph_incubate Incubate in buffers (pH 2, 7.4, 9) at 37°C start->ph_incubate th_incubate Incubate solid/solution at elevated temps (40°C, 60°C) start->th_incubate ph_expose Expose solid/solution to light (ICH Q1B guidelines) start->ph_expose ph_control Keep control sample in dark start->ph_control ph_sample Sample after exposure period ph_incubate->ph_sample analyze Analyze remaining parent compound (LC-MS) ph_sample->analyze ph_sample->analyze th_sample Sample at intervals th_incubate->th_sample th_sample->analyze ph_expose->ph_sample ph_control->ph_sample

General Workflow for Stability Assessment

Relevance in Signaling Pathways

While 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione itself has not been extensively studied in the context of specific signaling pathways, the pyrrolopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives of this core are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. For instance, many kinase inhibitors targeting pathways involved in cell proliferation and survival, such as those mediated by receptor tyrosine kinases (RTKs), have a pyrrolopyrimidine core.

The diagram below illustrates a generalized signaling pathway where pyrrolopyrimidine derivatives often act as inhibitors.

G cluster_pathway Intracellular Signaling Cascade ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation inhibitor Pyrrolopyrimidine Derivative (Inhibitor) inhibitor->rtk

Representative Kinase Signaling Pathway

This diagram shows a typical RTK pathway where a pyrrolopyrimidine derivative could act as an inhibitor, blocking the signal transduction that leads to cell proliferation.

Conclusion

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a foundational scaffold with significant potential in drug discovery. This guide highlights the current gap in publicly available experimental data regarding its solubility and stability. By employing the standardized protocols detailed herein, researchers can systematically characterize these critical physicochemical properties. Such data is indispensable for interpreting biological assay results, designing formulation strategies, and advancing the development of novel therapeutics based on this promising heterocyclic core.

References

Tautomeric Landscape of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, a core scaffold in many biologically active compounds, can exist in multiple tautomeric forms. Understanding the tautomeric preferences of this heterocyclic system is crucial for elucidating its chemical reactivity, biological activity, and for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the potential tautomeric forms of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, drawing upon established principles of heterocyclic chemistry and analogies with the closely related 7-deazapurine analogs. While direct experimental and computational data for the parent compound are limited, this guide outlines the probable tautomeric equilibria and details the experimental and computational methodologies that can be employed for their characterization.

Introduction to Tautomerism in Pyrrolo[3,2-d]pyrimidines

The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core, an analog of 7-deazaguanine, possesses multiple sites for proton migration, leading to the potential for several tautomeric forms to coexist in equilibrium. The relative populations of these tautomers can be influenced by various factors, including the physical state (solid or solution), solvent polarity, pH, and temperature. The predominant tautomeric form will dictate the molecule's hydrogen bonding patterns, electronic distribution, and ultimately its interaction with biological targets.

Potential Tautomeric Forms

Based on the fundamental principles of keto-enol and lactam-lactim tautomerism, four principal tautomeric forms of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione are proposed to be the most significant. These arise from the migration of protons between the nitrogen and oxygen atoms of the pyrimidine ring and the nitrogen atoms of the pyrrole and pyrimidine rings.

The four probable tautomeric forms are:

  • Diketone (Lactam) Form (1): The most commonly depicted form, with carbonyl groups at positions 2 and 4.

  • 4-Hydroxy-keto (Enol-keto) Form (2): An enol form arising from proton migration from N3 to the C4-carbonyl oxygen.

  • 2-Hydroxy-keto (Enol-keto) Form (3): An enol form resulting from proton migration from N3 to the C2-carbonyl oxygen.

  • 2,4-Dihydroxy (Dienol) Form (4): The fully enolized form with hydroxyl groups at both positions 2 and 4.

Figure 1. Principal tautomeric forms of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

Predicted Relative Stabilities

The relative energies of the enol forms are expected to be higher. The stability of these enol tautomers can be influenced by the aromaticity of the heterocyclic system. The 2,4-dihydroxy form, while fully aromatic in the pyrimidine ring, is likely to be the least stable due to the energetic cost of enolization of both amide functionalities.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that would be expected from computational and experimental analyses of the tautomeric forms of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. This data is for illustrative purposes to guide researchers in their potential findings.

Table 1: Calculated Relative Energies of Tautomers (Hypothetical)

TautomerStructureRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
1 Diketone0.000.00
2 4-Hydroxy-keto+5.8+3.5
3 2-Hydroxy-keto+8.2+6.1
4 2,4-Dihydroxy+15.5+11.8

Table 2: Predicted Key Spectroscopic Data (Hypothetical)

Tautomer1H NMR (ppm, DMSO-d6) - Exchangeable Protons13C NMR (ppm, DMSO-d6) - Carbonyl/Enol CarbonsIR (cm-1) - Key Stretches
1 ~11.5 (N1-H), ~10.8 (N3-H), ~7.0 (N5-H)~165 (C2), ~155 (C4)~1710 (C=O), ~1660 (C=O)
2 ~12.0 (N1-H), ~10.5 (O4-H), ~7.1 (N5-H)~160 (C2), ~158 (C4)~3400 (O-H), ~1680 (C=O)
3 ~11.8 (O2-H), ~11.0 (N1-H), ~7.0 (N5-H)~162 (C2), ~160 (C4)~3450 (O-H), ~1670 (C=O)
4 ~12.5 (O2-H), ~11.5 (O4-H), ~7.2 (N5-H)~150 (C2), ~148 (C4)~3500 (O-H), ~3400 (O-H)

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and computational methods is essential for the comprehensive characterization of the tautomeric forms of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the different tautomers in solution.

Methodology:

  • Sample Preparation: Dissolve the compound in various deuterated solvents of differing polarity (e.g., DMSO-d6, CDCl3, D2O with appropriate buffering).

  • 1H NMR: Acquire 1H NMR spectra. The chemical shifts and coupling constants of the pyrrole and pyrimidine ring protons, as well as the positions of the exchangeable NH and OH protons, will be indicative of the tautomeric form.

  • 13C NMR: Acquire 13C NMR spectra. The chemical shifts of the carbonyl carbons (in the diketone form) versus the enolic carbons will provide direct evidence for the predominant tautomer.

  • Variable-Temperature NMR: Conduct NMR experiments at different temperatures. Changes in the relative intensities of signals corresponding to different tautomers can provide thermodynamic information about the equilibrium.

  • 2D NMR (HSQC, HMBC): Utilize two-dimensional NMR techniques to confirm the assignment of proton and carbon signals and to establish long-range correlations that can help differentiate between tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the tautomeric equilibrium in different solvents.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarity and hydrogen-bonding capabilities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution. Different tautomers will exhibit distinct absorption maxima (λmax) due to differences in their electronic conjugation.

  • Data Analysis: Analyze the changes in the absorption spectra as a function of solvent polarity to infer shifts in the tautomeric equilibrium.

Infrared (IR) Spectroscopy

Objective: To identify functional groups characteristic of each tautomer in the solid state.

Methodology:

  • Sample Preparation: Prepare a KBr pellet or a Nujol mull of the solid compound.

  • Spectral Acquisition: Record the IR spectrum.

  • Data Analysis: Look for characteristic absorption bands. The presence of strong C=O stretching bands (around 1650-1720 cm-1) would indicate the diketone form, while the appearance of O-H stretching bands (around 3200-3600 cm-1) and C=C stretching bands (around 1600-1650 cm-1) would suggest the presence of enol forms.

Computational Chemistry Workflow

Objective: To calculate the relative stabilities and predict the spectroscopic properties of the tautomers.

Computational_Workflow cluster_start Initial Steps cluster_geom_opt Geometry Optimization cluster_energy_calc Energy Calculation cluster_analysis Analysis cluster_output Output start Propose Tautomeric Structures geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher Level of Theory) freq_calc->single_point solvation Solvation Model (e.g., PCM, SMD) single_point->solvation rel_energy Calculate Relative Energies solvation->rel_energy nmr_pred Predict NMR Spectra (GIAO Method) rel_energy->nmr_pred ir_pred Predict IR Spectra nmr_pred->ir_pred output Compare with Experimental Data ir_pred->output

Figure 2. A typical computational workflow for studying tautomerism.

Conclusion

The tautomeric landscape of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is likely dominated by the diketone form, with minor contributions from various enol tautomers. A thorough understanding of this equilibrium is paramount for researchers in medicinal chemistry and drug development. The synergistic application of high-level computational methods and advanced spectroscopic techniques, as outlined in this guide, will be instrumental in definitively characterizing the tautomeric behavior of this important heterocyclic scaffold and its derivatives, thereby facilitating the design of more effective and specific therapeutic agents.

Synthesis of Novel 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to purines and pyrimidines. This structural similarity allows compounds incorporating this core to interact with a wide array of biological targets, leading to their investigation as potent therapeutic agents. Derivatives of this scaffold have demonstrated significant potential in oncology, with activities including the inhibition of protein kinases and interference with metabolic pathways crucial for cancer cell proliferation. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into novel 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione analogs, tailored for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione analogs can be achieved through various synthetic routes. A prominent and efficient method involves a domino C-N coupling/hydroamination reaction sequence. This approach offers the advantage of constructing the core heterocyclic system in a single step from readily available starting materials.

General Experimental Protocol: Domino C-N Coupling/Hydroamination

A versatile method for the synthesis of a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones involves a combination of a Sonogashira reaction followed by a domino C–N coupling/hydroamination reaction for the final cyclization.[1]

Step 1: Synthesis of Alkynylated Uracil Precursors

The initial step involves the synthesis of 5-alkynyl-6-chlorouracil derivatives. This is typically achieved via a Sonogashira cross-coupling reaction between a 5-halo-6-chlorouracil derivative and a terminal alkyne.

  • Materials: 5-Bromo-6-chloro-1,3-dimethyluracil, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine, THF.

  • Procedure: To a solution of 5-bromo-6-chloro-1,3-dimethyluracil in a mixture of triethylamine and THF are added the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 5-alkynyl-6-chlorouracil.

Step 2: Domino C-N Coupling/Hydroamination

The synthesized 5-alkynyl-6-chlorouracil is then subjected to a palladium-catalyzed domino reaction with various anilines to construct the pyrrolo[3,2-d]pyrimidine core.

  • Materials: 5-Alkynyl-6-chlorouracil derivative, substituted aniline, Pd(OAc)₂, DPEphos, K₃PO₄, DMA.

  • Procedure: A mixture of the 5-alkynyl-6-chlorouracil, the corresponding aniline, Pd(OAc)₂, DPEphos, and K₃PO₄ in DMA is heated at 100 °C for 15 hours.[1] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the final 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione analog.[1]

Quantitative Data Summary

The biological activity of novel 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione analogs has been evaluated against various cancer cell lines. The data presented below summarizes the antiproliferative activities and enzyme inhibitory concentrations.

Compound IDTarget/Cell LineIC50/GI50 (µM)NotesReference
8b HCT1160.031Broad-spectrum inhibition[2]
Hep3B0.049[2]
MCF-70.043[2]
9a HCT1160.011[2]
9c HCT1160.009Most active against HCT116[2]
11c MCF-70.364[2]
AGF291 Lung, Colon, Pancreatic Cancer Cells-In vitro antitumor efficacy established[3][4]
AGF320 Lung, Colon, Pancreatic Cancer Cells-In vitro antitumor efficacy established[3][4]
AGF347 Lung, Colon, Pancreatic Cancer Cells-In vitro antitumor efficacy established[3][4]

Signaling Pathways and Experimental Workflows

The rational design of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione analogs often targets specific signaling pathways implicated in cancer progression. Understanding these pathways and the experimental workflows for their investigation is crucial for drug development.

Targeting One-Carbon Metabolism

Folate-dependent one-carbon (C1) metabolism is a critical pathway for the biosynthesis of nucleotides and amino acids, supporting rapid cell proliferation.[3][4] This pathway is compartmentalized between the mitochondria and the cytosol. Novel pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target mitochondrial C1 metabolism, particularly the enzyme serine hydroxymethyltransferase 2 (SHMT2).[3][4]

OneCarbonMetabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito C1_unit_mito C1 Unit SHMT2->C1_unit_mito Glycine_cyto Glycine Glycine_mito->Glycine_cyto Export C1_unit_cyto C1 Unit C1_unit_mito->C1_unit_cyto Export Serine_cyto Serine SHMT1 SHMT1 Serine_cyto->SHMT1 SHMT1->Glycine_cyto SHMT1->C1_unit_cyto Purine_synthesis Purine Biosynthesis C1_unit_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis C1_unit_cyto->Thymidylate_synthesis Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->SHMT2 Inhibitor->Purine_synthesis Also inhibits cytosolic purine biosynthesis

Caption: Targeted inhibition of mitochondrial and cytosolic one-carbon metabolism.

General Synthetic Workflow

The overall process from starting materials to the final biologically active compounds follows a structured workflow. This involves the initial synthesis of key intermediates, followed by diversification through various chemical reactions to generate a library of analogs for biological screening.

SyntheticWorkflow Start Starting Materials (e.g., Halogenated Uracils, Terminal Alkynes, Anilines) Step1 Synthesis of Key Intermediate (e.g., 5-Alkynyl-6-chlorouracil) Start->Step1 Step2 Diversification Reactions (e.g., Domino C-N Coupling/ Hydroamination) Step1->Step2 Library Library of Pyrrolo[3,2-d]pyrimidine Analogs Step2->Library Screening Biological Screening (e.g., Antiproliferative Assays, Enzyme Inhibition Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

References

A Technical Guide to the Biological Screening of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biological screening of compound libraries based on the 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold. This versatile heterocyclic system has emerged as a promising framework in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects. This document details the synthesis, experimental screening protocols, and summarizes the quantitative biological data for these compounds. Furthermore, it provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and the screening process.

Synthesis of the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Scaffold

The synthesis of the 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core and its derivatives can be achieved through various synthetic routes. A common approach involves the construction of the fused pyrrole and pyrimidine rings from acyclic or heterocyclic precursors.

General Synthetic Protocol: Domino C–N Coupling/Hydroamination Reaction

A recently developed methodology for the synthesis of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-diones involves a domino C–N coupling/hydroamination reaction of alkynylated uracils with anilines. This method offers a versatile and efficient route to a variety of substituted derivatives.[1]

Step 1: Synthesis of 5-Bromo-6-chloro-1,3-dimethyluracil Bromination of 6-chloro-1,3-dimethyluracil affords the 5-bromo-6-chloro-1,3-dimethyluracil intermediate.

Step 2: Sonogashira Coupling The 5-bromo-6-chloro-1,3-dimethyluracil is then subjected to a Sonogashira coupling reaction with a terminal alkyne to introduce the alkynyl moiety at the 5-position.

Step 3: Domino C–N Coupling/Hydroamination The resulting alkynylated uracil is reacted with a substituted aniline in the presence of a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., DPEphos), and a base (e.g., K3PO4) in a suitable solvent like DMA at elevated temperatures (e.g., 100 °C). This one-pot reaction proceeds via a domino sequence of C-N bond formation and subsequent intramolecular hydroamination to yield the desired 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold.[1]

Biological Screening: Assays and Protocols

Libraries of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives have been screened against various biological targets, primarily in the areas of oncology and virology. The following sections detail the experimental protocols for the key assays employed in these screening campaigns.

Anticancer Activity

The anticancer potential of these compounds is often evaluated through cytotoxicity assays against a panel of human cancer cell lines, kinase inhibition assays, and cell cycle analysis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds is prepared in complete growth medium. The old medium is removed from the cells, and 100 µL of the medium containing the diluted compounds is added to each well. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This luminescent assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.

Protocol for EGFR/CDK2 Inhibition:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT) to the desired final concentrations.[2][3]

  • Kinase Reaction Setup: To each well of a 96-well or 384-well plate, add 5 µL of the diluted test inhibitor. Add 10 µL of a master mix containing the recombinant kinase (e.g., EGFR or CDK2/Cyclin A2) and its specific substrate (e.g., Poly(Glu, Tyr) for EGFR, Histone H1 for CDK2) in kinase buffer.[2][4]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[2]

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[2]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[2]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from a no-enzyme control) from all other readings. Normalize the data to a DMSO-only control (representing 100% kinase activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

Antiviral Activity

The antiviral properties of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives have been investigated, particularly against viruses like Chikungunya virus (CHIKV).

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a viral infection.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and incubate overnight to form a confluent monolayer.

  • Compound and Virus Addition: The next day, remove the culture medium and add serial dilutions of the test compound. Subsequently, infect the cells with a specific multiplicity of infection (MOI) of the virus. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until the virus control wells show significant CPE.

  • Viability Assessment: Assess cell viability using a colorimetric method such as the MTT assay, as described previously.

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. The EC50 value (the concentration of compound that protects 50% of the cells from virus-induced death) is determined from the dose-response curve. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Quantitative Data Summary

The following tables summarize the biological activity of representative 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives and related compounds from various screening studies.

Table 1: Anticancer Activity of 1H-Pyrrolo[3,2-d]pyrimidine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
9a HCT-116Cytotoxicity0.011[2]
9c HCT-116Cytotoxicity0.009[2]
8b Hep3BCytotoxicity0.049[2]
8b HCT116Cytotoxicity0.031[2]
8b MCF-7Cytotoxicity0.043[2]
Halogenated Analogues VariousCytotoxicity0.014 - 14.5[4]

Table 2: Kinase Inhibitory Activity of Pyrrolopyrimidine Derivatives

Compound IDKinase TargetAssay TypeIC50 (nM)Reference
Compound 8b CDK2/Cyclin A1Kinase Inhibition10-23% inhibition (relative to imatinib)[2]
Compound 8b DYRK3Kinase Inhibition10-23% inhibition (relative to imatinib)[2]
Compound 8b GSK3 alphaKinase Inhibition10-23% inhibition (relative to imatinib)[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the screening process, the following diagrams illustrate key signaling pathways targeted by these compounds and the general workflow of the biological assays.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2_SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Proliferation Cell Proliferation, Survival, Angiogenesis EGF EGF (Ligand) EGF->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Pyrrolopyrimidine Pyrrolopyrimidine Pyrrolopyrimidine->EGFR Inhibition

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F P CyclinE_CDK2 Cyclin E / CDK2 Rb_E2F->CyclinE_CDK2 E2F released p21 p21/p27 p21->CyclinD_CDK46 Inhibition p21->CyclinE_CDK2 Inhibition CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 Progression DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication Pyrrolopyrimidine 1H-Pyrrolo[3,2-d]pyrimidine -2,4(3H,5H)-dione Derivatives Pyrrolopyrimidine->CyclinE_CDK2 Inhibition Pyrrolopyrimidine->CyclinA_CDK2 Inhibition

Experimental Workflow Diagrams

Screening_Workflow cluster_synthesis Compound Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine -2,4(3H,5H)-dione Library Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Kinase Inhibition, Antiviral Assay) Hit_Identification->Secondary_Screening Lead_Identification Lead Identification Secondary_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Candidate_Selection Preclinical Candidate Selection ADMET_Profiling->Candidate_Selection

Conclusion

The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold represents a privileged structure in medicinal chemistry, with libraries of its derivatives showing significant promise in the development of novel therapeutics, particularly in the fields of oncology and virology. This technical guide has provided a comprehensive overview of the synthesis, biological screening methodologies, and activity data associated with these compounds. The detailed protocols and visual aids are intended to serve as a valuable resource for researchers and drug development professionals working with this important class of molecules. Further exploration of the structure-activity relationships and optimization of lead compounds will be crucial in translating the potential of this scaffold into clinically effective drugs.

References

An In-depth Technical Guide to Identifying Protein Targets of the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to identifying the protein targets of compounds based on the 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core structure. While research on the unsubstituted parent compound is limited, extensive studies on its 5-substituted derivatives have revealed a consistent pattern of interaction with key enzymes in cellular metabolism. This document will focus on these derivatives to illustrate the target identification process, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to the 1H-Pyrrolo[3,2-d]pyrimidine Scaffold

The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its structural similarity to purines, suggesting a potential to interact with a wide range of biological targets.[1] While the parent compound serves as a foundational structure, its derivatives have been more extensively explored, leading to the discovery of potent inhibitors of key metabolic pathways with significant therapeutic potential, particularly in oncology.[2][3]

Research has primarily focused on 5-substituted pyrrolo[3,2-d]pyrimidine compounds, which have demonstrated broad-spectrum antitumor efficacy.[2] These compounds have been shown to multitarget enzymes within the folate-dependent one-carbon (C1) metabolism pathway, a critical process for nucleotide and amino acid biosynthesis that is often upregulated in cancer cells.[3][4]

Identified Protein Targets

Studies on derivatives of the 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold have identified several key protein targets within the one-carbon metabolism pathway.[2] These targets are involved in both the mitochondrial and cytosolic compartments of the cell.

The primary identified protein targets include:

  • Serine Hydroxymethyltransferase 1 (SHMT1) : A cytosolic enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[2]

  • Serine Hydroxymethyltransferase 2 (SHMT2) : The mitochondrial isoform of SHMT, which plays a crucial role in providing one-carbon units for various biosynthetic pathways.[2][4]

  • β-glycinamide ribonucleotide formyltransferase (GARFTase) : A cytosolic enzyme involved in the de novo purine biosynthesis pathway.[2]

  • 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) : Another key cytosolic enzyme in the de novo purine biosynthesis pathway.[2][4]

The inhibition of these enzymes by pyrrolo[3,2-d]pyrimidine derivatives disrupts the production of essential metabolites, leading to decreased nucleotide biosynthesis, impaired glutathione pools, increased reactive oxygen species (ROS), and ultimately, inhibition of cancer cell proliferation.[4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of lead 5-substituted pyrrolo[3,2-d]pyrimidine compounds against various cancer cell lines and their purified target enzymes.

Table 1: In Vitro Antiproliferative Activity of Lead Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundH460 NSCLC IC₅₀ (nM)HCT116 Colon IC₅₀ (nM)MIA PaCa-2 Pancreatic IC₅₀ (nM)
AGF291100 ± 20130 ± 10130 ± 30
AGF320110 ± 10180 ± 20110 ± 10
AGF347100 ± 10150 ± 20110 ± 20

Data extracted from Dekhne et al. (2019).[2]

Table 2: In Vitro Enzyme Inhibition Constants (Kᵢ) of AGF347

EnzymeKᵢ (nM)
SHMT1180 ± 20
SHMT2230 ± 30
GARFTase40 ± 10
AICARFTase160 ± 30

Data extracted from Dekhne et al. (2019).[2]

Experimental Protocols

This section details the key experimental methodologies used to identify and characterize the protein targets of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives.

In Vitro Enzyme Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on a purified enzyme.

Protocol:

  • Enzyme Preparation: Recombinant human SHMT1, SHMT2, GARFTase, and AICARFTase are expressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, its specific substrates, and necessary cofactors in an appropriate buffer.

  • Compound Incubation: The test compound (e.g., AGF347) is serially diluted and incubated with the enzyme for a predetermined period (e.g., 30 minutes at 30°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a key substrate (e.g., [γ-³²P]ATP for kinases or a labeled substrate for metabolic enzymes).

  • Quantification: The reaction is allowed to proceed for a specific time and then stopped. The amount of product formed is quantified. For radiolabeled assays, this can be done by measuring the incorporation of the radiolabel into the product. For spectrophotometric assays, the change in absorbance is measured.

  • Data Analysis: The enzyme activity is plotted against the compound concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated. The Kᵢ value can be determined from the IC₅₀ value using the Cheng-Prusoff equation.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., H460, HCT116, MIA PaCa-2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a reagent such as resazurin or MTT. The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Metabolic Rescue Experiments

These experiments are performed to confirm the intracellular targets of a compound by supplying the cells with the downstream products of the inhibited pathway.

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compound at a concentration around its IC₅₀ value.

  • Metabolite Supplementation: The treated cells are simultaneously supplemented with various metabolites, such as glycine, hypoxanthine (a purine precursor), or thymidine.

  • Cell Viability Measurement: After a set incubation period, cell viability is measured as described in the cell proliferation assay.

  • Analysis: If the addition of a specific metabolite rescues the cells from the cytotoxic effects of the compound, it provides strong evidence that the compound targets the metabolic pathway upstream of that metabolite. For example, rescue by glycine and purines suggests inhibition of SHMT and the de novo purine biosynthesis pathway.[2]

Visualizations

The following diagrams illustrate the key signaling pathway targeted by 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives and a general workflow for their target identification.

OneCarbonMetabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_in Serine SHMT2 SHMT2 Serine_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out CH2_mTHF 5,10-CH2-THF SHMT2->CH2_mTHF Glycine_in Glycine Glycine_out->Glycine_in mTHF THF mTHF->SHMT2 Formate Formate CH2_mTHF->Formate GARFTase GARFTase Formate->GARFTase Formate->GARFTase Purine_Syn De Novo Purine Biosynthesis GARFTase->Purine_Syn AICARFTase AICARFTase AICARFTase->Purine_Syn SHMT1 SHMT1 SHMT1->Glycine_in CH2_cTHF 5,10-CH2-THF SHMT1->CH2_cTHF Glycine_in->GARFTase Serine_cyto Serine Serine_cyto->SHMT1 cTHF THF cTHF->SHMT1 Compound Pyrrolo[3,2-d]pyrimidine Derivatives Compound->SHMT2 Compound->GARFTase Compound->AICARFTase Compound->SHMT1

Caption: Targeted one-carbon metabolism pathway.

TargetID_Workflow Start Design & Synthesize Pyrrolo[3,2-d]pyrimidine Derivatives CellAssay Cell-Based Assays (e.g., Proliferation) Start->CellAssay HitIdent Identify 'Hit' Compounds with Antitumor Activity CellAssay->HitIdent TargetHypoth Hypothesize Targets (e.g., Metabolic Pathways) HitIdent->TargetHypoth EnzymeAssay In Vitro Enzyme Inhibition Assays TargetHypoth->EnzymeAssay Direct Inhibition MetabolicRescue Metabolic Rescue Experiments TargetHypoth->MetabolicRescue Pathway Validation TargetConfirm Confirm Intracellular Targets EnzymeAssay->TargetConfirm MetabolicRescue->TargetConfirm SAR Structure-Activity Relationship (SAR) Studies TargetConfirm->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Experimental workflow for target identification.

Conclusion

The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold represents a promising starting point for the development of novel therapeutics. While direct target identification for the parent compound is an area for future research, the extensive work on its 5-substituted derivatives has provided a clear and compelling case for their multi-targeting effects on one-carbon metabolism. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to identify and validate the protein targets of this and other novel chemical scaffolds. The consistent findings across multiple studies underscore the potential of these compounds as broad-spectrum antitumor agents and highlight the importance of targeting metabolic pathways in cancer therapy.

References

In Silico Modeling of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been investigated as potent inhibitors of various protein kinases and other important biological targets, making them attractive candidates for drug discovery, particularly in oncology. This technical guide provides an in-depth overview of the in silico modeling techniques used to elucidate the interactions of these compounds, offering detailed experimental protocols and summarizing key quantitative data to aid in the rational design of novel therapeutics.

Introduction to 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

The pyrrolopyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids, allowing it to interact with a wide range of biological targets.[1] Derivatives of the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold have been synthesized and evaluated for their activity against several key proteins implicated in disease, including LIM kinases (LIMKs), p21-activated kinase 4 (PAK4), α1-adrenergic receptors, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Kinase Insert Domain Receptor (KDR).[2][3][4][5][6] In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these compounds, predicting their binding modes, and optimizing their potency and selectivity.

Key Biological Targets and Signaling Pathways

Computational studies have identified several key protein targets for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives. Understanding the signaling pathways in which these targets are involved is essential for rational drug design.

Kinase Inhibitors in Cancer Therapy

Many derivatives of this scaffold act as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling.[3][7] Overexpression or mutation of kinases is a common driver of cancer.[3][7]

  • LIM Kinase 2 (LIMK2): LIMKs are downstream effectors of Rho-associated protein kinases (ROCKs) and p21-activated protein kinases (PAKs).[2] They are promising targets for cancer treatment due to their role in regulating cell motility and invasion.[2]

  • p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with a variety of cancers, including breast, pancreatic, and gastric cancers.[3]

  • EGFR and CDK2: EGFR is a transmembrane protein with tyrosine kinase activity that plays a significant role in cancer progression.[8] CDK2, a serine/threonine protein kinase, is often highly active in human cancers.[5] Dual inhibition of EGFR and CDK2 is a promising strategy for anticancer therapy.[5][9]

  • Kinase Insert Domain Receptor (KDR/VEGFR2): KDR is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. KDR inhibitors are effective anticancer agents.[6]

Below is a diagram illustrating a generalized kinase signaling pathway often targeted by pyrrolopyrimidine derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, KDR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Downstream Signaling Proteins (e.g., ROCK, PAK) Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Target_Kinase Target Kinase (e.g., LIMK2, CDK2) Signaling_Proteins->Target_Kinase Activates Cellular_Response Cellular Response (Proliferation, Migration, etc.) Target_Kinase->Cellular_Response Phosphorylates Substrates Leading to Pyrrolopyrimidine_Inhibitor 1H-Pyrrolo[3,2-d]pyrimidine -2,4-dione Derivative Pyrrolopyrimidine_Inhibitor->Target_Kinase Inhibits

Caption: Generalized kinase signaling pathway targeted by 1H-Pyrrolo[3,2-d]pyrimidine derivatives.

G-Protein Coupled Receptors
  • α1-Adrenergic Receptors (α1-ARs): These receptors are involved in regulating vasoconstriction, and ligands targeting them have applications in treating conditions like hypertension. Derivatives of 1H-pyrrolopyrimidine-2,4-dione have shown high affinity for α1-ARs.[4]

In Silico Modeling Methodologies and Protocols

A variety of computational techniques are employed to study the interactions of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives with their targets. The general workflow for these studies is depicted below.

In_Silico_Workflow Start Start: Identify Target & Ligand Library Homology_Modeling Homology Modeling (if target structure is unknown) Start->Homology_Modeling Molecular_Docking Molecular Docking (Predict Binding Pose) Start->Molecular_Docking Ligands Homology_Modeling->Molecular_Docking Target Structure MD_Simulations Molecular Dynamics (MD) Simulations (Assess Stability & Dynamics) Molecular_Docking->MD_Simulations QSAR_Analysis QSAR Analysis (Relate Structure to Activity) Molecular_Docking->QSAR_Analysis Pharmacophore_Modeling Pharmacophore Modeling (Identify Key Features) Molecular_Docking->Pharmacophore_Modeling Binding_Free_Energy Binding Free Energy Calculation (e.g., MM/GBSA) MD_Simulations->Binding_Free_Energy Lead_Optimization Lead Optimization & Design of New Compounds Binding_Free_Energy->Lead_Optimization Virtual_Screening Virtual Screening (Identify New Hits) QSAR_Analysis->Virtual_Screening Pharmacophore_Modeling->Virtual_Screening Virtual_Screening->Lead_Optimization

Caption: A typical workflow for the in silico modeling of drug candidates.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding binding mechanisms and for virtual screening.

Detailed Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or generate a homology model if the structure is unavailable.[2]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., using the H++ server or Schrödinger's Protein Preparation Wizard).

    • Perform energy minimization to relieve steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative.

    • Convert the 2D structure to a 3D conformation.

    • Assign correct atom types and charges (e.g., using Gasteiger charges).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Perform the docking calculation using software like AutoDock, Glide, or GOLD.

    • Analyze the resulting docking poses based on their scoring functions and clustering.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to rationalize the binding mode.[2] Key interactions for pyrrolopyrimidine scaffolds often involve hydrogen bonds with the hinge region of kinases.[3]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the docked pose and refining the binding mode.

Detailed Protocol:

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Use a standard force field such as AMBER or CHARMM to describe the atomic interactions.

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT ensemble.

    • Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to capture the relevant biological motions.

  • Trajectory Analysis:

    • Analyze the root-mean-square deviation (RMSD) to assess the stability of the protein and ligand.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity compared to docking scores.

Detailed Protocol (MM/GBSA Method):

  • Snapshot Extraction: Extract snapshots (frames) from the stable part of the MD simulation trajectory.

  • Energy Calculation: For each snapshot, calculate the following energy terms using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method:[2]

    • The free energy of the complex.

    • The free energy of the protein.

    • The free energy of the ligand.

  • Binding Free Energy: Calculate the binding free energy (ΔG_bind) by subtracting the free energies of the protein and ligand from the free energy of the complex.

  • Energy Decomposition: Decompose the binding free energy into contributions from individual residues to identify key residues responsible for binding.[2]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of compounds with their biological activities, enabling the prediction of activity for new compounds.

Detailed Protocol:

  • Data Collection: Compile a dataset of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives with their experimentally determined biological activities (e.g., IC50 or Ki values).

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, polar surface area, electronic properties).

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that relates the descriptors to the biological activity.

  • Model Validation: Validate the QSAR model using internal (e.g., cross-validation) and external validation techniques to ensure its predictive power.[6] The quality of the model is often assessed by parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²).[6]

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and experimental studies on 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives and related structures.

Table 1: Inhibitory Activity against Kinases

Compound IDTarget KinaseIC50 (µM)Cell LineReference
9a -0.011HCT-116[5][9]
9c -0.009HCT-116[5][8][9]
8b -0.049Hep3B[5][9]
8b -0.031HCT-116[5]
8b -0.043MCF-7[5]
8b CDK2/Cyclin A115% inhibition-[5][9]
Compound 7 Multi-kinaseNot specifiedHepG2[7]
Compound 59 RET kinase0.1067 ± 0.004-[10]

Table 2: Binding Affinity for α1-Adrenergic Receptors

Compound IDTarget ReceptorKi (nM)Reference
10b α1-AR1.4[4]
10c α1-AR1.4[4]
10e α1-AR2.71[4]
10e 5-HT1A>10,000[4]

Table 3: QSAR and Molecular Modeling Correlation

Modeling TechniqueTargetCorrelation (r²)Reference
MM/GBSALIMK20.63[2]
CoMFAKDR0.912[6]
CoMSIAKDR0.955[6]

Conclusion

In silico modeling is an indispensable tool in the development of drugs based on the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold. Techniques such as molecular docking, MD simulations, and QSAR provide crucial insights into ligand-target interactions, guiding the synthesis and optimization of new, more potent, and selective therapeutic agents. The detailed protocols and summarized data in this guide offer a solid foundation for researchers to design and execute their own computational studies, ultimately accelerating the discovery of novel drugs for a range of diseases.

References

Pharmacokinetic Profile of Pyrrolo[3,2-d]pyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of pyrrolo[3,2-d]pyrimidine derivatives, a promising class of compounds with significant therapeutic potential, particularly in oncology. This document summarizes available quantitative PK data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction to Pyrrolo[3,2-d]pyrimidines

The pyrrolo[3,2-d]pyrimidine scaffold is a core structural motif in a variety of kinase inhibitors and other targeted therapies. Its resemblance to the purine core allows for competitive binding to the ATP-binding sites of numerous enzymes. Modifications to this core structure have led to the development of potent and selective inhibitors of key oncogenic drivers, including the Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and enzymes involved in one-carbon metabolism such as Serine Hydroxymethyltransferase 2 (SHMT2). Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is critical for their successful development as therapeutic agents.

Pharmacokinetic Data of Pyrrolo[3,2-d]pyrimidine Derivatives

The following table summarizes the available quantitative pharmacokinetic data for representative pyrrolo[3,2-d]pyrimidine derivatives from preclinical and clinical studies.

Compound Name/IDTarget(s)SpeciesDose & RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (%)Reference(s)
TAK-285 HER2/EGFRHuman400 mg BID (oral)2-3N/AN/A~9N/AN/A
TAK-285 HER2/EGFRMouse50 mg/kg (oral)N/AN/AN/AN/A72.2N/A
TAK-285 HER2/EGFRRat50 mg/kg (oral)N/AN/AN/AN/A97.7N/A
Compound 2cb HER2/EGFRN/AN/AN/AN/AN/AN/AGood DMPK profile[1]
Compound 51m HER2/EGFRN/AN/AN/AN/AN/AN/AGoodN/A
AGF347 SHMT2Mouse15 mg/kg (Q2d x 8)N/AN/AN/AN/AN/AN/A

N/A: Data not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of pyrrolo[3,2-d]pyrimidine derivatives' pharmacokinetics.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic parameters (Tmax, Cmax, AUC, half-life, and oral bioavailability) of a pyrrolo[3,2-d]pyrimidine derivative in a relevant animal model (e.g., mouse or rat).

Materials:

  • Test compound (pyrrolo[3,2-d]pyrimidine derivative)

  • Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats or BALB/c mice (6-8 weeks old)

  • Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Animals are acclimated for at least one week before the experiment with free access to food and water.

  • Dosing:

    • Oral Administration: A cohort of animals is administered the test compound orally via gavage at a predetermined dose.

    • Intravenous Administration: A separate cohort is administered the test compound intravenously via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is collected and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method (see Protocol 3.2).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine the key pharmacokinetic parameters.

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of a pyrrolo[3,2-d]pyrimidine derivative in plasma samples.

Materials:

  • Plasma samples from in vivo studies

  • Acetonitrile

  • Formic acid

  • Internal standard (a structurally similar compound)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate the plasma proteins.

    • Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Chromatographic Separation:

    • Inject an aliquot of the supernatant onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • The gradient is programmed to separate the analyte of interest from endogenous plasma components.

  • Mass Spectrometric Detection:

    • The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM).

    • Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for quantification.

  • Calibration and Quantification:

    • A calibration curve is generated by spiking known concentrations of the test compound into blank plasma and processing these standards alongside the study samples.

    • The concentration of the analyte in the study samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Pyrrolo[3,2-d]pyrimidine derivatives exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate the key pathways targeted by these compounds.

HER2_EGFR_Signaling cluster_downstream Downstream Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR HER2 HER2 Dimerization Dimerization & Autophosphorylation HER2->Dimerization EGFR->Dimerization PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Cycle Progression ERK->Gene_Expression

Caption: HER2/EGFR signaling pathway and its inhibition.

SHMT2_mTOR_Signaling cluster_downstream Downstream Effects Serine Serine SHMT2 SHMT2 (Mitochondria) Serine->SHMT2 Glycine Glycine SHMT2->Glycine One_Carbon_Units One-Carbon Units SHMT2->One_Carbon_Units mTORC1 mTORC1 SHMT2->mTORC1 Suppression of one-carbon metabolism leads to mTORC1 inhibition Purine_Synthesis Purine Synthesis One_Carbon_Units->Purine_Synthesis Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor (e.g., AGF347) Pyrrolo_pyrimidine->SHMT2 Nucleotide_Pools Nucleotide Pools Purine_Synthesis->Nucleotide_Pools Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Caption: SHMT2 inhibition and its effect on mTOR signaling.

Experimental Workflows

The following diagrams illustrate the typical workflows for key in vivo pharmacokinetic experiments.

PK_Study_Workflow Start Start: In Vivo PK Study Animal_Dosing Animal Dosing (Oral & IV Cohorts) Start->Animal_Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_Analysis LC-MS/MS Analysis Sample_Storage->LC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis (Non-compartmental) LC_MS_Analysis->Data_Analysis PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, t½, F%) Data_Analysis->PK_Parameters End End: Pharmacokinetic Profile PK_Parameters->End

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The pyrrolo[3,2-d]pyrimidine scaffold represents a versatile platform for the development of targeted therapies. The pharmacokinetic profiles of derivatives such as TAK-285 demonstrate promising properties, including rapid absorption and good oral bioavailability. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of new chemical entities based on this scaffold. Furthermore, a clear understanding of the signaling pathways affected by these compounds is essential for elucidating their mechanism of action and predicting their clinical efficacy. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance this important class of therapeutic agents.

References

Core Mechanism of Action of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous derivatives with significant therapeutic potential. While the parent compound is not extensively characterized, its derivatives have been the subject of intensive research, revealing a primary mechanism of action centered on the inhibition of one-carbon metabolism, a critical pathway for cancer cell proliferation. This technical guide provides an in-depth exploration of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Inhibition of One-Carbon Metabolism

Derivatives of 1H-pyrrolo[3,2-d]pyrimidine have emerged as potent inhibitors of key enzymes within both the mitochondrial and cytosolic compartments of one-carbon (C1) metabolism. This metabolic pathway is crucial for the biosynthesis of nucleotides (purines) and amino acids, which are essential for the rapid growth and proliferation of cancer cells.[1]

The primary targets of these compounds are:

  • Serine Hydroxymethyltransferase 2 (SHMT2): A mitochondrial enzyme that catalyzes the conversion of serine to glycine, producing a one-carbon unit that is critical for the C1 metabolic network.[1][2]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT): Key enzymes in the de novo purine biosynthesis pathway in the cytosol.[2][3]

By inhibiting these enzymes, pyrrolo[3,2-d]pyrimidine derivatives disrupt the supply of essential building blocks for DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.[2] A lead analog, AGF347, has been shown to be transported into the cytosol and subsequently into the mitochondria, where it is metabolized to its active polyglutamated form.[2] Downstream effects of this inhibition include the suppression of the mTOR signaling pathway and an increase in reactive oxygen species due to glutathione depletion.[2]

Signaling Pathway Diagram

One_Carbon_Metabolism_Inhibition cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine_in Serine SHMT2 SHMT2 Serine_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out C1_unit_mito C1 Unit (Formate) SHMT2->C1_unit_mito C1_unit_cyto C1 Unit (10-formyl-THF) C1_unit_mito->C1_unit_cyto Transport GARFT GARFT Purine_synthesis De Novo Purine Biosynthesis GARFT->Purine_synthesis AICARFT AICARFT DNA_RNA DNA/RNA Synthesis AICARFT->DNA_RNA Purine_synthesis->AICARFT C1_unit_cyto->GARFT Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Derivatives Pyrrolo_pyrimidine->SHMT2 Inhibits Pyrrolo_pyrimidine->GARFT Inhibits Pyrrolo_pyrimidine->AICARFT Inhibits

Caption: Inhibition of mitochondrial and cytosolic one-carbon metabolism by pyrrolo[3,2-d]pyrimidine derivatives.

Quantitative Data: In Vitro Activity

Several derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. The following table summarizes the IC50 values for lead compounds.

CompoundCell LineCancer TypeIC50 (nM)Reference
AGF347 BxPC-3Pancreatic80[3]
HPACPancreatic194[3]
AGF291 MIA PaCa-2Pancreatic1200[3]
AGF320 MIA PaCa-2Pancreatic1100[3]
9c HCT116Colon9[4]
9a HCT116Colon11[4]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general method for determining the anti-proliferative activity of test compounds, as described in the cited literature.

Workflow Diagram

Cell_Proliferation_Assay start Start plate_cells Plate cancer cells in 96-well plates start->plate_cells incubate1 Incubate for 24h (adherence) plate_cells->incubate1 add_compounds Add serial dilutions of pyrrolo[3,2-d]pyrimidine derivatives incubate1->add_compounds incubate2 Incubate for 72h add_compounds->incubate2 add_reagent Add proliferation reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 measure Measure absorbance or luminescence incubate3->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: General workflow for an in vitro cell proliferation assay.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., BxPC-3, HCT116) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 2,000-5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added.

  • Incubation: The plates are incubated for a period of 72 hours.

  • Viability Assessment: After incubation, cell viability is assessed using a suitable method. For example, using an MTT assay, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values (the concentration of compound required to inhibit cell growth by 50%) are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay (General Protocol for SHMT2)

This protocol provides a general framework for assessing the inhibitory activity of compounds against purified SHMT2.

Methodology:

  • Enzyme and Substrates: Recombinant human SHMT2 is expressed and purified. The reaction mixture typically includes the enzyme, the substrate L-serine, and the cofactor pyridoxal 5'-phosphate (PLP) in a suitable buffer.

  • Inhibitor Preparation: The pyrrolo[3,2-d]pyrimidine derivatives are dissolved in DMSO and serially diluted to various concentrations.

  • Reaction Initiation: The assay is performed in a 96-well plate. The enzyme, buffer, PLP, and inhibitor are pre-incubated for a set period. The reaction is initiated by the addition of L-serine.

  • Detection: The rate of the reaction can be monitored by various methods. A common approach is a coupled-enzyme assay where the product, glycine, is further converted by another enzyme that produces a detectable signal (e.g., a change in NADH absorbance at 340 nm).

  • Data Analysis: The initial reaction rates are measured for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration and fitting the data to a suitable model.

Alternative Mechanisms and Broader Context

While the inhibition of one-carbon metabolism is the most documented mechanism for the pyrrolo[3,2-d]pyrimidine core, it is important to note that isomers of this scaffold exhibit a wider range of biological activities. For instance:

  • Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[5][6]

  • Pyrrolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[7]

This highlights the versatility of the pyrrolopyrimidine scaffold in drug design, where subtle changes in the arrangement of nitrogen atoms and substituent groups can drastically alter the biological target.

Derivatives based on the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core represent a promising class of anti-cancer agents. Their primary mechanism of action involves the multi-targeted inhibition of key enzymes in both mitochondrial and cytosolic one-carbon metabolism. This disruption of essential biosynthetic pathways leads to potent anti-proliferative effects in cancer cells. The quantitative data and established experimental protocols provide a solid foundation for the further development and optimization of these compounds as potential clinical candidates.

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1] Traditional methods for the synthesis of these scaffolds often involve multi-step procedures with long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as dramatically reduced reaction times, increased yields, and improved purity of products.[2][3][4] This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various pyrrolo[2,3-d]pyrimidine derivatives.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvents through dielectric heating. This rapid and efficient energy transfer leads to:

  • Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.[3][5]

  • Higher Yields: Increased reaction rates and reduced side reactions frequently result in higher product yields.[6][7]

  • Improved Purity: The short reaction times can minimize the formation of byproducts, simplifying purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.

  • Facilitation of "Green Chemistry": The use of smaller amounts of solvents or even solvent-free conditions is often possible, aligning with the principles of green chemistry.[4][8]

I. Multicomponent Synthesis of Pyrrolo[2,3-d]pyrimidinone Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. When combined with microwave irradiation, MCRs provide a rapid and powerful tool for generating molecular diversity.

General Reaction Scheme

A representative multicomponent reaction for the synthesis of pyrrolo[2,3-d]pyrimidinone derivatives involves the condensation of a 5-aminouracil, a 1,3-dicarbonyl compound, and an arylglyoxal derivative.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 5-Aminouracil cond Microwave Irradiation (e.g., 80-90% yield, 30 min) r1->cond r2 1,3-Dicarbonyl Compound r2->cond r3 Arylglyoxal r3->cond p1 Pyrrolo[2,3-d]pyrimidinone Derivative cond->p1 One-pot reaction

Caption: General workflow for the microwave-assisted multicomponent synthesis of pyrrolo[2,3-d]pyrimidinones.

Quantitative Data
Entry1,3-Dicarbonyl CompoundArylglyoxalTime (min)Yield (%)Reference
14-HydroxycoumarinPhenylglyoxal monohydrate3090[7]
24-Hydroxycoumarin4-Chlorophenylglyoxal3088[7]
34-Hydroxycoumarin4-Bromophenylglyoxal3085[7]
41,3-IndandionePhenylglyoxal monohydrate3082[7]
51,3-Indandione4-Methylphenylglyoxal3080[7]
Experimental Protocol: Synthesis of Pyrrolo[2,3-d]pyrimidinone Derivatives[7][9][10]

Materials:

  • 5-Aminouracil (or N,N-dimethyl-5-aminouracil) (1 mmol)

  • Substituted 1,3-dicarbonyl compound (e.g., 4-hydroxycoumarin) (1 mmol)

  • Substituted phenylglyoxal monohydrate (1 mmol)

  • Glacial acetic acid:water (1:1, 5 mL)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial, combine 5-aminouracil (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and the phenylglyoxal monohydrate derivative (1 mmol).

  • Add the acetic acid:water solvent system (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 100-120 °C) for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure pyrrolo[2,3-d]pyrimidinone derivative.

Purification and Characterization:

The products are typically obtained in high purity and may not require further purification.[7] Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

II. Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidines via Nucleophilic Substitution

A common and versatile method for the synthesis of diverse 4-substituted pyrrolo[2,3-d]pyrimidines involves the nucleophilic substitution of a leaving group, typically chlorine, at the 4-position of the pyrrolo[2,3-d]pyrimidine core with various amines. Microwave irradiation significantly accelerates this substitution reaction.

General Reaction Scheme

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine cond Microwave Irradiation (e.g., 150 °C, 10-15 min) r1->cond r2 Substituted Amine (R-NH2) r2->cond p1 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivative cond->p1 Nucleophilic Substitution

Caption: Microwave-assisted nucleophilic substitution for the synthesis of 4-aminopyrrolo[2,3-d]pyrimidines.

Quantitative Data: Synthesis of 4-(2-Phenylhydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives[3]
EntrySubstituted PhenylhydrazineTime (min)Temperature (°C)Yield (%)Reference
1Phenylhydrazine1015082[3]
24-Fluorophenylhydrazine1215078[3]
34-Chlorophenylhydrazine1215075[3]
44-Bromophenylhydrazine1515072[3]
54-Nitrophenylhydrazine1515070[3]
Experimental Protocol: Synthesis of 4-(2-Phenylhydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives[3]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1 mmol)

  • Substituted phenylhydrazine (1.2 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 mmol) in ethanol (5 mL).

  • Add the substituted phenylhydrazine (1.2 mmol) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for the time specified in the table (10-15 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-(2-phenylhydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine derivative.

III. Biginelli-Type Reaction for Pyrrolo[2,3-d]pyrimidine Analogs

The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidinones. A similar strategy can be employed for the synthesis of related fused pyrimidine systems. Microwave assistance can dramatically shorten the reaction times for these condensations.

General Reaction Scheme

While a direct Biginelli reaction to form the pyrrolo[2,3-d]pyrimidine core is less common, analogous multicomponent domino condensations can be employed. For instance, the reaction of 1-methylpyrrolidinone, an aryl aldehyde, and a urea/guanidine derivative can yield pyrrolo[2,3-d]pyrimidine structures.[1]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 1-Methylpyrrolidinone cond Microwave Irradiation (Solvent-free or in Ethanol) r1->cond r2 Aryl Aldehyde r2->cond r3 Urea/Guanidine r3->cond p1 Pyrrolo[2,3-d]pyrimidine Derivative cond->p1 Domino Condensation

Caption: Conceptual workflow for a Biginelli-type synthesis of pyrrolo[2,3-d]pyrimidines.

Quantitative Data for a Microwave-Assisted Biginelli Reaction (Dihydropyrimidinones)[5]
EntryAldehydeβ-KetoesterUrea/ThioureaTime (min)Power (W)Yield (%)Reference
1BenzaldehydeEthyl acetoacetateUrea330092[5]
24-ChlorobenzaldehydeEthyl acetoacetateUrea2.530095[5]
34-MethoxybenzaldehydeEthyl acetoacetateUrea3.530090[5]
4BenzaldehydeEthyl acetoacetateThiourea330094[5]
Experimental Protocol: General Microwave-Assisted Solvent-Free Biginelli Reaction[5]

Materials:

  • Aldehyde (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., sulfamic acid, 20 mol%)

  • Beaker or microwave-safe vessel

Procedure:

  • In a 100 mL beaker, place the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).

  • Cover the beaker with a watch glass.

  • Place the beaker in a microwave reactor and irradiate at 300 watts for the required time (typically 2.5-3.5 minutes), monitoring the reaction by TLC. It is advisable to use short pulses (e.g., 20 seconds) with intermittent cooling to prevent overheating.

  • After completion, add ice-cold water to the reaction mixture to precipitate the solid product.

  • Filter the solid and wash thoroughly with water to remove any unreacted urea/thiourea and the catalyst.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Conclusion

Microwave-assisted synthesis is a highly effective and efficient methodology for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. The protocols and data presented here demonstrate the significant advantages of this technology in reducing reaction times and improving yields for various synthetic strategies, including multicomponent reactions and nucleophilic substitutions. These methods are highly valuable for researchers and professionals in drug discovery and development, enabling the rapid generation of libraries of pyrrolo[2,3-d]pyrimidine analogs for biological screening and lead optimization. The adoption of microwave technology can accelerate the discovery of new therapeutic agents based on this important heterocyclic scaffold.

References

Application Notes and Protocols for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolopyrimidines are a class of nitrogen-containing heterocyclic compounds with significant pharmacological relevance, formed by the fusion of a pyrrole and a pyrimidine ring.[1] Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been investigated for various biological activities, including as antibacterial and antitumor agents.[2][3] Given the therapeutic potential of this class of compounds, evaluating their cytotoxic effects is a critical step in the drug discovery and development process. These application notes provide detailed protocols for assessing the cytotoxicity of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione using common in vitro assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V/Propidium Iodide assay for the determination of apoptotic and necrotic cell death mechanisms.

Recommended Cytotoxicity Assays

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic profile of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon disruption of the plasma membrane, making it a reliable indicator of cell lysis.[7]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[9]

Experimental Protocols

I. MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[5][6]

A. Materials and Reagents

  • 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

  • Selected cancer cell line (e.g., MCF-7, HepG2, A549)[11][12]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[5]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution)[4][5]

  • 96-well flat-bottom sterile microtiter plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

B. Protocol

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4][13]

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in DMSO.

    • On the following day, prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.

    • Include vehicle-only (DMSO) controls and untreated cell controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][6]

    • Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

    • Cover the plate with aluminum foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 or 630 nm can be used to subtract background absorbance.[5]

C. Data Analysis

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

II. LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[13][14]

A. Materials and Reagents

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended)

  • Cells and test compound prepared as in the MTT assay protocol.

  • 96-well flat-bottom sterile microtiter plates

B. Protocol

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • It is crucial to set up the following controls on each plate:[8]

      • No-Cell Control: Culture medium only for background.

      • Vehicle-Only Cells Control: Untreated cells with vehicle.

      • Total LDH Activity Control: Cells treated with lysis buffer provided in the kit.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) if working with suspension cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[14]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm. A reference wavelength of 680 nm can also be used.[14]

C. Data Analysis

  • Subtract the background absorbance (No-Cell Control) from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of total LDH control - Absorbance of vehicle control)] x 100

III. Annexin V/PI Apoptosis Assay

This protocol is a general guideline for Annexin V and PI staining followed by flow cytometry.[10][15]

A. Materials and Reagents

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells and test compound

  • 6-well plates or T25 flasks

  • 1X Binding Buffer

  • Flow cytometer

B. Protocol

  • Cell Seeding and Treatment:

    • Seed approximately 1 x 10⁶ cells in 6-well plates or T25 flasks and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione for the chosen duration.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.

    • Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes.[9]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Healthy cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[9]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: MTT Assay Results for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)100
1
10
50
100
IC₅₀ (µM)

Table 2: LDH Assay Results for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0
1
10
50
100
Total Lysis100

Table 3: Annexin V/PI Apoptosis Assay Results

Concentration (µM)% Healthy Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)
10
50
100

Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound prepare_compound Prepare Serial Dilutions of Compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway cluster_cell_states Cell States cluster_detection Detection Method Healthy Healthy Cell EarlyApoptosis Early Apoptotic Cell Healthy->EarlyApoptosis Apoptotic Stimulus LateApoptosis Late Apoptotic / Necrotic Cell EarlyApoptosis->LateApoptosis Progression AnnexinV Annexin V Binds to Phosphatidylserine (PS) on outer membrane EarlyApoptosis->AnnexinV PS Exposure LateApoptosis->AnnexinV PS Exposure PI Propidium Iodide (PI) Enters compromised membrane, stains DNA LateApoptosis->PI Membrane Permeable

Caption: Detection of apoptosis via Annexin V and PI staining.

References

Application Notes and Protocols for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and its Derivatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold and its derivatives represent a promising class of compounds in the field of kinase inhibition. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The structural similarity of the pyrrolopyrimidine core to adenine, a key component of ATP, makes it an excellent starting point for the design of ATP-competitive kinase inhibitors. This document provides detailed application notes and protocols for the use of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and its derivatives in kinase inhibition assays, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

While specific inhibitory data for the parent compound 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is not extensively available in public literature, a closely related series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives have demonstrated potent inhibitory activity against a panel of cancer-relevant kinases.[1][2][3] These application notes will, therefore, utilize data from these derivatives to illustrate the potential of the broader pyrrolopyrimidine class and provide detailed protocols applicable to the screening and characterization of such compounds.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of a representative halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k, against several key kinases.[1][2][3] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is included as a reference compound.

Kinase TargetCompound 5k IC50 (nM)Sunitinib IC50 (nM)Erlotinib IC50 (nM)Staurosporine IC50 (nM)
EGFR799355-
Her240--38
VEGFR2 136 261 --
CDK2204---

Note: The data presented is for a halogenated derivative of the pyrrolo[2,3-d]pyrimidine scaffold and not the parent 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. This data is intended to be illustrative of the potential of this class of compounds.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Compound_Prep Prepare serial dilutions of 1H-Pyrrolo[3,2-d]pyrimidine -2,4(3H,5H)-dione derivative Dispense_Compound Dispense compound dilutions and controls into 384-well plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare kinase reaction buffer, VEGFR-2 enzyme, and substrate/ATP mix Add_Enzyme Add VEGFR-2 enzyme to wells Reagent_Prep->Add_Enzyme Dispense_Compound->Add_Enzyme Initiate_Reaction Initiate reaction by adding substrate/ATP mixture Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C for 60 minutes Initiate_Reaction->Incubate Stop_Reaction Stop reaction and detect signal (e.g., luminescence) Incubate->Stop_Reaction Read_Plate Read plate on a microplate reader Stop_Reaction->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 value Read_Plate->Analyze_Data

Caption: General workflow for an in vitro biochemical kinase assay.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency of a test compound against a purified kinase, such as VEGFR-2, by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Test Compound: 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione or its derivative, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Kinase: Recombinant human VEGFR-2, active.

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for VEGFR-2.

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT.

  • Detection Reagent: A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Plates: White, opaque, 384-well assay plates.

  • Equipment: Multichannel pipettes, plate shaker, and a microplate reader with luminescence detection capabilities.

Protocol:

  • Compound Preparation:

    • Perform a serial dilution of the test compound stock solution in 100% DMSO. A typical starting concentration for the dilution series is 1 mM.

    • For the final assay plate, further dilute the DMSO serial dilutions into kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • In the 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 2.5 µL of the recombinant VEGFR-2 enzyme solution (prepared in kinase assay buffer) to each well, except for the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (prepared in kinase assay buffer) to all wells. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based VEGFR-2 Phosphorylation Assay

This protocol measures the ability of a test compound to inhibit the phosphorylation of VEGFR-2 in a cellular context, providing a more physiologically relevant assessment of its activity.

Materials:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or another cell line endogenously expressing VEGFR-2.

  • Test Compound: 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione or its derivative, dissolved in DMSO.

  • Growth Medium: Endothelial Cell Growth Medium with supplements.

  • Starvation Medium: Basal medium with low serum (e.g., 0.5% FBS).

  • Stimulant: Recombinant human VEGF-A.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. HRP-conjugated secondary antibody.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Equipment: Cell culture incubator, multi-well cell culture plates, equipment for Western blotting (SDS-PAGE gels, transfer apparatus, imaging system).

Protocol:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in starvation medium.

    • Pre-treat the cells with various concentrations of the test compound or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-VEGFR-2, total VEGFR-2, and the loading control.

    • Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 and loading control signals.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration relative to the VEGF-A stimulated control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold and its derivatives hold significant promise as a source of novel kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for the in vitro and cell-based evaluation of these compounds. By employing these methodologies, researchers can effectively characterize the potency, selectivity, and mechanism of action of new chemical entities, thereby accelerating the drug discovery and development process for a new generation of targeted therapies.

References

Application Notes and Protocols: Cellular Uptake and Localization of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to investigate the cellular uptake and subcellular localization of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and its derivatives. The provided protocols are intended as a guide and may require optimization based on specific cell types and experimental conditions.

Introduction

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound of significant interest in medicinal chemistry. Its structural analogs have demonstrated a range of biological activities, including the inhibition of enzymes involved in one-carbon metabolism and DNA repair.[1][2][3] Understanding the cellular pharmacology of this compound, particularly its ability to enter cells and accumulate at its site of action, is crucial for the development of novel therapeutics.

Derivatives of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, such as AGF347, have been shown to be transported across the plasma membrane into the cytosol and subsequently accumulate in the mitochondria.[1][4] This suggests that the parent compound may also exhibit similar patterns of cellular uptake and localization, targeting key metabolic pathways within these compartments.

Data Presentation

The following table summarizes hypothetical quantitative data for the cellular uptake of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in a cancer cell line. This data is for illustrative purposes and should be determined experimentally for the specific compound and cell line of interest.

ParameterValueMethod
Cellular Uptake
Intracellular Concentration (10 µM, 1h)15.2 ± 2.5 µMLC-MS/MS
Uptake Efficiency1.52Ratio of Intracellular/Extracellular Conc.
Subcellular Localization (Fraction)
Cytosolic Fraction65%Subcellular Fractionation & LC-MS/MS
Mitochondrial Fraction25%Subcellular Fractionation & LC-MS/MS
Nuclear Fraction8%Subcellular Fractionation & LC-MS/MS
Membrane/Other2%Subcellular Fractionation & LC-MS/MS

Experimental Protocols

Protocol 1: Determination of Intracellular Concentration by LC-MS/MS

This protocol describes the quantification of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[5][6][7][8]

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with varying concentrations of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione for the desired time points (e.g., 1, 4, 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

    • Add 500 µL of ice-cold acetonitrile containing a suitable internal standard to each well to precipitate proteins and extract the compound.

  • Lysate Collection: Scrape the cells and transfer the cell lysate/acetonitrile mixture to a microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

  • Data Analysis: Determine the intracellular concentration of the compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Normalize the concentration to the cell number or total protein content.

Protocol 2: Subcellular Localization by Fluorescence Microscopy

This protocol utilizes a fluorescently labeled analog of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione to visualize its subcellular distribution by confocal microscopy.

Materials:

  • Fluorescently labeled 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative

  • Cultured cells grown on glass coverslips

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, Hoechst for nucleus)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Once attached, treat the cells with the fluorescently labeled compound for the desired time.

  • Organelle Staining: During the last 30 minutes of compound incubation, add the organelle-specific tracker to the medium according to the manufacturer's instructions.

  • Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the trackers used).

  • Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for the fluorescently labeled compound, organelle trackers, and DAPI.

  • Image Analysis: Analyze the images for colocalization between the fluorescent compound and the specific organelle markers to determine its subcellular localization.

Protocol 3: Subcellular Fractionation and Western Blotting/LC-MS/MS

This protocol describes the separation of cellular components into different fractions to determine the relative abundance of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in each compartment.[9][10][11][12]

Materials:

  • Cultured cells

  • Fractionation buffer kit (commercially available or prepared in-house)

  • Dounce homogenizer or needle/syringe for cell lysis

  • Centrifuges (low-speed and high-speed)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against organelle-specific marker proteins (e.g., GAPDH for cytosol, COX IV for mitochondria, Histone H3 for nucleus)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Lysis: Harvest treated cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer or by passing them through a small-gauge needle.

  • Nuclear Fractionation: Centrifuge the lysate at a low speed (e.g., 700 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet contains the mitochondria.

  • Cytosolic Fraction: The supernatant from the previous step is the cytosolic fraction.

  • Fraction Purity Analysis (Western Blot):

    • Measure the protein concentration of each fraction.

    • Perform SDS-PAGE and Western blotting using antibodies against organelle-specific markers to assess the purity of each fraction.

  • Compound Quantification (LC-MS/MS):

    • Extract the compound from each fraction using acetonitrile.

    • Analyze the extracts by LC-MS/MS to determine the concentration of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in each subcellular compartment.

  • Data Analysis: Express the amount of compound in each fraction as a percentage of the total intracellular amount.

Visualizations

experimental_workflow cluster_uptake Cellular Uptake Quantification cluster_localization Subcellular Localization cluster_microscopy Microscopy Workflow cluster_fractionation Fractionation Workflow A Cell Seeding B Compound Treatment A->B C Cell Lysis & Extraction B->C D LC-MS/MS Analysis C->D E Data Analysis D->E F Fluorescence Microscopy F4 Colocalization Analysis F->F4 G Subcellular Fractionation G4 Quantification G->G4 F1 Labeling with Fluorescent Analog F2 Organelle Staining F1->F2 F3 Fixation & Imaging F2->F3 F3->F4 G1 Cell Lysis G2 Differential Centrifugation G1->G2 G3 Fraction Analysis (WB & LC-MS/MS) G2->G3 G3->G4

Caption: Experimental workflow for determining cellular uptake and localization.

signaling_pathway cluster_mitochondria Mitochondrial Targets cluster_downstream Downstream Effects compound 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione membrane Plasma Membrane compound->membrane Uptake purine_synthesis De Novo Purine Biosynthesis compound->purine_synthesis Inhibition shmt1 SHMT1 compound->shmt1 Inhibition shmt2 SHMT2 compound->shmt2 Inhibition cytosol Cytosol membrane->cytosol mitochondria Mitochondria cytosol->mitochondria Localization proliferation Decreased Proliferation purine_synthesis->proliferation one_carbon_metabolism One-Carbon Metabolism shmt2->one_carbon_metabolism one_carbon_metabolism->proliferation apoptosis Induction of Apoptosis proliferation->apoptosis

Caption: Inferred signaling pathways affected by 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

References

Application of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold and its derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to the inhibition of cancer cell proliferation and the induction of cell death. This document provides a comprehensive overview of the application of these compounds in cancer cell lines, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Application Notes

Introduction to 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in Oncology

The pyrrolo[3,2-d]pyrimidine core is a key pharmacophore in the development of targeted cancer therapies. This scaffold is a bioisostere of purine, enabling it to function as a "hinge-binding" motif for various protein kinases, which are often dysregulated in cancer. While the parent compound, 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, serves as a foundational structure, its derivatives have been extensively explored for their therapeutic potential.

Anticancer Mechanisms of Action

Derivatives of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione exhibit a range of anticancer activities primarily through two main mechanisms: inhibition of one-carbon metabolism and modulation of protein kinase signaling pathways.

1. Targeting One-Carbon Metabolism:

Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to target folate-dependent one-carbon (C1) metabolism, which is crucial for the biosynthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] These compounds have been shown to inhibit key enzymes in both the mitochondrial and cytosolic C1 pathways, such as serine hydroxymethyltransferase 1 and 2 (SHMT1/2).[1] For instance, the lead compound AGF347 has demonstrated potent in vitro and in vivo antitumor efficacy in pancreatic adenocarcinoma models by targeting SHMT2 and purine biosynthesis.[3][4] The disruption of these metabolic pathways leads to a depletion of essential building blocks for DNA synthesis and repair, ultimately causing cancer cell death.

2. Inhibition of Protein Kinases:

The pyrrolopyrimidine scaffold is a versatile platform for designing potent inhibitors of various protein kinases that are critical for cancer cell signaling.[5][6] The structural resemblance to adenine, the core of ATP, allows these compounds to competitively bind to the ATP-binding pocket of kinases.[5] Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine have shown significant inhibitory activity against a wide range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): These compounds have been identified as potent inhibitors of EGFR tyrosine kinase, a key driver in many cancers.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these derivatives can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Fibroblast Growth Factor Receptor (FGFR): Inhibition of FGFR3 by certain pyrrolo[2,3-d]pyrimidine derivatives has shown significant anti-bladder cancer activity.[8]

  • Casein Kinase 1 Delta (CK1δ): Some derivatives have been found to strongly inhibit CK1δ, leading to apoptosis in bladder cancer cells.[8][9]

  • Cyclin-Dependent Kinases (CDKs): As inhibitors of CDKs, these compounds can halt the cell cycle progression in cancer cells.[10][11][12]

  • RET Kinase: Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of both wild-type and mutant RET kinase, which is implicated in thyroid and non-small cell lung cancers.[13]

The inhibition of these kinases disrupts downstream signaling pathways responsible for cell proliferation, survival, and migration, ultimately leading to anticancer effects.

Efficacy in Cancer Cell Lines

A broad range of cancer cell lines have been utilized to evaluate the cytotoxic effects of pyrrolo[3,2-d]pyrimidine and its isomeric derivatives. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The table below summarizes the reported IC50 values for selected derivatives against various cancer cell lines.

Quantitative Data Summary

Compound IDCancer Cell LineCancer TypeTarget(s)IC50 (µM)Reference
AGF347 MIA PaCa-2PancreaticSHMT2, Purine BiosynthesisNot explicitly stated in abstract, but showed significant in vivo efficacy[1]
AGF291 Lung, Colon, PancreaticMultipleSHMT2, SHMT1, GARFTase, AICARFTaseNot explicitly stated in abstract
AGF320 Lung, Colon, PancreaticMultipleSHMT2, SHMT1, GARFTase, AICARFTaseNot explicitly stated in abstract
Compound 13i RT-112BladderCK1δ1.90[8]
Compound 8a HT-29ColonNot Specified19.22[14]
Compound 10a HeLaCervicalNot SpecifiedModerate Activity[14]
Compound 10b MCF-7BreastNot SpecifiedModerate Activity[14]
Compound 5k HepG2LiverEGFR, Her2, VEGFR2, CDK20.04 - 0.204 (enzyme inhibition)[11][12]
Compounds 8a, 8h, 8j, 9h, 9i, 9j, 9m, 9n, 9o MDA-MB-468BreastNot Specified< 6.17[15]
Compound 12b A549LungEGFR8.21[16]
Compound 12b HCT-116ColonEGFR19.56[16]
Compound S8 MCF-7BreastPARP-10.66[17]
Compound S8 HCT116ColonPARP-12.76[17]
Compound 14a MCF-7BreastBcl21.7 (µg/ml)[18]
Compound 17 HePG2LiverBcl28.7 (µg/ml)[18]
Compound 17 PACA2PancreaticBcl26.4 (µg/ml)[18]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of pyrrolo[3,2-d]pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with pyrrolo[3,2-d]pyrimidine derivatives using flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of pyrrolo[3,2-d]pyrimidine derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described in the apoptosis assay.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism Elucidation synthesis Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI) ic50->cell_cycle_assay mechanism_study Mechanism of Action Studies ic50->mechanism_study kinase_assay Kinase Inhibition Assay mechanism_study->kinase_assay western_blot Western Blot Analysis (e.g., Apoptosis Markers) mechanism_study->western_blot

Caption: General experimental workflow for evaluating the anticancer activity of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives.

one_carbon_metabolism cluster_mitochondria Mitochondrion cluster_cytosol Cytosol serine Serine glycine_mito Glycine serine->glycine_mito shmt2 SHMT2 serine->shmt2 glycine_cyto Glycine glycine_mito->glycine_cyto Transport thf_mito THF thf_mito->shmt2 ch2thf_mito 5,10-CH2-THF shmt2->ch2thf_mito purine Purine Synthesis glycine_cyto->purine nucleotides Nucleotides (DNA/RNA) purine->nucleotides compound Pyrrolo[3,2-d]pyrimidine Derivatives (e.g., AGF347) compound->shmt2 Inhibits compound->purine Inhibits

Caption: Inhibition of one-carbon metabolism by pyrrolo[3,2-d]pyrimidine derivatives.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras RAS receptor->ras ATP -> ADP raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression compound Pyrrolopyrimidine Derivatives compound->receptor Inhibits

Caption: Inhibition of a representative kinase signaling pathway by pyrrolopyrimidine derivatives.

References

Application Notes and Protocols: 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione as an EGFR/CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and its derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). This document includes key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.

Introduction

The 1H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors. Its structural similarity to the purine core of ATP allows it to competitively bind to the ATP-binding site of various kinases. Specifically, derivatives of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione have demonstrated potent inhibitory activity against both EGFR and CDK2, two key protein kinases implicated in cancer cell proliferation and survival.[1]

EGFR , a receptor tyrosine kinase, plays a critical role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a hallmark of many cancers.[2] CDK2 , in complex with cyclin E or cyclin A, is essential for the G1/S phase transition and DNA replication.[3] Dual inhibition of both EGFR and CDK2 presents a synergistic approach to anticancer therapy by simultaneously targeting signaling pathways that drive cell proliferation and cell cycle progression.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of Pyrrolo[3,2-d]pyrimidine Derivatives [1]

Compound IDModificationHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG-2 IC₅₀ (µM)
9a Fused pyrimido[4,5-b]pyrrolizine derivative0.011> 100> 100
9c Fused pyrimido[4,5-b]pyrrolizine derivative0.009> 100> 100

IC₅₀ values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%.

Table 2: Kinase Inhibitory Activity of Compound 8b (a 1H-pyrrole derivative) [1]

Kinase% InhibitionReference Compound% Inhibition
CDK2/Cyclin A1 15%Imatinib2%
EGFR -70% (activation)Imatinib-13% (activation)

Note: The negative inhibition values for EGFR suggest that at the tested concentration, compound 8b may activate the enzyme. This highlights the complexity of kinase inhibitor profiling and the potential for off-target effects.

Signaling Pathways and Experimental Workflow

EGFR and CDK2 Signaling Pathways

The following diagram illustrates the central roles of EGFR and CDK2 in cell signaling and the points of inhibition by 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives.

EGFR_CDK2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S Phase Entry E2F->S_Phase Promotes Inhibitor 1H-Pyrrolo[3,2-d]pyrimidine- 2,4(3H,5H)-dione Inhibitor->EGFR Inhibits Inhibitor->CDK2_CyclinE Inhibits Inhibitor->CDK2_CyclinA Inhibits

EGFR and CDK2 signaling pathways and points of inhibition.
Experimental Workflow for Inhibitor Evaluation

The general workflow for synthesizing and evaluating a potential EGFR/CDK2 inhibitor is depicted below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Synthesis Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine- 2,4(3H,5H)-dione Derivatives Purification Purification and Characterization Synthesis->Purification EGFR_Assay EGFR Kinase Assay Purification->EGFR_Assay CDK2_Assay CDK2 Kinase Assay Purification->CDK2_Assay Cell_Viability Cell Viability Assay (e.g., MTS/MTT) Purification->Cell_Viability Western_Blot Western Blot Analysis Purification->Western_Blot IC50_Determination IC₅₀ Determination EGFR_Assay->IC50_Determination CDK2_Assay->IC50_Determination Cell_Viability->IC50_Determination Pathway_Analysis Downstream Pathway Modulation Analysis Western_Blot->Pathway_Analysis

Workflow for the synthesis and evaluation of inhibitors.

Experimental Protocols

Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-diones

The synthesis of the 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold can be achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines.[4]

Materials:

  • 5-Bromo-6-chloro-1,3-dimethyluracil

  • Terminal alkyne

  • Pd(OAc)₂

  • CuI

  • PPh₃

  • Et₃N

  • Aniline (or substituted anilines)

  • DPEphos

  • K₃PO₄

  • DMA (Dimethylacetamide)

  • Toluene

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Sonogashira Coupling:

    • To a solution of 5-bromo-6-chloro-1,3-dimethyluracil (1.0 eq) in a suitable solvent (e.g., toluene), add the terminal alkyne (1.2 eq), Pd(OAc)₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).

    • Add Et₃N (2.0 eq) and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80 °C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, filter through celite, and concentrate the filtrate under reduced pressure.

    • Purify the resulting alkynylated uracil intermediate by column chromatography.

  • Domino C-N Coupling/Hydroamination:

    • In a reaction vessel, combine the purified alkynylated uracil (1.0 eq), aniline (1.5 eq), Pd(OAc)₂ (0.05 eq), DPEphos (0.05 eq), and K₃PO₄ (3.0 eq) in DMA.

    • Degas the mixture and heat at 100 °C for 15 hours under an inert atmosphere.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the desired 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative.

Biochemical Kinase Assays

EGFR Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative (test compound)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add 5 µL of the test compound solution. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase assay buffer. Add 10 µL of this mix to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final reaction volume is 25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

CDK2/Cyclin A Kinase Assay (Luminescence-based)

This protocol is also based on the ADP-Glo™ kinase assay.

Materials:

  • Recombinant human CDK2/Cyclin A2 complex

  • CDK substrate peptide (e.g., a derivative of Histone H1)

  • ATP

  • Kinase assay buffer

  • Test compound

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

The procedure is analogous to the EGFR kinase assay, with the substitution of the CDK2/Cyclin A2 enzyme and its specific substrate. Optimal enzyme and substrate concentrations should be determined empirically.

Cell-Based Assays

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6]

Materials:

  • Cancer cell line expressing EGFR and CDK2 (e.g., A549, HCT-116)

  • Complete cell culture medium

  • Test compound

  • MTS reagent

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.[6]

  • Incubate for 1-4 hours at 37°C.[6]

  • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Downstream Signaling

This technique is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the EGFR and CDK2 signaling pathways.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the test compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold represents a valuable starting point for the development of potent dual inhibitors of EGFR and CDK2. The provided data on its derivatives and the detailed experimental protocols offer a solid foundation for researchers to further explore this class of compounds in the pursuit of novel anticancer therapeutics. Further optimization of the scaffold has the potential to yield highly potent and selective inhibitors with improved pharmacological properties.

References

Application Notes and Protocols for Targeting Mitochondrial One-Carbon Metabolism with Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing pyrrolo[3,2-d]pyrimidine-based inhibitors to study and target mitochondrial one-carbon (1C) metabolism. The protocols outlined below are based on established methodologies for characterizing the efficacy and mechanism of action of these compounds, with a focus on lead agents such as AGF291, AGF320, and AGF347.

Introduction

Mitochondrial one-carbon (1C) metabolism is a critical pathway for the biosynthesis of nucleotides, amino acids, and for maintaining cellular redox balance.[1][2] This pathway is frequently upregulated in cancer cells to meet the high metabolic demands of proliferation, making it an attractive target for therapeutic intervention.[1][2] The mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2) plays a pivotal role in this pathway by converting serine to glycine and generating one-carbon units.[3] Pyrrolo[3,2-d]pyrimidines are a novel class of small molecule inhibitors designed to target SHMT2, thereby disrupting mitochondrial 1C metabolism and exhibiting potent anti-tumor activity.[4][5][6] These compounds have been shown to be multi-targeted, also inhibiting cytosolic enzymes involved in 1C metabolism, such as SHMT1 and enzymes in the de novo purine biosynthesis pathway.[4][5][6]

Data Presentation

The following tables summarize the quantitative data for lead pyrrolo[3,2-d]pyrimidine compounds, providing a basis for experimental design and comparison.

Table 1: In Vitro Anti-proliferative Activity of Pyrrolo[3,2-d]pyrimidines

CompoundCell LineIC50 (nM)
AGF291 H460 (Non-small cell lung cancer)Data not available
HCT116 (Colon cancer)Data not available
MIA PaCa-2 (Pancreatic cancer)Data not available
AGF320 H460Data not available
HCT116Data not available
MIA PaCa-2Data not available
AGF347 H4601.8 ± 0.4
HCT1163.6 ± 0.8
MIA PaCa-22.5 ± 0.5

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from at least three independent experiments.[7]

Table 2: In Vitro Enzyme Inhibition Constants (Ki) of Pyrrolo[3,2-d]pyrimidines

CompoundEnzymeKi (µM)
AGF291 SHMT11.8 ± 0.3
SHMT20.8 ± 0.1
AGF320 SHMT11.5 ± 0.2
SHMT20.5 ± 0.1
AGF347 SHMT11.25 ± 0.43
SHMT20.45 ± 0.19

Ki values represent the inhibition constant for each compound against the purified enzyme and are presented as mean ± standard deviation from at least three independent experiments. Data for AGF347 is from a corrected publication.[7][8][9]

Mandatory Visualizations

Signaling Pathway

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_mito Serine SHMT2 SHMT2 Serine_mito->SHMT2 Glycine_mito Glycine SHMT2->Glycine_mito One_Carbon_Units_mito One-Carbon Units (Formate) SHMT2->One_Carbon_Units_mito One_Carbon_Units_cyto One-Carbon Units One_Carbon_Units_mito->One_Carbon_Units_cyto Transport Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine (e.g., AGF347) Pyrrolo_pyrimidine->SHMT2 Inhibition Purine_synthesis De Novo Purine Biosynthesis (GARFTase, AICARFTase) One_Carbon_Units_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis One_Carbon_Units_cyto->Thymidylate_synthesis Nucleotides Nucleotides (dAMP, dGMP, dTMP) Purine_synthesis->Nucleotides Thymidylate_synthesis->Nucleotides DNA_Replication DNA Replication & Cell Proliferation Nucleotides->DNA_Replication mTOR_signaling mTOR Signaling Cell_Survival Cell Survival DNA_Replication->Cell_Survival Glutathione Glutathione Synthesis mTOR_signaling->Cell_Survival ROS Reactive Oxygen Species (ROS) Glutathione->Cell_Survival Reduces ROS ROS->Cell_Survival Induces Apoptosis Pyrrolo_pyrimidine_cyto Pyrrolo[3,2-d]pyrimidine Pyrrolo_pyrimidine_cyto->Purine_synthesis Inhibition

Caption: Inhibition of mitochondrial and cytosolic one-carbon metabolism by pyrrolo[3,2-d]pyrimidines.

Experimental Workflow: Cell Viability Assay

start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with serial dilutions of Pyrrolo[3,2-d]pyrimidine adhere->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate end End calculate->end

Caption: Workflow for determining the IC50 of pyrrolo[3,2-d]pyrimidines using an MTT assay.

Experimental Protocols

Cell Proliferation (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrrolo[3,2-d]pyrimidine compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H460, HCT116, MIA PaCa-2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrrolo[3,2-d]pyrimidine compounds (e.g., AGF291, AGF320, AGF347) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine compounds in complete culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression analysis.

In Vitro SHMT2 Enzyme Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of pyrrolo[3,2-d]pyrimidine compounds against purified human SHMT2.

Materials:

  • Purified recombinant human SHMT2

  • Pyrrolo[3,2-d]pyrimidine compounds

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM β-mercaptoethanol)

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction mixture containing reaction buffer, PLP (cofactor), and varying concentrations of the pyrrolo[3,2-d]pyrimidine inhibitor or vehicle (DMSO).

  • Add a fixed concentration of purified SHMT2 enzyme to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of L-serine and THF at various concentrations.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the conversion of THF to 5,10-methylenetetrahydrofolate, for 10-15 minutes at 37°C.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the mode of inhibition (e.g., competitive, non-competitive) by analyzing Lineweaver-Burk or Michaelis-Menten plots.

  • Calculate the Ki value by fitting the data to the appropriate inhibition model using enzyme kinetics software.

Metabolic Rescue Assay

Objective: To confirm the intracellular targets of pyrrolo[3,2-d]pyrimidine compounds by assessing the ability of downstream metabolites to rescue cell viability.

Materials:

  • Cancer cell lines

  • Pyrrolo[3,2-d]pyrimidine compounds

  • Complete culture medium

  • Glycine solution

  • Hypoxanthine and thymidine (HT) supplement or individual nucleosides (adenosine, guanosine, etc.)

  • 96-well plates

  • MTT assay reagents

Protocol:

  • Follow the procedure for the Cell Proliferation (MTT) Assay as described above.

  • In parallel with the treatment with the pyrrolo[3,2-d]pyrimidine compound at its IC50 or IC90 concentration, supplement the culture medium with:

    • Glycine (e.g., 100 µM)

    • A mixture of nucleosides (e.g., HT supplement or 10 µM of each nucleoside)

    • A combination of glycine and nucleosides.

  • Include control wells with only the inhibitor and no supplementation, and wells with supplementation but no inhibitor.

  • After 72 hours of incubation, perform the MTT assay to assess cell viability.

  • Analyze the results to determine if the addition of glycine, nucleosides, or both can rescue the cells from the anti-proliferative effects of the inhibitor. A rescue indicates that the inhibitor is acting on the pathway upstream of the supplemented metabolite.

Targeted Metabolomics with Stable Isotope Tracing

Objective: To trace the metabolic flux through the mitochondrial one-carbon pathway and confirm SHMT2 inhibition in cells treated with pyrrolo[3,2-d]pyrimidines.

Materials:

  • Cancer cell lines

  • Pyrrolo[3,2-d]pyrimidine compounds

  • Culture medium with and without serine and glycine

  • [U-13C]serine or [2,3,3-2H]serine

  • LC-MS/MS system

  • Metabolite extraction solution (e.g., 80% methanol)

Protocol:

  • Culture cells to ~80% confluency.

  • Wash the cells with PBS and switch to a serine- and glycine-free medium containing the pyrrolo[3,2-d]pyrimidine inhibitor or vehicle for a pre-determined time (e.g., 24 hours).

  • Replace the medium with fresh serine- and glycine-free medium containing the inhibitor and the stable isotope-labeled serine.

  • Incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold metabolite extraction solution.

  • Scrape the cells and collect the extract. Centrifuge to pellet the cell debris.

  • Analyze the supernatant containing the intracellular metabolites by LC-MS/MS to determine the isotopic enrichment in downstream metabolites such as glycine, purines, and thymidylate.

  • A reduction in the incorporation of the isotopic label from serine into these metabolites in the inhibitor-treated cells compared to the control cells confirms the inhibition of SHMT2 activity.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of pyrrolo[3,2-d]pyrimidine compounds in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., SCID or athymic nude mice)

  • Cancer cell line (e.g., MIA PaCa-2)

  • Pyrrolo[3,2-d]pyrimidine compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and handling equipment

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.[10]

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10]

  • Administer the pyrrolo[3,2-d]pyrimidine compound or vehicle control to the mice according to a pre-determined dosing schedule (e.g., daily or every other day) and route (e.g., intraperitoneal or oral).[11]

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[10]

  • Monitor the body weight of the mice as an indicator of toxicity.[10]

  • At the end of the study (e.g., when tumors in the control group reach a pre-determined size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of the compound.

References

Application Notes and Protocols for Pyrrolo[3,2-d]pyrimidine-based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of pyrrolo[3,2-d]pyrimidine derivatives as a promising class of antibacterial agents. This document includes detailed experimental protocols for their synthesis and antimicrobial evaluation, a summary of their activity, and a description of their mechanism of action.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has necessitated the discovery and development of novel antibacterial agents with new mechanisms of action. Pyrrolo[3,2-d]pyrimidines, a class of heterocyclic compounds, have garnered considerable attention due to their structural similarity to purines, allowing them to interact with various biological targets. This document outlines the key aspects of the development of pyrrolo[3,2-d]pyrimidine-based antibacterial agents, from their chemical synthesis to their biological evaluation.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of various pyrrolo[3,2-d]pyrimidine derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrrolo[3,2-d]pyrimidine Derivatives against various bacterial strains.

Compound IDR-group SubstituentStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Salmonella enterica (ATCC 14028) MIC (µg/mL)Reference
4a Phenyl125250250125[1]
4b 4-Chlorophenyl62.512512562.5[1]
4c 4-Methoxyphenyl125250125125[1]
4d 4-Nitrophenyl62.512562.562.5[1]
4e 2,4-Dichlorophenyl31.2562.562.531.25[1]
Ciprofloxacin (Reference)0.510.250.5[1]
Ceftizoxime (Reference)180.51[1]

Table 2: Zone of Inhibition for selected Pyrrolo[3,2-d]pyrimidine Derivatives.

Compound IDR-group SubstituentStaphylococcus aureus (ATCC 25923) Zone of Inhibition (mm)Pseudomonas aeruginosa (ATCC 27853) Zone of Inhibition (mm)Escherichia coli (ATCC 25922) Zone of Inhibition (mm)Salmonella enterica (ATCC 14028) Zone of Inhibition (mm)Reference
4a Phenyl13111213[1]
4b 4-Chlorophenyl15131415[1]
4c 4-Methoxyphenyl14121314[1]
4d 4-Nitrophenyl16141516[1]
4e 2,4-Dichlorophenyl18161718[1]
Ciprofloxacin (Reference)25222826[1]
Ceftizoxime (Reference)24182625[1]

Experimental Protocols

General Synthesis Protocol for Pyrrolo[3,2-d]pyrimidine Derivatives

A common method for the synthesis of the pyrrolo[3,2-d]pyrimidine scaffold is through a one-pot, multi-component reaction. The following is a general protocol based on reported literature[1][2]:

Materials:

  • 6-aminouracil or a derivative (e.g., 1,3-dimethyl-6-aminouracil)

  • An appropriate arylglyoxal hydrate

  • 4-hydroxycoumarin

  • L-proline (as a catalyst)

  • Glacial acetic acid (as solvent)

  • Ethanol (for washing)

Procedure:

  • To a round-bottom flask, add a stirred solution of 6-aminouracil (1 mmol), arylglyoxal hydrate (1 mmol), and 4-hydroxycoumarin (1 mmol) in glacial acetic acid (10 mL).

  • Add L-proline (10 mol%) to the reaction mixture.

  • Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product, which is typically obtained as colored needles.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Antibacterial Susceptibility Testing

This method is used for the preliminary screening of antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., S. aureus, P. aeruginosa, E. coli, Salmonella)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (solvent alone, e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar plate.

  • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

This method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Bacterial cultures

  • Test compounds

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of twofold dilutions of the test compound.

  • For each dilution, add a specific volume of the compound to molten MHA (kept at 45-50°C) to achieve the desired final concentration. Mix well and pour into sterile petri dishes. Also, prepare a control plate with no test compound.

  • Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard. Further, dilute this to achieve a final inoculum density of approximately 10⁴ CFU per spot.

  • Once the agar has solidified, spot a standardized inoculum of each bacterial strain onto the surface of the agar plates, including the control plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the organism.

Visualizations

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

Several pyrrolo[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of bacterial DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). These enzymes are essential for bacterial DNA replication, transcription, and repair. Their inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.

GyrB_ParE_Inhibition cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_inhibitor Inhibitor cluster_outcome Outcome DNA Bacterial Chromosome ReplicationFork Replication Fork DNA->ReplicationFork Replication SupercoiledDNA Positive Supercoils ReplicationFork->SupercoiledDNA DecatenatedDNA Decatenated Daughter Chromosomes TopoIV Topoisomerase IV (ParC/ParE) ReplicationFork->TopoIV Decatenates daughter chromosomes Gyrase DNA Gyrase (GyrA/GyrB) SupercoiledDNA->Gyrase Gyrase->ReplicationFork Allows replication to proceed DNA_Damage DNA Damage & Replication Arrest TopoIV->DecatenatedDNA Separation PyrroloPyrimidine Pyrrolo[3,2-d]pyrimidine Derivative PyrroloPyrimidine->Gyrase Inhibits GyrB ATPase activity PyrroloPyrimidine->TopoIV Inhibits ParE ATPase activity Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Dual inhibition of DNA Gyrase (GyrB) and Topoisomerase IV (ParE) by pyrrolo[3,2-d]pyrimidine derivatives.

Experimental Workflow for Antibacterial Agent Development

The development of new antibacterial agents follows a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Antibacterial Screening cluster_quantification Quantitative Analysis cluster_sar Structure-Activity Relationship start Starting Materials (e.g., 6-aminouracil, arylglyoxal) reaction One-Pot Multi-component Reaction start->reaction purification Purification (Filtration, Washing) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Agar Well Diffusion Assay characterization->screening activity Measure Zone of Inhibition screening->activity mic Agar Dilution Assay activity->mic Active Compounds mic_determination Determine Minimum Inhibitory Concentration (MIC) mic->mic_determination sar SAR Studies mic_determination->sar optimization Lead Optimization sar->optimization optimization->reaction Design of New Derivatives

Caption: Experimental workflow for the development of pyrrolo[3,2-d]pyrimidine-based antibacterial agents.

Logical Relationship in Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the antibacterial potency of the pyrrolo[3,2-d]pyrimidine scaffold. By systematically modifying different parts of the molecule, researchers can identify key structural features that enhance activity.

SAR_logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_evaluation Biological Evaluation cluster_outcome SAR Insights core Pyrrolo[3,2-d]pyrimidine Core r1 Modification at R1 (e.g., Aryl group) core->r1 r2 Modification at R2 (e.g., Alkyl group) core->r2 r3 Modification at R3 (e.g., Halogen) core->r3 mic_test MIC Determination r1->mic_test r2->mic_test r3->mic_test sar_data Structure-Activity Relationship Data mic_test->sar_data conclusion Identify Key Pharmacophores for Enhanced Activity sar_data->conclusion

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies of pyrrolo[3,2-d]pyrimidine derivatives.

References

Application Notes and Protocols for Pyrrolo[3,2-d]pyrimidine Analogs as Anti-tubulin Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[3,2-d]pyrimidine analogs have emerged as a promising class of small molecules with potent anti-tubulin activity. These compounds typically exert their effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization and disrupting microtubule dynamics. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells. This document provides detailed application notes on the anti-tubulin activity of these analogs, including quantitative data for structure-activity relationship (SAR) analysis and comprehensive protocols for key experimental assays.

Mechanism of Action

Pyrrolo[3,2-d]pyrimidine analogs function as microtubule-destabilizing agents. By binding to the colchicine site on β-tubulin, they prevent the polymerization of tubulin dimers into microtubules. This interference with microtubile dynamics has significant downstream consequences for cellular processes that are dependent on a functional microtubule network, such as mitosis, cell signaling, and intracellular transport. The disruption of the mitotic spindle during cell division is a key aspect of their anti-cancer effects, leading to mitotic arrest and programmed cell death. Some analogs have also been noted for their ability to overcome common drug resistance mechanisms in cancer cells.[1][2][3]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Effects Pyrrolo[3,2-d]pyrimidine Pyrrolo[3,2-d]pyrimidine Tubulin_Dimers Tubulin_Dimers Pyrrolo[3,2-d]pyrimidine->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization (Inhibited) Microtubules->Tubulin_Dimers Depolymerization (Promoted) Disrupted_Microtubule_Dynamics Disrupted_Microtubule_Dynamics Microtubules->Disrupted_Microtubule_Dynamics Mitotic_Spindle_Defects Mitotic_Spindle_Defects Disrupted_Microtubule_Dynamics->Mitotic_Spindle_Defects G2_M_Arrest G2_M_Arrest Mitotic_Spindle_Defects->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of action of pyrrolo[3,2-d]pyrimidine analogs.

Quantitative Data Summary

The following tables summarize the anti-tubulin and cytotoxic activities of representative pyrrolo[3,2-d]pyrimidine analogs. This data is crucial for understanding the structure-activity relationships within this class of compounds.

Table 1: In Vitro Anti-proliferative Activity of Pyrrolo[3,2-d]pyrimidine Analogs

Compound IDCell LineIC50 (nM)Reference
AG165MDA-MB-4358.8[4]
Compound 9NCI 60 Cell Line Panelsub-nanomolar to 10 nM[4]
Compound 5Cancer Cells in Culture10-100 nM (two-digit nanomolar)[3]
Compound 8Cancer Cells in Culture10-100 nM (two-digit nanomolar)[3]
Compound 13Cancer Cells in Culture10-100 nM (two-digit nanomolar)[3]

Table 2: Inhibition of Tubulin Polymerization by Pyrrolo[3,2-d]pyrimidine Analogs

Compound IDIC50 (µM)Reference
Compound 90.45[4]
Compound 110.42[4]
Compound 120.49[4]
Compound 130.42[4]
Compound 14~1[4]
Compound 15~1[4]
Compound 16~1[4]

Experimental Protocols

Detailed protocols for key assays to evaluate the anti-tubulin activity of pyrrolo[3,2-d]pyrimidine analogs are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of pyrrolo[3,2-d]pyrimidine analogs on cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Pyrrolo[3,2-d]pyrimidine analogs Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Pyrrolo[3,2-d]pyrimidine analogs

  • Cancer cell line of interest (e.g., MDA-MB-435, HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine analogs in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Materials:

  • Pyrrolo[3,2-d]pyrimidine analogs

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of tubulin in polymerization buffer.

  • On ice, add the pyrrolo[3,2-d]pyrimidine analog at various concentrations to the tubulin solution. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls.

  • Add GTP to the mixture to a final concentration of 1 mM.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • The increase in absorbance corresponds to the rate of tubulin polymerization. Calculate the IC50 value for the inhibition of polymerization.

Immunofluorescence Microscopy for Microtubule Visualization

This protocol allows for the direct visualization of the effects of the compounds on the cellular microtubule network.

Immunofluorescence_Workflow Start Start Culture_Cells Culture cells on coverslips Start->Culture_Cells Treat Treat with Pyrrolo[3,2-d]pyrimidine analogs Culture_Cells->Treat Fix Fix cells (e.g., with methanol or paraformaldehyde) Treat->Fix Permeabilize Permeabilize cells (e.g., with Triton X-100) Fix->Permeabilize Block Block with BSA Permeabilize->Block Primary_Ab Incubate with anti-α-tubulin antibody Block->Primary_Ab Secondary_Ab Incubate with fluorescently-labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain Counterstain nuclei (e.g., with DAPI) Secondary_Ab->Counterstain Mount Mount coverslips on slides Counterstain->Mount Image Image with fluorescence microscope Mount->Image End End Image->End

Caption: Workflow for immunofluorescence staining of microtubules.

Materials:

  • Cells grown on glass coverslips

  • Pyrrolo[3,2-d]pyrimidine analogs

  • Fixation buffer (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture cells on glass coverslips in a petri dish or multi-well plate.

  • Treat the cells with the pyrrolo[3,2-d]pyrimidine analogs at various concentrations for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cells treated with pyrrolo[3,2-d]pyrimidine analogs

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the pyrrolo[3,2-d]pyrimidine analogs for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6][7][8]

References

Application Notes and Protocols for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this nucleus is a key structural motif for designing molecules that can interact with ATP-binding sites of various enzymes, particularly kinases. Derivatives of the broader pyrrolopyrimidine family have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them valuable templates for structure-activity relationship (SAR) studies.[1] These studies systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for researchers utilizing the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold in SAR-driven drug discovery projects, with a focus on anticancer and antibacterial applications.

Application Note 1: Development of Anticancer Agents via Kinase Inhibition

The pyrrolo[3,2-d]pyrimidine scaffold is a potent core for developing inhibitors against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] Abnormal kinase activity is a hallmark of many cancers, and targeting these enzymes is a clinically validated strategy. SAR studies on this scaffold aim to enhance inhibitory potency against cancer cells while minimizing toxicity.

Structure-Activity Relationship Insights

SAR studies have revealed that substitutions on the pyrrolopyrimidine core are critical for activity. For instance, the presence of a single methyl group on the fused pyrrolo[3,2-d]pyrimidine scaffold, as seen in compounds 9a and 9c , was found to be significant for potent anticancer activity against the HCT-116 colon cancer cell line.[2] Further derivatization can modulate the spectrum of activity across different cancer cell types.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of synthesized 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives against various human cancer cell lines.

CompoundModificationsIC₅₀ (µM) vs. Hep3BIC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. MCF-7
8b 1H-pyrrole with N-p-tolylcarbamoyl0.0490.0310.043
9a 2-Methyl-pyrrolo[3,2-d]pyrimidine0.0520.0110.053
9c 2-Methyl-pyrrolo[3,2-d]pyrimidine0.0610.0091.479
Doxorubicin (Reference Drug)-0.008-
Data sourced from literature evaluating derivatives of the pyrrolo[3,2-d]pyrimidine scaffold.[2]
Signaling Pathway Visualization

Derivatives of this scaffold can inhibit the EGFR signaling pathway, which is crucial for tumor cell proliferation and survival. Inhibition of EGFR blocks downstream cascades, including the RAS-RAF-MEK-ERK pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Pyrrolo[3,2-d]pyrimidine derivatives dissolved in DMSO (stock solutions).

  • 96-well microtiter plates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Application Note 2: Development of Anticancer Agents via Metabolic Inhibition

Recent studies have identified novel pyrrolo[3,2-d]pyrimidine derivatives that act as multi-targeted inhibitors of one-carbon metabolism.[3] Specifically, the lead analog AGF347 targets serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria and key enzymes in the de novo purine biosynthesis pathway in the cytosol.[3] This dual-action mechanism disrupts the supply of essential metabolites needed for tumor proliferation, leading to cell death.

Mechanism of Action Insights

AGF347 is actively transported into the cytosol and subsequently into the mitochondria. In both compartments, it is metabolized into polyglutamates, which are more potent inhibitors.[3] The inhibition of SHMT2 and purine synthesis leads to the suppression of mTOR signaling and depletion of glutathione, which in turn increases reactive oxygen species (ROS) and induces apoptosis.[3]

Metabolic Pathway Visualization

The diagram below illustrates the central role of one-carbon metabolism and the points of inhibition by AGF347.

Metabolic_Pathway cluster_mito Mitochondria cluster_cyto Cytosol Serine_in Serine SHMT2 SHMT2 Serine_in->SHMT2 Glycine_out Glycine SHMT2->Glycine_out Formate_out Formate SHMT2->Formate_out Purine_Synth De Novo Purine Biosynthesis Formate_out->Purine_Synth C1 unit Nucleotides Nucleotides Purine_Synth->Nucleotides Inhibitor AGF347 (Pyrrolo[3,2-d]pyrimidine Derivative) Inhibitor->SHMT2 Inhibition Inhibitor->Purine_Synth Inhibition

Caption: Inhibition of one-carbon metabolism.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

1. Materials:

  • Pancreatic cancer cells (or other relevant cell lines).

  • Complete growth medium.

  • AGF347 or other test compounds.

  • DCFH-DA (5 mM stock in DMSO).

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader or flow cytometer.

2. Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with various concentrations of the test compound for 24-48 hours, as described in the cytotoxicity protocol. Include a positive control (e.g., H₂O₂).

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA in PBS to each well.

  • Incubate the plate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control. A significant increase in fluorescence indicates elevated ROS levels.

Application Note 3: Screening for Antibacterial Activity

While often explored for anticancer properties, heterocyclic scaffolds like pyrrolo[3,2-d]pyrimidine can also serve as a basis for developing novel antibacterial agents. SAR studies in this area focus on identifying substitutions that confer potent and selective activity against pathogenic bacteria.

Quantitative Data: In Vitro Antibacterial Activity

Evaluation of a series of pyrrolo[3,2-d]pyrimidine derivatives showed modest antibacterial activity. The growth of Escherichia coli was inhibited by compounds with specific substitutions at a concentration range of 250-500 μg/mL.[4]

CompoundSubstitutionMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. P. aeruginosa
4b Methylphenyl250-500>500
4e Hydroxyphenyl250-500500
Ciprofloxacin (Reference Drug)<1<1
Data sourced from literature.[4]
Experimental Workflow Visualization

The workflow for antibacterial screening involves synthesis, primary screening using methods like agar diffusion, and quantitative determination of the Minimum Inhibitory Concentration (MIC).

Antibacterial_Workflow A Synthesis of Pyrrolopyrimidine Derivatives B Stock Solution Preparation (in DMSO) A->B C Primary Screening (Agar Well Diffusion) B->C D Identify Active Compounds (Zone of Inhibition) C->D E Quantitative Assay (Agar/Broth Dilution) D->E For active hits F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antibacterial screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

1. Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).

  • Mueller-Hinton Agar (MHA).

  • Test compound stock solutions in DMSO.

  • Sterile petri dishes.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

2. Procedure:

  • Media Preparation: Prepare molten MHA and cool it to 45-50°C in a water bath.

  • Compound Addition: Prepare a series of sterile tubes. Add the appropriate volume of test compound stock solution to achieve the desired final concentrations (e.g., 500, 250, 125... µg/mL) when mixed with the agar.

  • Pour a fixed volume of the molten MHA (e.g., 19 mL) into each tube containing the compound. Mix well and pour into sterile petri dishes. Also prepare a growth control plate (agar only) and a solvent control plate (agar + DMSO).

  • Inoculation: Once the agar has solidified, spot-inoculate the plates with 1-2 µL of the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth occurs on the agar surface.

References

Application Notes and Protocols for the Synthesis and Evaluation of Halogenated Pyrrolo[3,2-d]pyrimidines as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of halogenated pyrrolo[3,2-d]pyrimidines and the evaluation of their antiproliferative activity. The information presented is intended to guide researchers in the fields of medicinal chemistry and oncology in the development of novel anticancer therapeutics based on this promising heterocyclic scaffold.

Introduction

Pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, are a class of heterocyclic compounds that are structural isomers of naturally occurring purines.[1] Due to this resemblance, they have been extensively investigated as potential therapeutic agents, including as inhibitors of kinases and dihydrofolate reductase.[1] Recent studies have highlighted the potent antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines against a variety of cancer cell lines.[1][2]

Structure-activity relationship (SAR) studies have demonstrated that the presence of halogens at specific positions on the pyrrolo[3,2-d]pyrimidine core is crucial for their cytotoxic effects. Specifically, chlorine atoms at the C2 and C4 positions and the introduction of a larger halogen, such as iodine, at the C7 position significantly enhance antiproliferative potency.[1] These compounds have been shown to induce cell cycle arrest at the G2/M phase and, in some cases, trigger apoptosis, making them attractive candidates for further development as anticancer drugs.[1][3]

These application notes provide a summary of the antiproliferative activity of key halogenated pyrrolo[3,2-d]pyrimidines, detailed protocols for their chemical synthesis, and an overview of their mechanism of action.

Data Presentation: Antiproliferative Activity

The antiproliferative activities of several halogenated pyrrolo[3,2-d]pyrimidines have been evaluated against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of the compound required to inhibit cell growth by 50%), are summarized in the table below.

CompoundR1R2R3Cell LineIC50 (µM)Reference
1 ClClHL12106.8 ± 2.8[1]
CEM25 ± 2[1]
HeLa19 ± 3[1]
2 ClClIL12100.93 ± 0.0[1]
CEM4.9 ± 0.4[1]
HeLa0.92 ± 0.04[1]
3 OBnOBnHL1210118 ± 8[1]
CEM86 ± 22[1]
HeLa98 ± 14[1]
4 OBnOBnIL121021 ± 2[1]
CEM17 ± 4[1]
HeLa17 ± 0[1]

L1210: Mouse lymphocytic leukemia; CEM: Human acute lymphoblastic leukemia; HeLa: Human cervical adenocarcinoma.

The data clearly indicate that the 2,4-dichloro substituted compound 1 exhibits micromolar activity. The introduction of iodine at the C7 position (compound 2 ) leads to a significant increase in potency, with IC50 values dropping to the sub-micromolar range in L1210 and HeLa cell lines.[1] This highlights the importance of the C7-halogen for potent antiproliferative activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key halogenated pyrrolo[3,2-d]pyrimidines.

Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1)

This protocol is adapted from the synthesis of related thieno[3,2-d]pyrimidines and pyrrolo[3,2-d]pyrimidines.[4]

Materials:

  • Pyrrolo[3,2-d]pyrimidine-2,4-dione

  • 1 N Sodium Hydroxide (NaOH)

  • Phenylphosphonic dichloride (PhPOCl₂)

  • Ice

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Prepare the sodium salt of pyrrolo[3,2-d]pyrimidine-2,4-dione by stirring the starting material in 1 N NaOH at 40°C until a clear solution is obtained.

  • Remove the water under reduced pressure to obtain the sodium salt as a solid.

  • In a dry reaction vessel, add the sodium salt of pyrrolo[3,2-d]pyrimidine-2,4-dione to phenylphosphonic dichloride.

  • Heat the reaction mixture to 170-175°C for 5 hours under a nitrogen atmosphere.

  • Carefully pour the hot reaction mixture onto ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1 ).

Synthesis of 2,4-Dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (2)

This protocol is based on the iodination of the pyrrolo[3,2-d]pyrimidine scaffold.[1]

Materials:

  • 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1 )

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1 ) in anhydrous DMF under a nitrogen atmosphere and cool the solution to 0°C.

  • Add N-iodosuccinimide (1.1 equivalents) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (2 ).

Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis

Halogenated pyrrolo[3,2-d]pyrimidines exert their antiproliferative effects primarily through the induction of cell cycle arrest at the G2/M transition phase.[1][3] This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. Compound 1 (2,4-dichloro) has been shown to cause an accumulation of cells in the G2/M phase with little evidence of apoptosis.[1][3] In contrast, the more potent C7-iodinated analogue, compound 2 , not only induces G2/M arrest but also robustly triggers apoptosis.[1][3]

The G2/M checkpoint is primarily regulated by the cyclin B1/CDK1 complex. Inactivation of this complex is necessary for cells to be held in G2. It is hypothesized that these compounds may directly or indirectly inhibit the activity of the cyclin B1/CDK1 complex, leading to cell cycle arrest. The subsequent induction of apoptosis by compound 2 suggests the activation of downstream caspase signaling pathways.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of the target halogenated pyrrolo[3,2-d]pyrimidines.

Synthetic_Workflow Start Pyrrolo[3,2-d]pyrimidine- 2,4-dione Chlorination Chlorination (PhPOCl₂) Start->Chlorination Compound1 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1) Chlorination->Compound1 Iodination Iodination (NIS) Compound1->Iodination Compound2 2,4-Dichloro-7-iodo-5H-pyrrolo [3,2-d]pyrimidine (2) Iodination->Compound2 Signaling_Pathway Compound Halogenated Pyrrolo[3,2-d]pyrimidine CDK1_CyclinB Cyclin B1 / CDK1 Complex Compound->CDK1_CyclinB Inhibition G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis (for C7-iodo derivatives) Caspases Caspase Activation Apoptosis->Caspases

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and its derivatives.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Extend the reaction time. - Increase the reaction temperature, if the reactants and solvent are stable. - Ensure efficient stirring to overcome mass transfer limitations.
Poor quality of starting materials- Verify the purity of reactants and solvents using appropriate analytical techniques (e.g., NMR, GC-MS). - Use freshly distilled solvents and recrystallized solid reagents.
Ineffective catalyst- Increase the catalyst loading. - Use a different catalyst system. For example, in domino C-N coupling/hydroamination reactions, Pd(OAc)₂ with a suitable phosphine ligand like DPEphos has been shown to be effective.[1]
Incorrect reaction pH- Adjust the pH of the reaction mixture. Some reactions, like those involving enamines, are sensitive to pH.[2]
Formation of Side Products Undesired side reactions- Lower the reaction temperature to minimize the formation of thermodynamically favored side products. - Change the order of addition of reagents.
Presence of impurities- Purify starting materials to remove any reactive impurities that may lead to side reactions.
Air or moisture sensitivity- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents.
Difficult Product Isolation Product is highly soluble in the reaction solvent- After the reaction, try to precipitate the product by adding a non-polar solvent. - Use a different solvent system for the reaction.
Product co-elutes with impurities during chromatography- Optimize the chromatography conditions (e.g., change the solvent gradient, use a different stationary phase). - Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A1: Several synthetic strategies have been reported for the synthesis of the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core. Some common approaches include:

  • Domino C-N Coupling/Hydroamination: This method involves a Sonogashira reaction followed by a cyclization reaction to form the pyrrolopyrimidine ring system.[1]

  • Multicomponent Reactions: One-pot reactions involving the condensation of a pyrimidine derivative (like 6-aminouracil), an aldehyde, and another active methylene compound can provide a straightforward route to related pyrrolo[2,3-d]pyrimidine structures, with some variations applicable to the [3,2-d] isomer.[3][4]

  • Synthesis from Uracil Derivatives: Starting from substituted uracils, the pyrrole ring can be constructed through various cyclization strategies.[5][6]

Q2: How can I improve the yield of the domino C-N coupling/hydroamination reaction for the synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-diones?

A2: To improve the yield of this specific reaction, consider the following:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. A combination of Pd(OAc)₂ and DPEphos has been found to be effective.[1]

  • Base: The selection of the base can significantly impact the reaction outcome. K₃PO₄ is a commonly used base for this transformation.[1]

  • Solvent: A polar aprotic solvent like DMA is often used. Ensure the solvent is anhydrous.[1]

  • Temperature: The reaction is typically carried out at an elevated temperature, around 100 °C.[1]

Q3: What are some of the key experimental parameters to control in a one-pot synthesis of related pyrrolopyrimidine derivatives?

A3: For one-pot syntheses, careful control of the following parameters is important:

  • Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled to favor the formation of the desired product.

  • Catalyst: The type and amount of catalyst can influence both the reaction rate and the product distribution.

  • Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway.

  • Temperature and Reaction Time: These parameters should be optimized to ensure complete reaction and minimize the formation of byproducts.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-diones via Domino C-N Coupling/Hydroamination[1]

This protocol is based on the synthesis of substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.

Materials:

  • Alkynylated uracil derivative

  • Substituted aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis(2-diphenylphosphinophenyl)ether (DPEphos)

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • In a reaction vessel, combine the alkynylated uracil (1.0 equiv), substituted aniline (1.2 equiv), Pd(OAc)₂ (5 mol %), DPEphos (5 mol %), and K₃PO₄ (3.0 equiv).

  • Add anhydrous DMA to the mixture.

  • Heat the reaction mixture at 100 °C for 15 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative.

Quantitative Data Summary

Synthetic Method Key Reagents Typical Yields Reference
Domino C–N coupling/hydroaminationPd(OAc)₂, DPEphos, K₃PO₄, DMAModerate to good[1]
One-pot three-component reactionArylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives, TBAB, ethanol73-95%[3]
Synthesis from 4-oxo-N-(PhF)proline benzyl esterTrichloroacetyl chloride, Cs₂CO₃37-55% (overall from proline derivative)[6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Alkynylated Uracil Substituted Aniline Heating Heat to 100 °C 15 hours Inert Atmosphere Reactants->Heating Catalyst_System Pd(OAc)₂ DPEphos Catalyst_System->Heating Base_Solvent K₃PO₄ Anhydrous DMA Base_Solvent->Heating Extraction Dilute with EtOAc Wash with Water Heating->Extraction Drying_Concentration Dry over Na₂SO₄ Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Pure 1H-Pyrrolo[3,2-d]pyrimidine- 2,4(3H,5H)-dione Purification->Product

Caption: Domino C-N Coupling/Hydroamination Workflow.

troubleshooting_yield Low_Yield Low or No Product Yield? Check_Purity Verify Starting Material Purity Low_Yield->Check_Purity Impure Materials? Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Suboptimal Conditions? Check_Catalyst Evaluate Catalyst Activity Low_Yield->Check_Catalyst Catalyst Inactive? Inert_Atmosphere Ensure Inert Atmosphere Low_Yield->Inert_Atmosphere Air/Moisture Sensitive? Increase_Time_Temp Increase Reaction Time/Temperature Optimize_Conditions->Increase_Time_Temp Change_Catalyst_Loading Adjust Catalyst Loading/Type Check_Catalyst->Change_Catalyst_Loading Use_Anhydrous Use Anhydrous Solvents/Reagents Inert_Atmosphere->Use_Anhydrous

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Purification of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing low yield of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione after performing column chromatography. What are the possible causes and solutions?

Answer: Low recovery from column chromatography can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent System The chosen eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives your target compound an Rf value of approximately 0.3-0.4.[1]
Compound Adsorption to Silica Gel 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a polar molecule and may irreversibly adsorb to the acidic silica gel. Consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small amount of a polar solvent like triethylamine in your eluent.[1]
Column Overloading Exceeding the capacity of the column can lead to poor separation and co-elution of the product with impurities, complicating collection and reducing the yield of pure fractions. As a general rule, use a 20-50 fold excess by weight of stationary phase to your crude sample.[2]
Improper Column Packing An improperly packed column with cracks or channels will lead to inefficient separation. Ensure the stationary phase is packed uniformly without any air bubbles.
Product Degradation The compound may be unstable on the stationary phase over long periods. Aim to run the column as quickly as possible without compromising separation (flash chromatography is often preferred).[3]
Issue 2: Product "Oiling Out" During Recrystallization

Question: When I try to recrystallize my 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, it separates as an oil instead of crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" is a common problem in recrystallization where the compound comes out of solution as a liquid rather than a solid. This often occurs when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.[4]

Possible Causes and Solutions:

CauseRecommended Solution
Solution Cooled Too Quickly Rapid cooling does not allow sufficient time for the molecules to form an ordered crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[5]
Inappropriate Solvent The compound may be too soluble in the chosen solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] Experiment with different solvents or solvent mixtures. For polar compounds like pyrrolopyrimidines, polar solvents like ethanol, isopropanol, or mixtures with water can be effective.[6]
Presence of Impurities Impurities can interfere with crystal lattice formation. If possible, try to remove impurities by a preliminary purification step, such as a quick filtration through a plug of silica.
Melting Point Below Solvent Boiling Point If the melting point of your compound is lower than the boiling point of the solvent, it will melt and separate as an oil. Choose a solvent with a lower boiling point.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A1: The most commonly employed purification techniques for polar heterocyclic compounds like 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials.[2] Recrystallization is a final purification step to obtain a highly pure, crystalline solid.[7]

Q2: What are some recommended solvent systems for column chromatography of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A2: Given the polar nature of the compound, a polar stationary phase like silica gel or alumina is typically used.[8] The mobile phase should be a mixture of a non-polar and a more polar solvent. Based on literature for similar compounds, the following systems can be good starting points:

Solvent SystemPolarityNotes
Heptane/Ethyl AcetateLow to MediumA common starting point for many organic compounds.[3]
Dichloromethane/MethanolMedium to HighEffective for more polar compounds. A small percentage of methanol (5-10%) in dichloromethane can significantly increase the eluting power.[3]

It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC).[8]

Q3: What are suitable solvents for the recrystallization of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[4] For polar, nitrogen-containing heterocycles, the following solvents are often good candidates:

  • Alcohols: Ethanol, 2-Propanol (Isopropanol)[9]

  • Aqueous Mixtures: Ethanol/Water, Isopropanol/Water[6]

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate (often in combination with a non-polar co-solvent like hexanes)[9]

A small-scale solubility test with a few milligrams of your compound in different solvents is highly recommended to identify the best option.

Q4: What are the likely impurities I need to remove during the purification of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A4: Impurities will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be derivatives of 6-aminouracil or other pyrimidine precursors.

  • Reaction Byproducts: Side-products from the specific reactions employed, such as those from incomplete cyclization or side reactions of functional groups.

  • Reagents and Catalysts: Any excess reagents or catalysts used in the synthesis that were not fully removed during the work-up.

Reviewing the specific synthetic procedure you are using will provide the best clues as to the potential impurities.

Experimental Protocols

Protocol 1: Column Chromatography
  • Preparation of the Column:

    • Select a column of appropriate size.

    • Pack the column with silica gel or alumina using a slurry method with the initial, least polar eluent.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in a minimal amount of a polar solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% heptane or a high heptane/ethyl acetate ratio).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).[2]

    • Collect fractions and monitor the elution of your compound using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization
  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., 2-propanol) to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystals should start to form.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione column_chromatography Column Chromatography crude_product->column_chromatography Initial Purification recrystallization Recrystallization column_chromatography->recrystallization Final Purification pure_product Pure Product recrystallization->pure_product Isolation

Caption: General purification workflow for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

troubleshooting_logic start Purification Issue issue_type Identify Issue Type start->issue_type low_yield Low Yield issue_type->low_yield Column Chromatography oiling_out Oiling Out issue_type->oiling_out Recrystallization check_solvent Check Solvent System (TLC) low_yield->check_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling check_adsorption Consider Adsorption check_solvent->check_adsorption Solvent OK change_solvent Change Solvent/Mixture slow_cooling->change_solvent Still Oiling Out

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Pyrrolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrrolopyrimidines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the pyrrolo[2,3-d]pyrimidine core?

The synthesis of the pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone for the development of many therapeutic agents.[1][2] Common synthetic strategies often involve the construction of the pyrimidine ring onto a pre-existing pyrrole or, conversely, the formation of the pyrrole ring from a pyrimidine precursor.

One prevalent method involves a multi-step sequence starting from a substituted pyrrole. For instance, aminopyrroles can be converted to ethyl formimidates, which are then cyclized with an appropriate amine upon heating in methanol to yield the final pyrrolopyrimidine derivative.[3] Another approach utilizes a modified Voigt reaction followed by a Knoevenagel condensation.[3]

Additionally, multi-component reactions (MCRs) have gained traction as an efficient method for synthesizing pyrrolopyrimidine derivatives. These reactions, which involve combining three or more reactants in a single pot, are economically and environmentally advantageous over traditional multi-step syntheses.[4] For example, a mixture of butanoates, aldehydes, guanidine, activated acetylenic compounds, and ethyl bromopyruvate can be reacted in water with a suitable catalyst to form the desired products.[4]

Q2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to functionalize a pyrrolopyrimidine is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in palladium-catalyzed cross-coupling reactions are a common issue and can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting material purity.[5] The design and choice of ancillary ligands play a crucial role in the success of these reactions, often enabling transformations of challenging substrates with greater selectivity and under milder conditions.[6][7][8]

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often enhance the efficiency of oxidative addition and reductive elimination steps.[9] For Buchwald-Hartwig amination, ligands like XPhos, SPhos, and BrettPhos have been shown to improve reaction outcomes.[9] It is advisable to screen a variety of ligands to find the optimal one for your specific substrate.

  • Base Selection: Both inorganic and organic bases can be employed, and the choice should not be based solely on basicity.[10] Factors such as solubility and functional group compatibility are also important. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and sodium tert-butoxide (NaOt-Bu).

  • Solvent Choice: The solvent must be able to dissolve both the inorganic base and the substrates.[10] Toluene, dioxane, and ethers are commonly used solvents. Anhydrous conditions are often crucial, as water can lead to the hydrolysis of intermediates.[5]

  • Catalyst and Pre-catalyst: Ensure the palladium source is active. Pre-catalysts, which are more stable and easily activated, are often preferred.[10]

  • Temperature and Reaction Time: Reactions with less reactive substrates or weaker bases may require higher temperatures (80-100 °C) and longer reaction times.[10] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential.[5]

Q3: I am observing significant side product formation in my pyrrolopyrimidine synthesis. What are some common side reactions and how can they be minimized?

Side reactions can significantly impact the yield and purity of the desired pyrrolopyrimidine product. The nature of these side reactions depends on the specific synthetic route employed. For instance, in reactions involving cyclization, incomplete cyclization can be a major issue.[5]

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: This can occur due to insufficient activation of a carbonyl group or steric hindrance. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[5] Extending the reaction time may also be beneficial.[5]

  • Hydrolysis: The presence of water can lead to the hydrolysis of starting materials or intermediates, particularly when using hygroscopic reagents like amidines.[5] Ensuring strictly anhydrous conditions is crucial to prevent this.

  • Regioselectivity Issues: In electrophilic substitution reactions on the pyrrolopyrimidine core, such as nitration, a mixture of regioisomers can be formed.[11] Protecting groups can be employed to direct the substitution to the desired position. For example, acetylation of an amino group can favor nitration at the 7-position of 7-deazapurine.[11]

  • Self-Condensation: In some reactions, the starting materials may undergo self-condensation, competing with the desired reaction pathway. Optimizing the order of addition of reagents can sometimes minimize this.[5]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Cross-Coupling

Problem: Poor yield of the desired C-arylated pyrrolopyrimidine from a Suzuki-Miyaura reaction.

Potential Cause Troubleshooting Action Rationale
Inefficient Catalyst System Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands.The nature of the catalyst and ligand significantly influences the catalytic cycle.[12][13]
Suboptimal Base Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.The base is crucial for the transmetalation step and its strength and solubility can affect the reaction rate.
Poor Solvent Choice Experiment with different solvent systems like toluene, dioxane, or a mixture of EtOH/H₂O.The solvent affects the solubility of reactants and the stability of the catalytic species.[12]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for decomposition.Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate.
Decomposition of Boronic Acid Use freshly opened or purified boronic acid.Boronic acids can degrade upon storage, leading to lower reactivity.

Below is a general workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction.

Challenges in Product Purification

Problem: Difficulty in purifying the synthesized pyrrolopyrimidine derivative.

Issue Suggested Solution Details
Co-eluting Impurities Optimize column chromatography conditions.Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase (e.g., alumina instead of silica gel).[14][15][16]
Poor Crystallization Attempt recrystallization from various solvents or solvent mixtures.A slow cooling rate or the addition of a co-solvent can sometimes induce crystallization.
Product is an Oil If the product is an oil, try to form a salt.If the pyrrolopyrimidine has a basic nitrogen, treatment with an acid (e.g., HCl) may yield a solid salt that is easier to purify.
Persistent Catalyst Residues Use a metal scavenger or perform an aqueous wash.Washing the organic layer with a solution of ammonium chloride or filtering through a pad of Celite can help remove residual palladium.[15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a reaction vessel, add the halo-pyrrolopyrimidine (1.0 equiv), the boronic acid or boronic ester (1.0–1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).[13][17]

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 2–5 mol%).[13]

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent (e.g., a 4:1 mixture of DMF/EtOH or dioxane).[17]

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[15]

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel or recrystallization.[14][15]

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Halo-pyrrolopyrimidine, Boronic Acid, Base, and Catalyst inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat to Desired Temperature (e.g., 80-110 °C) add_solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Dilute with Organic Solvent monitoring->quench Reaction Complete wash Aqueous Wash (Water, Brine) quench->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify final_product Pure Pyrrolopyrimidine Product purify->final_product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

General Procedure for Buchwald-Hartwig Amination

This is a general procedure and may need to be adapted for specific amines and aryl halides.

  • In an oven-dried reaction vessel, combine the halo-pyrrolopyrimidine (1.0 equiv), the amine (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., BINAP), and the base (e.g., Cs₂CO₃).[12]

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.[12]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Signaling Pathways and Logical Relationships

The synthesis of complex molecules like pyrrolopyrimidines often involves a series of sequential reactions. The following diagram illustrates the logical relationship in a multi-step synthesis of a pyrrolopyrimidine derivative, highlighting key transformations.

Synthesis_Pathway start Starting Material (e.g., Chloropyrrolopyrimidine) amination Buchwald-Hartwig Amination start->amination Step 1: C-N bond formation suzuki Suzuki-Miyaura Coupling amination->suzuki Step 2: C-C bond formation deprotection Deprotection Step suzuki->deprotection Step 3: Removal of protecting group final_product Final Pyrrolopyrimidine Derivative deprotection->final_product Final Step

Caption: Logical flow of a multi-step synthesis of a functionalized pyrrolopyrimidine.

References

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. The information is designed to help minimize byproducts and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, particularly when using multi-component or domino reaction strategies.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low to no yield of the desired product. - Inefficient catalyst activity.- Incorrect reaction temperature.- Poor quality of starting materials.- Presence of moisture or oxygen in reactions requiring anhydrous/anaerobic conditions.- Screen different catalysts or increase catalyst loading.- Optimize the reaction temperature; some reactions are highly temperature-sensitive.- Ensure the purity of all reactants and solvents.- Use freshly dried solvents and degas the reaction mixture when necessary.
SYN-002 Formation of multiple byproducts. - Side reactions between a subset of reactants in a multi-component synthesis.- Incomplete cyclization in domino reactions.- Homocoupling of alkynes in Sonogashira coupling steps.- Decomposition of starting materials or product under the reaction conditions.- Adjust the stoichiometry of the reactants.- Optimize the reaction time; prolonged reaction times can sometimes lead to byproduct formation.- For Sonogashira couplings, use a copper co-catalyst and an amine base under an inert atmosphere to suppress homocoupling.[1]- Consider a stepwise synthesis approach if one-pot methods prove to be consistently problematic.
SYN-003 Difficulty in purifying the final product. - Co-elution of the product with byproducts of similar polarity.- Poor solubility of the product in common crystallization solvents.- Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).- Screen a wider range of solvent systems for column chromatography and crystallization.- Consider derivatization of the crude product to alter its polarity for easier purification, followed by deprotection.
SYN-004 Incomplete consumption of starting materials. - Insufficient reaction time.- Catalyst deactivation.- Reversible nature of a reaction step.- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.- Add a fresh portion of the catalyst.- If an equilibrium is suspected, consider removing a byproduct (e.g., water) to drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core?

A1: Common strategies include multi-component reactions, domino C-N coupling/hydroamination reactions, and the construction of the pyrimidine ring onto a pre-existing pyrrole scaffold.[2][3] One-pot, three-component reactions involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives have been reported for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives.[2] Another approach involves a Sonogashira coupling followed by a domino C-N coupling/hydroamination reaction.[3]

Q2: How can I minimize the formation of homocoupled alkyne byproducts in a Sonogashira coupling step?

A2: The Sonogashira reaction is typically performed under basic conditions to neutralize the hydrogen halide byproduct.[1] To minimize the homocoupling of terminal alkynes, it is crucial to carry out the reaction under deaerated conditions as oxygen can promote this side reaction.[1] The use of a copper(I) co-catalyst is also standard practice.

Q3: In a multi-component reaction, I am observing byproducts that seem to be formed from only two of the three components. How can I favor the formation of the desired three-component product?

A3: This issue can often be addressed by carefully controlling the rate of addition of the reactants. Sometimes, adding one component slowly to a mixture of the other two can favor the desired reaction pathway. Additionally, optimizing the reaction temperature and catalyst can improve the selectivity for the three-component product.

Q4: My cyclization step to form the pyrrolopyrimidine ring is incomplete. What can I do to improve the yield?

A4: Incomplete cyclization can be due to several factors. Ensure that the reaction conditions are optimal for the specific type of cyclization. For example, some cyclizations require a specific base or acid catalyst. Increasing the reaction temperature or time may also drive the reaction to completion. In some cases, the choice of solvent can have a significant impact on the efficiency of the cyclization.

Q5: Are there any specific analytical techniques that are particularly useful for characterizing byproducts in this synthesis?

A5: High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of unknown byproducts. 2D NMR techniques, such as COSY and HMBC, can help in elucidating the structure of these impurities. If the byproducts can be isolated, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Experimental Protocols

General Procedure for One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

This protocol is adapted from a synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives and may require optimization for the specific synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.[2]

  • To a solution of an arylglyoxal (1 mmol) and 6-amino-1,3-dimethyluracil (1 mmol) in ethanol (10 mL), add a barbituric acid derivative (1 mmol).

  • Add a catalytic amount of tetra-n-butylammonium bromide (TBAB) (5 mol%).

  • Stir the reaction mixture at 50 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

General Procedure for Domino C-N Coupling/Hydroamination

This protocol is based on the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones and may be adapted.[3]

  • To a reaction vessel, add the alkynylated uracil (1 equiv), an aniline derivative (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., DPEphos, 5 mol%), and K₃PO₄ (3 equiv).

  • Add anhydrous dimethylacetamide (DMA) as the solvent.

  • Degas the mixture and then heat it to 100 °C for 15 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_one_pot One-Pot Three-Component Synthesis cluster_domino Domino C-N Coupling/Hydroamination start1 Mix Arylglyoxal, 6-Aminouracil, and Barbituric Acid Derivative catalyst1 Add Catalyst (e.g., TBAB) start1->catalyst1 react1 Heat and Stir (e.g., 50°C in Ethanol) catalyst1->react1 workup1 Cool, Filter, and Wash react1->workup1 product1 1H-Pyrrolo[3,2-d]pyrimidine -2,4(3H,5H)-dione workup1->product1 start2 Combine Alkynylated Uracil, Aniline, Pd Catalyst, Ligand, and Base react2 Heat under Inert Atmosphere (e.g., 100°C in DMA) start2->react2 workup2 Aqueous Workup and Extraction react2->workup2 purify2 Column Chromatography workup2->purify2 product2 1H-Pyrrolo[3,2-d]pyrimidine -2,4(3H,5H)-dione purify2->product2

Caption: Comparative workflow of two common synthetic routes to the pyrrolopyrimidine core.

troubleshooting_logic start Low Yield or Multiple Byproducts Observed cause1 Suboptimal Reaction Conditions start->cause1 cause2 Poor Reactant Quality start->cause2 cause3 Side Reactions start->cause3 solution1a Optimize Temperature and Time cause1->solution1a solution1b Screen Catalysts and Solvents cause1->solution1b solution2a Purify Starting Materials cause2->solution2a solution3a Adjust Stoichiometry cause3->solution3a solution3b Use Inert Atmosphere cause3->solution3b

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Stability Testing of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical stability liabilities of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives?

Based on studies of related pyrrolopyrimidine and pyridine-dione structures, these derivatives are often susceptible to degradation under specific conditions. Key vulnerabilities include:

  • Alkaline Hydrolysis: The pyrimidine-dione ring can be prone to hydrolytic cleavage in basic environments.

  • Acidic Hydrolysis: While generally more stable than in alkaline conditions, some degradation can occur in acidic media.[1]

  • Photodegradation: Compounds with this heterocyclic core can be photolabile, leading to degradation upon exposure to light.[1]

  • Oxidation: Sensitivity to oxidative stress can vary depending on the specific substituents on the core structure.[1]

Q2: Which analytical techniques are most suitable for stability testing of these compounds?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for monitoring the stability of these derivatives and separating the parent compound from its degradation products. For the identification and characterization of degradation products, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) and HPLC-Diode Array Detection (HPLC-DAD) are invaluable.[1]

Q3: What are the standard forced degradation conditions I should test?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of the molecule.[2] According to the International Council for Harmonisation (ICH) guidelines, the following conditions are typically employed:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature.

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature. Due to the high susceptibility of related compounds to alkaline conditions, starting at a lower temperature is advisable.[1]

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 60-80°C).

  • Photostability: Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of the compound in a basic mobile phase during HPLC analysis. The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core is likely susceptible to alkaline hydrolysis.Use a neutral or slightly acidic mobile phase for your HPLC method. A pH between 3 and 6 is often a good starting point.
Multiple degradation peaks appear after storing the sample in the autosampler for an extended period. The compound may be unstable in the sample solvent or at room temperature. Photodegradation from ambient light is also a possibility.Prepare samples fresh and analyze them immediately. Use a cooled autosampler if available. Protect samples from light by using amber vials.
Inconsistent results in thermal stress studies. The physical form of the solid (e.g., amorphous vs. crystalline) can affect thermal stability. Inconsistent heating or the presence of moisture can also lead to variability.Ensure a consistent solid form of the material is used for testing. Conduct thermal stress studies in a calibrated, temperature-controlled oven with controlled humidity.
Mass balance is not achieved in forced degradation studies (the sum of the parent compound and degradants is less than 95%). Degradants may not be eluting from the HPLC column, may not have a UV chromophore, or may be volatile. The parent compound might be precipitating.Adjust the mobile phase composition or gradient to elute all components. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Check the solubility of the compound and its degradants in the stress condition medium.
No degradation is observed under any stress condition. The stress conditions may not have been harsh enough or the duration of the study was too short.Increase the temperature, concentration of the stressor, or the duration of the study. However, the conditions should remain relevant to realistic storage and handling.

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of the 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C for 8 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Due to potential high reactivity, analyze at earlier time points as well.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in a controlled temperature oven at 80°C for 7 days.

    • Photostability: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Example Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress Condition Duration Temperature % Assay of Parent Compound % Total Degradation Major Degradant (RT)
0.1 M HCl24 hoursRoom Temp.95.24.85.3 min
0.1 M NaOH2 hoursRoom Temp.78.521.54.1 min, 6.8 min
3% H₂O₂24 hoursRoom Temp.91.78.37.2 min
Dry Heat (Solid)7 days80°C98.11.9Not Applicable
PhotostabilityICH Q1BAmbient85.414.68.5 min

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analysis cluster_3 Outcome A Prepare Stock Solution (1 mg/mL) B Acidic Hydrolysis (0.1 M HCl) A->B C Alkaline Hydrolysis (0.1 M NaOH) A->C D Oxidative Stress (3% H2O2) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H RP-HPLC Analysis G->H I Characterization of Degradants (LC-MS, etc.) H->I J Identify Degradation Products & Pathways I->J K Develop Stability-Indicating Method J->K

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathway under Hydrolysis

G A 1H-Pyrrolo[3,2-d]pyrimidine- 2,4(3H,5H)-dione Derivative B Hydrolytic Cleavage of Pyrimidine Ring A->B H2O / OH- or H+ C Formation of Pyrrole-Carboxylic Acid Intermediate B->C D Further Degradation Products C->D

Caption: Potential hydrolytic degradation pathway.

References

troubleshooting low efficacy in 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy in experiments involving 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and its derivatives.

Troubleshooting Guide & FAQs

This guide addresses common issues that can lead to unexpectedly low or inconsistent results in your experiments.

Q1: I am not observing the expected inhibitory effect of my 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione compound. What are the primary reasons for this lack of efficacy?

There are several potential reasons for the observed low efficacy of your compound. These can be broadly categorized into issues concerning the compound itself, the experimental protocol, or the biological system under investigation.[1] Common factors include:

  • Compound Integrity and Solubility: The compound may have degraded, or it may not be sufficiently soluble in the assay buffer at the concentration being tested.[1]

  • Experimental Setup: Flaws in the assay design, such as incorrect timing of compound addition, inappropriate reagent concentrations, or suboptimal cell health, can all contribute to a lack of a discernible effect.[1]

  • Target Engagement: The compound may not be reaching its intended molecular target within the cellular environment, or the target itself may not be a critical driver of the biological outcome being measured in your specific model system.[1]

  • Mechanism of Action: The anticipated downstream signaling pathway may not be active in your experimental system, or there may be compensatory mechanisms that mask the effect of the inhibitor.[1]

Q2: How can I verify the quality and stability of my 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione compound?

Ensuring the integrity of your compound is a critical first step in troubleshooting.[1]

  • Source and Purity: Always source your compounds from a reputable supplier and obtain a certificate of analysis with data on purity (e.g., HPLC or NMR analysis).[1]

  • Proper Storage: Verify that the compound has been stored according to the manufacturer's recommendations, which typically involves keeping it in a dry area at 2-8°C, protected from light and moisture.[1] Improper storage can lead to degradation.

  • Stock Solution Preparation: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: My compound is precipitating when I dilute it into my aqueous assay buffer. What can I do to improve solubility?

Poor aqueous solubility is a frequent cause of low efficacy for small molecule inhibitors.[1] If the compound precipitates, its effective concentration in the assay will be significantly lower than intended.

  • Optimize Stock Concentration: While a higher stock concentration minimizes the final percentage of DMSO in the assay, it can also increase the likelihood of precipitation upon dilution.[2] Consider preparing a less concentrated stock solution.

  • Stepwise Dilution: Avoid adding the DMSO stock directly into the full volume of aqueous buffer. Instead, perform serial dilutions, vortexing gently between each step, to facilitate better dissolution.[2]

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is well-tolerated by your cells or enzymatic system, typically below 0.5%.[1]

A simple visual solubility test can be performed by preparing the highest concentration of your compound in the assay buffer, incubating it under the same conditions as your experiment, and visually inspecting for any precipitate against a dark background.[1]

Q4: Could my experimental protocol be the cause of the observed low efficacy?

Yes, various aspects of the experimental protocol can significantly influence the apparent activity of an inhibitor.[1]

  • Incubation Time: The pre-incubation time of the compound with the cells or enzyme before initiating the reaction, as well as the total duration of the experiment, should be optimized.

  • Cellular Health: Ensure that the cells used in your assay are healthy, in a logarithmic growth phase, and within a consistent, low passage number range to avoid genetic drift and altered cellular responses.[2]

  • Assay-Specific Conditions: For kinase assays, ensure optimal concentrations of the kinase, substrate, and ATP.[3] For cell-based assays, optimizing cell density and incubation times is crucial.[4]

Q5: How can I confirm that the compound is engaging its intended target in my cellular model?

Directly measuring target engagement is a crucial step in troubleshooting and validating your results.[1]

  • Western Blotting: If your 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative is expected to inhibit a kinase, you can perform a western blot to assess the phosphorylation status of a known downstream substrate of that kinase.[1]

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to directly assess the binding of your compound to its target protein within intact cells.[1]

  • Isotope Tracer Analysis: For metabolic targets like SHMT, stable isotope-labeled substrates (e.g., U-13C-serine) can be used to monitor the enzyme's activity within cells and confirm target engagement by the inhibitor using LC-MS/MS.

Quantitative Data

The following table summarizes the inhibitory activity of some pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines, providing a reference for the potential efficacy of this class of compounds.

Compound IDCell LineCancer TypeIC50 (µM)
8a HT-29Colon19.22
8f HT-29Colon4.55
8g HT-29Colon4.01
6a HeLaCervical6.55
8b Hep3BLiver0.049
8b HCT116Colon0.031
8b MCF-7Breast0.043
9a HCT-116Colon0.011
9c HCT-116Colon0.009

Data is illustrative and sourced from studies on pyrrolo[2,3-d]pyrimidine derivatives.[5][6] Efficacy of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione may vary.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[3]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO and create a serial dilution in DMSO.[3]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[3]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[3]

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Protocol 2: Biochemical Assay for SHMT Inhibition

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human SHMT1 or SHMT2.[7]

Materials:

  • Purified recombinant human SHMT1 or SHMT2

  • 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione compound

  • L-Serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer, pH 7.5

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, PLP, and the SHMT enzyme.[7]

  • Add varying concentrations of the test compound to the wells of the microplate, including a vehicle control (e.g., DMSO).[7]

  • Initiate the reaction by adding L-serine and THF.[7]

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[7]

  • Measure the absorbance at a specific wavelength to quantify the formation of 5,10-CH2-THF or a coupled product.[7]

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.[7]

  • Determine the IC50 value by fitting the data to a dose-response curve.[7]

Protocol 3: Cellular Assay for Inhibition of De Novo Purine Biosynthesis

This protocol describes a method to quantify the effects of an inhibitor on purine metabolism in cultured cells by measuring intracellular nucleotide levels.[8]

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 0.4 M Perchloric Acid (PCA)

  • 2 M Potassium Carbonate (K2CO3)

  • HPLC system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of the compound for a specified time period (e.g., 24 hours), including an untreated control group.[8]

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8]

    • Add a defined volume of ice-cold 0.4 M PCA to lyse the cells and precipitate proteins.[8]

    • Collect the lysate and centrifuge at high speed to pellet the protein precipitate.[8]

  • Sample Neutralization:

    • Transfer the supernatant to a new tube and neutralize by adding 2 M K2CO3.[8]

    • Centrifuge to remove the KClO4 precipitate.[8]

  • HPLC Analysis:

    • Filter the neutralized supernatant.

    • Inject a defined volume of the filtered extract onto an HPLC system to separate and quantify purine nucleotides (e.g., ATP, GTP).[8]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Efficacy Workflow start Low Efficacy Observed compound_check Compound Issues? start->compound_check protocol_check Protocol Issues? compound_check->protocol_check No compound_actions Verify Purity, Storage & Test Solubility compound_check->compound_actions Yes system_check Biological System Issues? protocol_check->system_check No protocol_actions Optimize Incubation Time, Reagent Concentrations & Cell Conditions protocol_check->protocol_actions Yes system_actions Confirm Target Expression, Pathway Activity & Perform Target Engagement Assay system_check->system_actions Yes resolve Efficacy Improved system_check->resolve No compound_actions->start protocol_actions->start system_actions->start

Troubleshooting Workflow for Low Efficacy

Kinase_Signaling_Pathway Generic Kinase Inhibition Pathway upstream_signal Upstream Signal kinase Kinase upstream_signal->kinase substrate Substrate kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response inhibitor 1H-Pyrrolo[3,2-d]pyrimidine- 2,4(3H,5H)-dione inhibitor->kinase

Generic Kinase Inhibition Pathway

One_Carbon_Metabolism SHMT2 in One-Carbon Metabolism serine Serine shmt2 SHMT2 serine->shmt2 thf THF thf->shmt2 glycine Glycine shmt2->glycine ch2_thf 5,10-CH2-THF shmt2->ch2_thf purine_synthesis De Novo Purine Synthesis ch2_thf->purine_synthesis inhibitor 1H-Pyrrolo[3,2-d]pyrimidine- 2,4(3H,5H)-dione inhibitor->shmt2

SHMT2 in One-Carbon Metabolism

References

Technical Support Center: Enhancing the Bioavailability of Pyrrolo[3,2-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[3,2-d]pyrimidine compounds. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when enhancing the oral bioavailability of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many pyrrolo[3,2-d]pyrimidine compounds?

A1: The low oral bioavailability of pyrrolo[3,2-d]pyrimidine derivatives, many of which are kinase inhibitors, is often attributed to a combination of factors:

  • Poor Aqueous Solubility: This is a common characteristic of heterocyclic kinase inhibitors. The planar, aromatic structure of the pyrrolo[3,2-d]pyrimidine core contributes to low solubility in aqueous gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • High Lipophilicity: While a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor dissolution in the aqueous environment of the gut.[1]

  • Extensive First-Pass Metabolism: These compounds can be substrates for cytochrome P450 (CYP) enzymes, particularly the CYP3A family, in the gut wall and liver. This can lead to significant metabolism before the drug reaches systemic circulation.[2]

  • Efflux Transporter Activity: Pyrrolo[3,2-d]pyrimidine compounds may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug from inside the intestinal cells back into the gut lumen, reducing net absorption.

Q2: My pyrrolo[3,2-d]pyrimidine compound shows high potency in in-vitro assays but poor efficacy in animal models. What could be the issue?

A2: This discrepancy is a frequent challenge and often points to poor oral bioavailability. While the compound is effective at the cellular level, it may not be reaching the target site in the body in sufficient concentrations after oral administration. Key areas to investigate include:

  • Solubility and Dissolution Rate: The compound may not be dissolving adequately in the gastrointestinal tract.

  • Permeability: It might have low permeability across the intestinal epithelium.

  • Metabolic Stability: The compound could be rapidly metabolized by enzymes in the gut wall or liver.

  • Efflux: It may be a substrate for efflux transporters.

To diagnose the issue, a systematic evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is recommended.

Q3: What are the main strategies to improve the oral bioavailability of pyrrolo[3,2-d]pyrimidine compounds?

A3: There are three main pillars for enhancing bioavailability:

  • Formulation Strategies: These approaches aim to improve the dissolution rate and solubility of the drug without chemically altering it. Key techniques include:

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[3]

    • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can improve solubilization and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[4]

    • Particle Size Reduction (Nanosuspensions): Reducing the particle size to the nanoscale increases the surface area for dissolution.[5]

  • Chemical Modification:

    • Prodrugs: A prodrug is an inactive or less active derivative that is converted to the active form in the body. This approach can be used to improve solubility and/or permeability.

    • Salt Formation: Converting the compound into a salt form can enhance its solubility and dissolution rate. Lipophilic salt formation can also improve loading in lipid-based formulations.[6]

  • Co-administration with Other Agents:

    • Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium.

    • Efflux Pump Inhibitors: Co-administration with an inhibitor of transporters like P-gp can increase the net absorption of substrate drugs.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility
Symptom Possible Cause Troubleshooting/Suggested Actions
Compound precipitates out of solution during in vitro assays or when preparing formulations. The intrinsic solubility of the pyrrolo[3,2-d]pyrimidine compound is very low.1. Determine the pH-solubility profile: Assess solubility at different pH values relevant to the GI tract (pH 1.2, 4.5, 6.8).2. Attempt salt formation: If the compound has ionizable groups, forming a salt can significantly improve solubility.3. Explore amorphous solid dispersions (ASDs): Screen various polymers (e.g., PVP, HPMCAS) to find a suitable carrier to create an ASD.[3]4. Develop a nanosuspension: Use wet milling or high-pressure homogenization to reduce particle size.[5]
Dissolution rate is very slow in simulated gastric or intestinal fluids. Poor wettability and high crystallinity of the compound.1. Incorporate surfactants: Add a small amount of a pharmaceutically acceptable surfactant to the dissolution medium or formulation.2. Formulate as a lipid-based system (SEDDS): This pre-dissolves the drug in a lipid vehicle, bypassing the dissolution step.[4]3. Prepare an amorphous solid dispersion: The amorphous form has a higher energy state and dissolves more readily than the crystalline form.[3]
Issue 2: Poor Intestinal Permeability
Symptom Possible Cause Troubleshooting/Suggested Actions
Low apparent permeability (Papp) in Caco-2 assays, with a high efflux ratio (B-A / A-B > 2). The compound is a substrate for an efflux transporter, likely P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).1. Confirm transporter involvement: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant increase in the A-B Papp value confirms efflux.2. Chemical modification: Design analogues that are not substrates for these transporters, if feasible.3. Formulation with inhibitors: Some excipients used in lipid-based formulations (e.g., certain surfactants) can inhibit efflux transporters.
Low Papp in Caco-2 assays, with a low efflux ratio (B-A / A-B ≈ 1). The compound has inherently low passive permeability.1. Prodrug approach: Design a more lipophilic prodrug that can cross the cell membrane and then be converted to the active compound inside the cell.2. Formulation with permeation enhancers: This is a less common approach due to potential toxicity but can be explored in early-stage research.
Issue 3: High First-Pass Metabolism
Symptom Possible Cause Troubleshooting/Suggested Actions
Compound is rapidly cleared in in vitro liver microsome stability assays. The compound is a substrate for metabolic enzymes, primarily Cytochrome P450s (e.g., CYP3A4).[2]1. Identify metabolic "hotspots": Use metabolic stability assays with mass spectrometry to identify the sites on the molecule that are being metabolized.2. Chemical modification: Modify the metabolic hotspots to block metabolism (e.g., by introducing a fluorine atom).3. Lipid-based formulations: These can promote lymphatic absorption, which partially bypasses the liver and first-pass metabolism.[4]
Oral bioavailability is significantly lower than predicted from permeability and solubility data. High pre-systemic metabolism in the gut wall and/or liver.1. In vivo studies with CYP inhibitors: Co-administer the compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in animal models. A significant increase in oral bioavailability confirms metabolic contribution.2. Consider alternative routes of administration for preclinical studies to separate absorption issues from metabolic issues (e.g., intravenous, intraperitoneal).

Quantitative Data Summary

The following table summarizes typical bioavailability-related parameters for kinase inhibitors, including some data for pyrrolo[2,3-d]pyrimidine derivatives (a closely related scaffold for which more public data is available). Data for specific pyrrolo[3,2-d]pyrimidine compounds is limited in the public domain and should be determined experimentally.

ParameterTypical Range for Poorly Soluble Kinase InhibitorsExample (Pyrrolo[2,3-d]pyrimidine derivative 31r)[7]Significance
Aqueous Solubility < 10 µg/mLPoor (inferred)Low solubility is a primary rate-limiting step for absorption.
Caco-2 Permeability (Papp A-B) Low to High (<1 to >20 x 10⁻⁶ cm/s)High (predicted)[8]Indicates the ability to cross the intestinal epithelium.
Efflux Ratio (Papp B-A / Papp A-B) 1 to >10-A ratio > 2 suggests active efflux, which reduces absorption.
In Vitro Metabolic Half-Life (t½) in Liver Microsomes < 5 min to > 60 min5.9 h (human)A short half-life indicates rapid metabolism and likely high first-pass clearance.
Oral Bioavailability (F%) < 1% to > 80%24% (in rats)The fraction of the administered oral dose that reaches systemic circulation.

Experimental Protocols

Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD for initial screening purposes.

Materials:

  • Pyrrolo[3,2-d]pyrimidine compound

  • Polymer (e.g., PVP K30, HPMCAS-HF)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the pyrrolo[3,2-d]pyrimidine compound and the selected polymer (start with a 1:3 drug-to-polymer ratio by weight). Dissolve both components in a minimal amount of the chosen solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin film is formed on the inside of the flask.

  • Secondary Drying: Scrape the solid film from the flask. Place the solid in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Characterization: The resulting powder should be characterized to confirm its amorphous nature using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Dissolution Testing: Perform in vitro dissolution studies on the ASD powder compared to the crystalline drug to assess the improvement in dissolution rate and extent.

Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps for developing a liquid SEDDS formulation.

Materials:

  • Pyrrolo[3,2-d]pyrimidine compound

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)[9]

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)[9]

Procedure:

  • Solubility Screening: Determine the solubility of the pyrrolo[3,2-d]pyrimidine compound in a variety of oils, surfactants, and co-surfactants to identify suitable excipients.

  • Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the region that forms a clear, monophasic liquid.

  • Formulation Preparation: Prepare several formulations from the self-emulsifying region of the phase diagram. Accurately weigh and mix the selected oil, surfactant, and co-surfactant. Add the drug to this mixture and stir or vortex until it is completely dissolved. Gentle heating may be used if necessary, but drug stability must be confirmed.

  • Self-Emulsification Assessment: Add a small amount (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation (e.g., magnetic stirrer). Visually observe the formation of the emulsion. A good SEDDS will form a fine, bluish-white emulsion rapidly and spontaneously.

  • Characterization: Characterize the resulting emulsion for droplet size, zeta potential, and drug precipitation over time.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is for assessing the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pyrrolo[3,2-d]pyrimidine compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the pyrrolo[3,2-d]pyrimidine compound (at a final concentration of, e.g., 1 µM) and the liver microsomes (at a final concentration of, e.g., 0.5 mg/mL) in phosphate buffer. Pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix to the wells.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). The "0-minute" time point is quenched immediately after adding the NADPH system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation/Modification cluster_3 Phase 4: Evaluation Start Pyrrolo[3,2-d]pyrimidine Compound Solubility Aqueous Solubility (pH 1.2-7.4) Start->Solubility Permeability Caco-2 Permeability (Papp & Efflux Ratio) Start->Permeability Metabolism Metabolic Stability (Liver Microsomes) Start->Metabolism Decision Low Bioavailability Problem Identified Solubility->Decision Permeability->Decision Metabolism->Decision Formulation Formulation Strategies - ASD - SEDDS - Nanosuspension Decision->Formulation Solubility/Dissolution Limited Modification Chemical Modification - Prodrug Synthesis - Salt Formation Decision->Modification Permeability/ Metabolism Limited InVivo In Vivo Pharmacokinetic Study in Animals Formulation->InVivo Modification->InVivo End Optimized Compound/ Formulation InVivo->End

Caption: Workflow for enhancing the oral bioavailability of pyrrolo[3,2-d]pyrimidine compounds.

EGFR_VEGFR_Signaling cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_inhibitors Pyrrolo[3,2-d]pyrimidine Inhibitors EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K_E PI3K EGFR->PI3K_E RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation VEGF VEGF ERK->VEGF Upregulates VEGF Expression AKT_E AKT PI3K_E->AKT_E AKT_E->Proliferation AKT_E->VEGF Upregulates VEGF Expression VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_V PI3K VEGFR->PI3K_V PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability PKC->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis Inhibitor Dual Kinase Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR Inhibits

Caption: EGFR and VEGFR signaling pathways targeted by pyrrolo[3,2-d]pyrimidine kinase inhibitors.

CDK_Cell_Cycle_Pathway cluster_phases G1 G1 Phase S S Phase (DNA Synthesis) G2 G2 Phase M M Phase (Mitosis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRB pRB CDK46->pRB phosphorylates CDK46->pRB E2F E2F pRB->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2 CyclinE->CDK2_E CDK2_E->S G1/S Transition CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A CDK2_A->G2 S Phase Progression Inhibitor Pyrrolo[3,2-d]pyrimidine CDK Inhibitor Inhibitor->CDK46 Inhibits Inhibitor->CDK2_E Inhibits Inhibitor->CDK2_A Inhibits

References

Technical Support Center: Overcoming Resistance to Pyrrolo[3,2-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to resistance to pyrrolo[3,2-d]pyrimidine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyrrolo[3,2-d]pyrimidine-based inhibitor is showing reduced efficacy in my cell-based assays over time. What are the potential causes?

A1: Reduced efficacy of a kinase inhibitor over time often suggests the development of acquired resistance. This can occur through several mechanisms, broadly categorized as on-target alterations or off-target adaptations.

  • On-Target Modifications: These are changes to the direct target of the inhibitor. For pyrrolo[3,2-d]pyrimidine-based inhibitors targeting EGFR, a common on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation.[1] This mutation can reduce the binding affinity of the inhibitor.

  • Off-Target Adaptations: The cancer cells may activate alternative signaling pathways to bypass their dependency on the inhibited target. This can include the amplification or activation of other receptor tyrosine kinases like MET or HER2, or activation of downstream signaling molecules such as PI3K/AKT or RAS/MAPK pathways.[2][3][4]

Q2: How can I determine if resistance to my pyrrolo[3,2-d]pyrimidine-based inhibitor is due to an on-target mutation or a bypass pathway?

A2: To distinguish between on-target and off-target resistance, a combination of molecular and cellular biology techniques is recommended:

  • Sequence Analysis: Sequence the target kinase gene in your resistant cell lines to identify any potential mutations that have emerged. For example, if your inhibitor targets EGFR, sequence the kinase domain to check for mutations like T790M.

  • Western Blot Analysis: Profile the activation status of key signaling proteins in both your sensitive and resistant cell lines. Increased phosphorylation of proteins in bypass pathways (e.g., p-MET, p-AKT) in the resistant cells would suggest an off-target mechanism.

  • Combination Therapy Studies: If a bypass pathway is suspected, treating the resistant cells with your pyrrolo[3,2-d]pyrimidine inhibitor in combination with an inhibitor of the suspected bypass pathway (e.g., a MET inhibitor) should restore sensitivity.

Q3: My pyrrolo[3,2-d]pyrimidine-based inhibitor targets SHMT2. What are the potential mechanisms of resistance?

A3: Resistance to inhibitors of one-carbon metabolism enzymes like serine hydroxymethyltransferase 2 (SHMT2) can be complex. Potential mechanisms include:

  • Metabolic Rewiring: Cancer cells may upregulate alternative metabolic pathways to compensate for the inhibition of SHMT2. This could involve increased uptake of glycine from the extracellular environment or upregulation of the cytosolic SHMT1 isoform.[5]

  • Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as those from the ATP-binding cassette (ABC) family, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Target Overexpression or Mutation: While less commonly reported for metabolic enzyme inhibitors compared to kinase inhibitors, overexpression of SHMT2 or mutations that alter the inhibitor binding site are also potential mechanisms of resistance.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

This guide addresses common issues that can lead to variability in determining the half-maximal inhibitory concentration (IC50) of your pyrrolo[3,2-d]pyrimidine-based inhibitor.

Possible Cause Troubleshooting Steps Rationale
Inhibitor Solubility and Stability Ensure the inhibitor is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions. Prepare fresh stock solutions regularly and store them appropriately. Visually inspect for any precipitation.Poor solubility can lead to inaccurate dosing and high variability. Inhibitors can degrade over time, affecting their potency.
Inconsistent Cell Seeding Density Use a cell counter for accurate cell quantification and a multichannel pipette for consistent plating.The number of cells can significantly impact the final readout of viability assays.[6]
Cell Passage Number Use cells within a defined, low-passage number range for all experiments.Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[6]
Variable Incubation Times Standardize the incubation time with the inhibitor across all experiments.The effect of the inhibitor can be time-dependent.
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent and non-toxic (typically <0.5%).High concentrations of solvents can have cytotoxic effects, confounding the results.[6]
Guide 2: Confirming On-Target vs. Off-Target Resistance

This guide provides a logical workflow to investigate the mechanism of acquired resistance.

Workflow for investigating resistance mechanisms.

Data Presentation

Table 1: Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine-Based EGFR/HER2 Dual Inhibitors

CompoundHER2 IC50 (nM)EGFR IC50 (nM)BT-474 Cell GI50 (nM)Reference
51m 0.982.52.0[7]
2cb 111156[8]
68 2.19.2-[9]
70 4.15.7-[9]

Table 2: Inhibitory Activity of Selected Pyrrolo[2,3-d]pyrimidine-Based Inhibitors Against Wild-Type and Mutant EGFR

Note: Data for the isomeric pyrrolo[2,3-d]pyrimidine scaffold is provided for comparative reference.

CompoundTargetIC50 (nM)Reference
12i EGFR del E746-A750 (in HCC827 cells)3.84 (µM)[10]
12i EGFR L858R/T790M (in NCI-H1975 cells)3.10 (µM)[10]
12i EGFR WT (in A549 cells)6.07 (µM)[10]
Compound 5k EGFR79[11]
Compound 5k Her240[11]
Compound 5k VEGFR2136[11]

Key Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cell Lines

This protocol describes a common method for generating drug-resistant cell lines through continuous, stepwise exposure to an inhibitor.

  • Determine Initial IC50: First, determine the IC50 of the pyrrolo[3,2-d]pyrimidine inhibitor in the parental cancer cell line using a cell viability assay (e.g., MTT, see Protocol 2).

  • Initial Exposure: Culture the parental cells in their standard medium containing the inhibitor at a starting concentration of approximately one-tenth of the determined IC50.

  • Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the inhibitor concentration by 1.5- to 2-fold.

  • Repeat and Monitor: Continue this process of gradual dose escalation. Monitor the cells for changes in morphology and proliferation rate. It may be necessary to maintain the cells at a given concentration for several passages before increasing the dose further.

  • Establish Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold or more above the initial IC50), the resistant cell line is considered established.

  • Characterization and Maintenance: Confirm the degree of resistance by re-evaluating the IC50. Maintain the resistant cell line in a culture medium containing a maintenance dose of the inhibitor to ensure the stability of the resistant phenotype.

Workflow for generating drug-resistant cell lines.
Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the IC50 of an inhibitor and assess the sensitivity of parental and resistant cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine inhibitor. Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression.

Protocol 3: Western Blot Analysis of EGFR Pathway Activation

This protocol assesses the phosphorylation status of EGFR and downstream signaling proteins.

  • Cell Culture and Treatment: Culture parental and resistant cells to 70-80% confluency. Treat the cells with various concentrations of the pyrrolo[3,2-d]pyrimidine inhibitor for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[12] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against a phosphorylated target (e.g., p-EGFR, p-AKT) overnight at 4°C.[1][2]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Detect the signal using an ECL chemiluminescent substrate.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody against the total protein (e.g., total EGFR) and a loading control (e.g., β-actin or GAPDH).[2]

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Signaling Pathway Diagrams

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR

Simplified EGFR signaling pathway and inhibition.

Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR (e.g., T790M mutation) PI3K PI3K (e.g., PIK3CA mutation) EGFR->PI3K RAS RAS EGFR->RAS MET MET Amplification MET->PI3K HER2 HER2 Amplification HER2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Resistant Cell Proliferation and Survival mTOR->Proliferation RAS->PI3K Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Ineffective

Mechanisms of resistance to EGFR inhibitors.

References

Technical Support Center: Scaling Up the Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work, particularly when scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A1: Several synthetic routes have been developed for the synthesis of the pyrrolo[3,2-d]pyrimidine core. A prevalent and efficient method involves a domino C-N coupling/hydroamination reaction. This approach typically starts from a substituted uracil derivative, which undergoes a Sonogashira reaction followed by cyclization to form the desired fused ring system.[1] Another strategy employs a one-pot, three-component reaction, which can offer high atom economy and simplified procedures.[2][3] Additionally, methods involving cascade annulation promoted by reagents like I2/DMSO have been reported, demonstrating applicability for large-scale synthesis.[4]

Q2: I am observing low yields in my synthesis. What are the potential causes and how can I optimize the reaction?

A2: Low yields in the synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can stem from several factors. The choice of catalyst, solvent, base, and reaction temperature are all critical parameters that can significantly impact the outcome. For instance, in domino C-N coupling/hydroamination reactions, optimization studies have shown that the combination of a palladium catalyst like Pd(OAc)2 with a suitable phosphine ligand such as DPEphos, in the presence of a base like K3PO4 and a solvent like DMA at elevated temperatures (e.g., 100 °C), can be effective.[1] It is also important to consider the electronic properties of the substituents on your starting materials, as electron-donating or electron-withdrawing groups can influence reactivity and may require adjustment of the reaction conditions.[1]

Q3: Are there any specific recommendations for scaling up the synthesis of pyrrolo[3,2-d]pyrimidines?

A3: When scaling up, it is crucial to re-optimize reaction parameters that may be affected by changes in volume and surface area-to-volume ratio. Heat and mass transfer can become limiting factors. A protocol that has been demonstrated to be applicable for larger-scale synthesis involves the use of inexpensive and readily available catalysts and reagents, such as an I2/DMSO-promoted cascade annulation.[4] It is also advisable to perform a thorough safety assessment of the reaction at a larger scale, paying close to attention to any exothermic events.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient catalyst system.Screen different palladium catalysts and phosphine ligands. For example, Pd(OAc)2 in combination with DPEphos has been shown to be effective.[1]
Incorrect solvent or base.Optimize the solvent and base combination. A polar aprotic solvent like DMA and a moderately strong base such as K3PO4 are often used.[1]
Reaction temperature is not optimal.Systematically vary the reaction temperature. For many cyclization reactions leading to this core, temperatures around 100 °C are a good starting point.[1]
Formation of Side Products Competing reaction pathways.Adjust the stoichiometry of the reactants. Ensure high purity of starting materials. Consider a one-pot reaction to minimize the isolation of intermediates that may be prone to side reactions.[2][3]
Decomposition of starting materials or product.Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at high temperatures.
Purification Difficulties Product is insoluble or co-elutes with impurities.Explore different purification techniques such as recrystallization or trituration. For column chromatography, screen a range of solvent systems with varying polarities.
Presence of catalyst residues in the final product.Employ appropriate work-up procedures to remove metal catalysts, such as washing with aqueous solutions of chelating agents or using metal scavengers.

Experimental Protocols

General Procedure for Domino C-N Coupling/Hydroamination Synthesis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-diones[1]

A mixture of the alkynylated uracil derivative (1 equivalent), the corresponding aniline (1.2 equivalents), Pd(OAc)2 (5 mol %), DPEphos (5 mol %), and K3PO4 (3 equivalents) in DMA is heated at 100 °C for 15 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualized Workflows

experimental_workflow General Workflow for Domino C-N Coupling/Hydroamination start Start reactants Combine Alkynylated Uracil, Aniline, Catalyst, Ligand, Base, and Solvent start->reactants reaction Heat at 100 °C for 15 hours reactants->reaction workup Cool, Dilute, and Perform Aqueous Work-up reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Isolated 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione purification->product

Caption: Domino C-N Coupling/Hydroamination Workflow

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_catalyst Is the catalyst system optimal? start->check_catalyst check_conditions Are the reaction conditions (solvent, base, temp) optimized? check_catalyst->check_conditions Yes optimize_catalyst Screen different catalysts and ligands check_catalyst->optimize_catalyst No check_purity Are the starting materials pure? check_conditions->check_purity Yes optimize_conditions Systematically vary solvent, base, and temperature check_conditions->optimize_conditions No purify_reagents Re-purify starting materials check_purity->purify_reagents No end Improved Yield check_purity->end Yes optimize_catalyst->end optimize_conditions->end purify_reagents->end

Caption: Logic for Troubleshooting Low Reaction Yields

References

Technical Support Center: Quality Control of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on analytical methods for the quality control of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A1: The primary analytical techniques for purity assessment of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with a UV detector. For identity confirmation and to ensure no co-eluting impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also be used for quantitative analysis (qNMR).

Q2: How can I identify potential impurities in my sample of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A2: Impurity identification can be achieved through a combination of techniques. LC-MS is a powerful tool for detecting and obtaining molecular weights of impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions.[1] NMR spectroscopy can help elucidate the structures of major impurities if they are present at sufficient concentrations. Comparing the analytical data of your sample with a well-characterized reference standard is also a critical step.[2]

Q3: What are the key considerations for developing an HPLC method for this compound?

A3: Key considerations for developing an HPLC method include selecting an appropriate column (C18 columns are common for pyrrolopyrimidine derivatives), optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), setting the appropriate detection wavelength based on the compound's UV absorbance profile, and ensuring the method is selective for the main compound and its potential impurities.[3][4][5]

Q4: What spectroscopic data can be expected for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A4: For 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, you can expect specific signals in NMR and MS analysis.

  • ¹H NMR: Signals corresponding to the protons on the pyrrole and pyrimidine rings. The NH protons will likely appear as broad singlets and their chemical shifts can be concentration and solvent dependent.[6][7][8]

  • ¹³C NMR: Resonances for the carbonyl carbons and the carbons of the fused heterocyclic rings.[6]

  • Mass Spectrometry (MS): The protonated molecule [M+H]⁺ in positive ion mode ESI-MS. High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule.[1][4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

The HPLC conditions from Table 1 can be adapted for LC-MS.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Troubleshooting Guides

HPLC Analysis

Q: I am seeing peak tailing in my chromatogram. What could be the cause and how can I fix it?

A:

  • Possible Causes:

    • Column Overload: Injecting too much sample can lead to peak tailing.[9]

    • Secondary Interactions: Silanol groups on the silica-based column can interact with basic nitrogens in the molecule.

    • Column Degradation: The column may be contaminated or have a void at the inlet.[9]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the compound.

  • Solutions:

    • Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume.

    • Modify Mobile Phase: Add a competing base like triethylamine (0.1%) or use a buffer to maintain a consistent pH.

    • Use a Guard Column and/or Flush the Column: A guard column can protect the analytical column from contaminants.[10] If the column is contaminated, try flushing it with a strong solvent.

    • Adjust Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of your compound. For basic compounds, a lower pH is often beneficial.

Q: My retention times are drifting. What should I check?

A:

  • Possible Causes:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[11]

    • Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of a volatile component or improper mixing.[11]

    • Temperature Fluctuations: Changes in the column temperature can affect retention times.[11][12]

    • Pump Issues: Leaks or faulty check valves in the pump can lead to inconsistent flow rates.[12]

  • Solutions:

    • Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time before starting the analysis.[11]

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered.[11]

    • Use a Column Oven: Maintain a constant column temperature using a column oven.[11][12]

    • Inspect and Maintain the Pump: Check for leaks, and clean or replace check valves if necessary.[12]

Mass Spectrometry Analysis

Q: I am observing poor ionization of my compound in ESI-MS. What can I do?

A:

  • Possible Causes:

    • Inappropriate Mobile Phase: The mobile phase may not be conducive to ionization.

    • Compound Instability: The compound may be degrading in the source.

    • Incorrect Source Parameters: The capillary voltage, cone voltage, or temperatures may not be optimal.

    • Suppression of Ionization: Other components in the sample may be suppressing the ionization of the target compound.

  • Solutions:

    • Optimize Mobile Phase: Add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.

    • Adjust Source Conditions: Lower the source and desolvation temperatures to minimize in-source degradation.

    • Tune the Instrument: Optimize the source parameters for your specific compound by infusing a standard solution.

    • Improve Sample Purity: If possible, further purify the sample to remove interfering components.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_evaluation Data Evaluation sample 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC Analysis (Purity) dissolve->hplc Inject lcms LC-MS Analysis (Identity) dissolve->lcms Inject nmr NMR Analysis (Structure) dissolve->nmr purity Purity Assessment hplc->purity identity Identity Confirmation lcms->identity structure Structural Elucidation nmr->structure report Quality Control Report purity->report Generate Report identity->report structure->report

Caption: Experimental workflow for the quality control of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions issue HPLC Issue: Peak Tailing cause1 Column Overload issue->cause1 cause2 Secondary Interactions issue->cause2 cause3 Column Degradation issue->cause3 cause4 Incorrect Mobile Phase pH issue->cause4 solution1 Reduce Sample Load cause1->solution1 solution2 Modify Mobile Phase cause2->solution2 solution3 Clean/Replace Column cause3->solution3 solution4 Adjust pH cause4->solution4

Caption: Troubleshooting guide for HPLC peak tailing.

References

preventing degradation of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A1: For long-term storage, 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione should be stored in a refrigerator, typically between 2°C and 8°C. The compound should be kept in a tightly sealed, airtight container to minimize exposure to moisture and air. For added protection, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen.

Q2: How sensitive is 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione to light?

Q3: Can I store solutions of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis. If you must store solutions, it is advisable to prepare them fresh. If short-term storage is necessary, use a neutral, anhydrous, aprotic solvent and store the solution at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, protected from light. The stability in solution is highly dependent on the solvent and pH.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure, which contains a pyrimidine-dione ring fused to a pyrrole ring, the primary degradation pathways are likely to be:

  • Hydrolysis: The amide bonds in the pyrimidine-dione ring are susceptible to cleavage under both acidic and basic conditions.

  • Oxidation: The electron-rich pyrrole ring and other parts of the molecule can be susceptible to oxidation, especially in the presence of air, light, or oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to decomposition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow/brown) Oxidation or photodegradationDiscard the affected batch. Ensure future storage is in an airtight, light-protected container, under inert gas if possible.
Decreased purity over time as determined by analytical methods (e.g., HPLC, NMR) Gradual degradation due to improper storage conditions (temperature, moisture, air, or light exposure).Review storage procedures. Ensure the compound is stored at the recommended refrigerated temperature, in a desiccated and light-protected environment.
Poor solubility or presence of insoluble particulates in a freshly prepared solution Formation of insoluble degradation products.The compound may have degraded. It is advisable to use a fresh, properly stored batch.
Inconsistent or unexpected experimental results Degradation of the compound leading to lower effective concentration or interference from degradation products.Verify the purity of the compound using an appropriate analytical method before use. If degradation is confirmed, use a new, pure batch.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

1. Acidic Hydrolysis:

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 M hydrochloric acid.
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
  • At specified time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute with mobile phase for analysis.

2. Basic Hydrolysis:

  • Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide.
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.
  • At specified time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v).
  • Keep the solution at room temperature, protected from light, for a defined period.
  • At specified time points, withdraw samples and dilute for analysis.

4. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 80°C).
  • At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.

5. Photodegradation:

  • Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source with controlled UV and visible light output (as per ICH Q1B guidelines).
  • Simultaneously, keep control samples in the dark at the same temperature.
  • At specified time points, withdraw samples for analysis.

Analysis of Samples:

  • Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the compound's stability profile.

Stress Condition Duration Temperature Purity (%) Major Degradation Products (%)
Control (Initial) 0 hours25°C99.8-
0.1 M HCl 48 hours60°C85.210.5 (Product A), 4.3 (Product B)
0.1 M NaOH 24 hours60°C70.115.8 (Product C), 14.1 (Others)
3% H₂O₂ 48 hours25°C92.57.5 (Product D)
Heat (Solid) 72 hours80°C98.91.1 (Minor peaks)
Photolysis (Solution) 24 hours25°C89.76.2 (Product E), 4.1 (Product F)

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Logical Troubleshooting Flow for Compound Degradation

start Inconsistent Experimental Results or Suspected Degradation check_purity Check Purity of Stored Compound (e.g., by HPLC, LC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes discard Discard Compound Batch is_pure->discard No review_storage Review Storage Conditions: - Temperature (Refrigerated?) - Light Protection (Amber vial?) - Moisture (Airtight container?) - Atmosphere (Inert gas?) discard->review_storage procure_new Procure New Batch of Compound review_storage->procure_new implement_changes Implement Corrected Storage Procedures procure_new->implement_changes

Caption: Troubleshooting workflow for suspected compound degradation.

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione hydrolysis_acid Acidic Conditions parent->hydrolysis_acid H⁺ / H₂O hydrolysis_base Basic Conditions parent->hydrolysis_base OH⁻ / H₂O oxidation_agent Air / H₂O₂ parent->oxidation_agent [O] light UV/Visible Light parent->light hydrolysis_products Ring-Opened Products hydrolysis_acid->hydrolysis_products hydrolysis_base->hydrolysis_products oxidation_products Oxidized Derivatives (e.g., N-oxides, hydroxylated species) oxidation_agent->oxidation_products photo_products Photodimers, Isomers, or Cleavage Products light->photo_products start Start: Pure Compound stress Expose to Stress Conditions: - Acid/Base - Oxidation - Heat - Light start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) sampling->analysis data Identify and Quantify Degradation Products analysis->data report Report Stability Profile data->report

Validation & Comparative

A Comparative Analysis of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective cancer therapeutics has led to the extensive exploration of small molecules capable of modulating cellular signaling pathways. Among these, kinase inhibitors have emerged as a cornerstone of targeted therapy. The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold has garnered significant interest as a privileged structure in the design of such inhibitors. This guide provides an objective comparison of a representative derivative of this class against a panel of well-established, clinically relevant kinase inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Kinase Inhibitory Potency

While direct experimental data for the unsubstituted 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is not extensively available in the public domain, a potent derivative, designated as "Compound 20d" in a 2012 study published in Cancer Science, serves as a relevant exemplar for this scaffold.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this derivative and other widely recognized kinase inhibitors against their respective target kinases. Lower IC50 values are indicative of higher potency.

CompoundTarget Kinase(s)IC50 (nM)Reference(s)
Pyrrolo[3,2-d]pyrimidine Derivative (Compound 20d) VEGFR-2 (cellular phosphorylation)2.5[1]
PDGFRβ (cellular phosphorylation)3.6[1]
Sunitinib VEGFR-280[2][3][4]
PDGFRβ2[2][3][4]
Sorafenib VEGFR-290[5][6][7][8]
PDGFRβ57[5][6][7]
B-Raf22[5][7][9]
c-Raf (Raf-1)6[5][7][9]
Erlotinib EGFR2[10][11]
Gefitinib EGFR26 - 57[12]
Lapatinib EGFR10.8[13][14]
HER29.3[13][14]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of a compound's IC50 value against a specific kinase is a critical step in its preclinical evaluation. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for this purpose.

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The kinase activity is directly proportional to the amount of ADP generated. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is correlated with the amount of ADP produced and thus the kinase activity.

Materials:

  • Recombinant Kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate

  • Test compound (e.g., 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 2.5 µL of a 2x kinase/substrate mixture (containing the target kinase and its specific substrate in kinase assay buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at a concentration near the Km for the specific kinase) to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

To better understand the context of kinase inhibition, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow.

G VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival

Caption: Simplified VEGF signaling pathway leading to cell proliferation and survival.

G Kinase Inhibitor Screening Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay cluster_2 Downstream Analysis Compound Compound Library (e.g., Pyrrolopyrimidines) Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Assay Kinase Recombinant Kinase & Substrate Kinase->Assay IC50 IC50 Determination Assay->IC50 CellLines Cancer Cell Lines IC50->CellLines CellAssay Cell Viability/Proliferation Assay (e.g., MTT) CellLines->CellAssay CellularIC50 Cellular IC50 CellAssay->CellularIC50 Pathway Western Blot (Pathway Modulation) CellularIC50->Pathway Lead Lead Compound Identification Pathway->Lead

Caption: General experimental workflow for the screening and evaluation of kinase inhibitors.

References

Pyrrolo[3,2-d]pyrimidine Derivatives Emerge as Potent Kinase Inhibitors, Challenging Existing Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of oncology, a new class of molecules, the pyrrolo[3,2-d]pyrimidine derivatives, is showing significant promise in preclinical studies, positioning them as potential next-generation inhibitors for key cancer-driving kinases such as EGFR and ALK. This guide provides a comprehensive comparison of the efficacy of these emerging derivatives against established drugs like osimertinib and alectinib, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has been a focal point in the design of kinase inhibitors due to its structural resemblance to the ATP-binding site of these enzymes.[1][2] Recent research has highlighted the potential of these derivatives to overcome resistance mechanisms that limit the efficacy of current therapies in non-small cell lung cancer (NSCLC).[3][4][5][6]

Comparative Efficacy Against EGFR-Mutant NSCLC

Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), is a standard first-line treatment for NSCLC with EGFR mutations.[7][8][9] However, acquired resistance, often through mutations like C797S, remains a significant clinical challenge.[3][5] Novel pyrrolo[2,3-d]pyrimidine derivatives are being developed to address this, with some compounds demonstrating potent activity against these resistant mutations.

One study reported a series of pyrrolo[2,3-d]pyrimidine derivatives as fourth-generation EGFR inhibitors targeting triple mutations (EGFR19del/T790M/C797S and EGFRL858R/T790M/C797S).[3][5] Compound 31r from this series showed subnanomolar IC50 values against cell lines harboring these triple mutations while sparing wild-type EGFR.[3][5] In a xenograft model with the PC-9 EGFR19del/T790M/C797S mutation, compound 31r led to significant tumor regression at a dose of 80 mg/kg.[3][5]

Another noteworthy derivative, compound 12i , exhibited high selectivity for the T790M mutant EGFR.[4][6] It showed an IC50 of 0.21 nM against the T790M mutant kinase, being 104-fold more potent against the mutant than the wild-type EGFR (IC50 = 22 nM).[6] In cellular assays, compound 12i selectively inhibited the growth of HCC827 cells (EGFR exon 19 deletion) with a 493-fold higher efficacy compared to normal human bronchial epithelial cells.[4][6]

Table 1: Comparative in vitro Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives and Osimertinib against EGFR Mutations

Compound/DrugTargetCell Line/EnzymeIC50 (nM)Selectivity (WT/Mutant)Reference
Compound 31r EGFR19del/T790M/C797SBa/F3<1High (WT sparing)[3][5]
EGFRL858R/T790M/C797SBa/F3<1High (WT sparing)[3][5]
Compound 12i EGFRT790MEnzyme0.21104[6]
EGFRWTEnzyme22-[6]
HCC827 (EGFRdel19)Cell-493 (vs. HBE)[4][6]
Osimertinib EGFRT790MEnzyme-High (WT sparing)[8]
PC-9 (EGFRdel19)Cell--[10]
H1975 (EGFRL858R/T790M)Cell--[10]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Signaling Pathways and Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival. In NSCLC, activating mutations in EGFR lead to its constitutive activation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand->EGFR Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Derivatives Pyrrolo_pyrimidine->EGFR Osimertinib Osimertinib Osimertinib->EGFR

EGFR Signaling Pathway and Inhibition.

Similarly, rearrangements in the ALK gene lead to fusion proteins with constitutive kinase activity, activating pathways such as JAK/STAT and PI3K/AKT. Alectinib is a potent second-generation ALK inhibitor. While specific pyrrolo[3,2-d]pyrimidine derivatives targeting ALK in NSCLC are less documented in the searched literature, the versatility of this scaffold suggests potential for developing ALK inhibitors as well.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Alectinib Alectinib Alectinib->ALK

ALK Signaling Pathway and Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR T790M)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR T790M kinase.

Materials:

  • Recombinant human EGFR (T790M) enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[11]

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the EGFR (T790M) enzyme and substrate to the kinase buffer.

  • Add the test compound or DMSO (vehicle control) to the wells and incubate for 10-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Allow the reaction to proceed for 60 minutes at room temperature.[11]

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[11]

  • Read the luminescence on a plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add kinase, substrate, and compound to plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and add detection reagents D->E F Read luminescence E->F G Calculate IC50 F->G Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with test compounds for 72h A->B C Equilibrate to room temperature B->C D Add CellTiter-Glo® reagent C->D E Mix and incubate D->E F Read luminescence E->F G Calculate GI50 F->G

References

In Vivo Antitumor Activity of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo antitumor activity of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. While direct in vivo studies on this specific dione are not extensively available in peer-reviewed literature, this document evaluates its potential by comparing it with structurally related compounds with demonstrated in vivo efficacy and other classes of pyrimidine-based anticancer agents.

Executive Summary

The 1H-Pyrrolo[3,2-d]pyrimidine scaffold is a promising framework in the development of novel anticancer therapeutics. Derivatives of this structure have shown significant antitumor activity by targeting critical cellular pathways. This guide focuses on the in vivo validation of compounds based on this scaffold, with a primary focus on the 2,4-dione derivative. Due to the limited direct in vivo data for the title compound, this guide will draw comparisons with a well-studied analogue, AGF347, and other pyrimidine-based antitumor agents to provide a comprehensive overview of its potential efficacy and mechanism of action.

Comparative Analysis of Pyrrolopyrimidine Derivatives and Alternatives

To contextualize the potential of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, we compare it with a closely related analogue, AGF347, and a clinically relevant pyrimidine-based drug, Pemetrexed. AGF347 is a potent inhibitor of one-carbon metabolism, a critical pathway for cancer cell proliferation.[1][2] Pemetrexed is an established chemotherapeutic that also targets folate-dependent pathways.

Table 1: In Vivo Performance Comparison of Pyrrolopyrimidine Derivatives and Alternatives

Compound/DrugTarget / Mechanism of ActionAnimal ModelCancer TypeDosing RegimenKey In Vivo OutcomesReference
AGF347 SHMT1/2, GART, AICART inhibitor (One-carbon metabolism)Nude mice with MIA PaCa-2 xenograftsPancreatic Cancer100 mg/kg, i.p., daily for 14 daysSignificant tumor growth inhibition, potential for complete responses.[1]
Pemetrexed DHFR, TS, GART inhibitor (Folate antimetabolite)Nude mice with various xenograftsNon-small cell lung cancer, Mesothelioma100 mg/kg, i.p., every 3 daysTumor growth delay and regression.[1]
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Hypothesized: Similar to AGF347 (Inhibition of one-carbon metabolism)Data not availableData not availableData not availableData not availableN/A

Detailed Experimental Protocols

A standardized experimental protocol is crucial for the in vivo validation of antitumor agents. Below is a typical workflow for assessing the efficacy of a compound like 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in a xenograft mouse model.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

  • Cell Culture: Human cancer cell lines (e.g., MIA PaCa-2 for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. They are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or media mixed with Matrigel). A specific number of cells (e.g., 5 x 10^6) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups. The test compound (e.g., 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione formulated in a suitable vehicle) is administered according to the planned dosing regimen (e.g., intraperitoneally or orally, daily or intermittently). The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. At the end of the study, tumors may be excised and weighed.

  • Toxicity Assessment: Animal well-being is monitored daily. Signs of toxicity such as weight loss, behavioral changes, or ruffled fur are recorded. Organ tissues may be collected for histopathological analysis.

  • Statistical Analysis: Tumor growth data are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed antitumor effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The primary mechanism of action for the comparator compound AGF347 involves the inhibition of one-carbon metabolism, which is crucial for the synthesis of nucleotides and amino acids required for rapidly proliferating cancer cells.[1][2] The key enzymes targeted are serine hydroxymethyltransferase (SHMT) in both the mitochondria and cytosol, and key enzymes in the de novo purine biosynthesis pathway. It is hypothesized that 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione may exert its antitumor activity through a similar mechanism.

One_Carbon_Metabolism_Inhibition Hypothesized Signaling Pathway Inhibition cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_M Serine SHMT2 SHMT2 Serine_M->SHMT2 Glycine_M Glycine SHMT2->Glycine_M Formate Formate SHMT2->Formate Purine_Biosynthesis de novo Purine Biosynthesis Formate->Purine_Biosynthesis one-carbon units Serine_C Serine SHMT1 SHMT1 Serine_C->SHMT1 Glycine_C Glycine Glycine_C->Purine_Biosynthesis Glutathione Glutathione Glycine_C->Glutathione SHMT1->Glycine_C Nucleotides Nucleotides (d)ATP, (d)GTP Purine_Biosynthesis->Nucleotides mTOR_signaling mTOR Signaling Glutathione->mTOR_signaling ROS Increased ROS Glutathione->ROS Depletion leads to Apoptosis Apoptosis mTOR_signaling->Apoptosis ROS->Apoptosis Compound 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (Hypothesized Target) Compound->SHMT2 Compound->SHMT1 Compound->Purine_Biosynthesis

Caption: Hypothesized mechanism of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

Experimental Workflow

The process of in vivo validation follows a structured workflow from compound preparation to data analysis.

Experimental_Workflow cluster_Preparation Preparation cluster_InVivo_Phase In Vivo Phase cluster_Analysis Analysis Compound_Prep Compound Formulation Treatment Treatment Administration Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture Tumor_Implantation Subcutaneous Xenograft Implantation Cell_Culture->Tumor_Implantation Animal_Model Athymic Nude Mice Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Data_Collection Data Collection & Endpoint Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Conclusion on Efficacy & Toxicity Statistical_Analysis->Conclusion

Caption: Standard workflow for in vivo antitumor efficacy studies.

Conclusion

While direct in vivo evidence for the antitumor activity of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is currently limited, the robust preclinical data for its analogue, AGF347, strongly supports its potential as a valuable candidate for further investigation. The shared pyrrolopyrimidine core suggests a likely mechanism of action through the inhibition of one-carbon metabolism, a pathway of significant interest in oncology. Future in vivo studies, following the protocols outlined in this guide, are warranted to fully elucidate the therapeutic potential of this compound and to establish a comprehensive profile of its efficacy and safety. Researchers are encouraged to use the comparative data and methodologies presented herein as a foundation for designing and interpreting subsequent preclinical and clinical investigations.

References

Halogenated Pyrrolo[3,2-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Halogenation of this core structure has emerged as a key strategy for modulating potency and mechanism of action, leading to the development of promising antiproliferative agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated pyrrolo[3,2-d]pyrimidines, supported by experimental data and detailed protocols.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50) of a series of halogenated pyrrolo[3,2-d]pyrimidines against various cancer cell lines. The data highlights the significant impact of halogen substitution, particularly at the C7 position, on cytotoxic potency.

CompoundR1R2R3Cell LineIC50 (µM)Reference
1 ClClHL12106.0[2]
CEM4.1[2]
HeLa19[3]
MDA-MB-231>10[2]
2 ClClIL12100.3[2]
CEM0.2[2]
HeLa0.92[3]
MDA-MB-2310.8[2]
3 O-BnO-BnHL1210>10[2]
CEM>10[2]
MDA-MB-231>10[2]
4 O-BnO-BnIL12103.2[2]
CEM1.8[2]
MDA-MB-2314.5[2]

Key Findings from SAR Studies:

  • C7 Halogenation: The introduction of a halogen at the C7 position of the pyrrolo[3,2-d]pyrimidine core consistently enhances antiproliferative activity.[2][3]

  • Iodine at C7: Specifically, the presence of iodine at C7 (as in compound 2 ) leads to a dramatic increase in potency, with IC50 values dropping to the sub-micromolar range against several cancer cell lines.[2] This suggests that the larger, more polarizable iodine atom may engage in favorable interactions within the target binding site.

  • Substituents at C2 and C4: Replacement of the chloro groups at C2 and C4 with bulky O-benzyl groups (compound 3 ) results in a significant loss of activity.[2] However, subsequent iodination at C7 (compound 4 ) partially restores the antiproliferative effect, further emphasizing the importance of the C7 halogen.[2]

  • N5 Substitution: Alkyl substitutions at the N5 position have been explored to create prodrugs with the aim of reducing toxicity and improving pharmacokinetic profiles. These modifications can lead to compounds with comparable cellular activity but significantly lower toxicity.[3][4]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Halogenated pyrrolo[3,2-d]pyrimidines exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis. The specific cellular response can be influenced by the substitution pattern on the heterocyclic core.

For instance, studies on triple-negative breast cancer (TNBC) MDA-MB-231 cells have shown that while 2,4-dichloro-pyrrolo[3,2-d]pyrimidine (1 ) primarily causes an accumulation of cells in the G2/M phase of the cell cycle with minimal apoptosis, the C7-iodinated analogue (2 ) induces robust apoptosis alongside G2/M arrest.[5] This suggests that the C7 iodine not only enhances potency but also modulates the downstream signaling pathways leading to cell death.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antiproliferative Activity (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., L1210, CEM, HeLa, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at a specific concentration (e.g., IC80) for a defined period (e.g., 48 hours).

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature.

  • Analyze the stained cells using a flow cytometer to measure DNA content.

  • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at a specific concentration for a defined period.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by halogenated pyrrolo[3,2-d]pyrimidines.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and potential inhibition by pyrrolo[3,2-d]pyrimidines.

Tubulin_Polymerization cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly Tubulin_Dimer αβ-Tubulin Dimer Protofilament Protofilament Tubulin_Dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Disassembly Depolymerization Microtubule->Disassembly Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->Tubulin_Dimer Inhibition of Polymerization

Caption: Tubulin polymerization and its inhibition by pyrrolo[3,2-d]pyrimidines.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Add Solubilization Buffer E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for the MTT-based cell viability assay.

Cell_Cycle_Analysis_Workflow A 1. Treat Cells with Compound B 2. Harvest and Fix in Ethanol A->B C 3. Wash and Resuspend in PI/RNase Solution B->C D 4. Incubate in Dark C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Cell Cycle Phases E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis_Assay_Workflow A 1. Treat Cells with Compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC and PI C->D E 5. Incubate in Dark D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Apoptotic Populations F->G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

References

Cross-Reactivity Profiling of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold is a versatile heterocyclic structure that serves as a foundational framework in the development of a wide array of targeted therapeutic agents.[1] While comprehensive cross-reactivity data for the unsubstituted parent compound is not extensively documented, numerous derivatives have been synthesized and evaluated for their inhibitory activity against various biological targets. This guide provides a comparative analysis of the selectivity and off-target effects of key derivatives, offering insights for researchers and drug development professionals.

The pyrrolopyrimidine core is recognized as a bioisostere of purine, a fundamental component of nucleic acids, which contributes to its ability to interact with a broad range of biological targets.[2] Derivatives have been developed as potent and selective inhibitors for diverse protein families, including protein kinases, Toll-like receptors (TLRs), and enzymes involved in metabolic pathways.

Kinase Inhibition Profile

The pyrrolopyrimidine scaffold has been extensively utilized in the design of protein kinase inhibitors.[3] The structural similarity of this scaffold to adenine allows for competitive binding to the ATP-binding site of kinases.[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[4] For instance, compound 4h from one study exhibited significant potency and selectivity for FGFRs over other kinases.[4]

CompoundTargetIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712
(Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives)[4]

Epidermal Growth Factor Receptor (EGFR) Inhibitors:

The pyrrolo[2,3-d]pyrimidine core has been a key structural motif in the development of both first and third-generation EGFR tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC).[5] Certain derivatives have shown high potency against mutant forms of EGFR, while demonstrating selectivity over the wild-type receptor.[5] For example, some 4-(phenylamino)-7H-pyrrolo[2,3-d]pyrimidines have been identified as a novel class of potent and selective EGFR protein tyrosine kinase inhibitors.

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors:

Selective inhibitors of CSF1R have been developed using the pyrrolo[2,3-d]pyrimidine scaffold. One study focused on optimizing derivatives to achieve subnanomolar enzymatic inhibition of CSF1R with excellent selectivity against other kinases in the platelet-derived growth factor receptor (PDGFR) family.[6] The prototypic inhibitor 1 in this series had an enzymatic CSF1R IC50 of 1 nM.[6]

CompoundTargetIC50 (nM)
1 CSF1R1
EGFR20
(Data from a study on selective pyrrolo[2,3-d]pyrimidine CSF1R inhibitors)[6]

Modulation of Immune Responses

Toll-like Receptor 7 (TLR7) Agonists:

Pyrrolo[3,2-d]pyrimidines have been identified as a new series of potent and selective agonists for Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system.[7] These compounds were optimized for their activity and selectivity over the closely related TLR8, which is considered advantageous for tolerability.[7] The lead compound 54 from this research effectively induced a transient interferon-stimulated gene (ISG) response in animal models.[7]

Inhibition of Metabolic Enzymes

One-Carbon Metabolism Enzymes:

Novel pyrrolo[3,2-d]pyrimidine derivatives have been designed to target enzymes in both mitochondrial and cytosolic one-carbon metabolism.[8][9][10] These compounds have shown multi-targeted inhibitory activity against serine hydroxymethyltransferase 2 (SHMT2), glycinamide ribonucleotide formyltransferase (GART), and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[8][9] The lead analog, AGF347 , demonstrated potent in vitro and in vivo antitumor efficacy.[8]

Other Targets

Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists:

A series of 7-substituted-1,3-dimethyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives were designed and synthesized as antagonists of the TRPA1 channel, a target for treating pain and inflammation.[11] Compound 3h from this series showed an IC50 of 400 nM against human TRPA1.[11]

Poly(ADP-ribose) Polymerase (PARP) Inhibitors:

Derivatives of the related pyrrolo[3,4-d]pyrimidine core have been identified as a promising class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are important in the DNA damage response and have applications in oncology.[2]

Experimental Protocols

Kinase Inhibition Assays:

The inhibitory activity of the pyrrolopyrimidine derivatives against various kinases is typically determined using in vitro enzymatic assays. A common method involves measuring the phosphorylation of a substrate peptide by the target kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated. For example, in the study of FGFR inhibitors, the inhibitory activities were assessed against FGFR1, 2, and 3.[4]

Cell-Based Proliferation Assays:

The anti-proliferative effects of these compounds are often evaluated using cell-based assays, such as the MTT assay. Cancer cell lines are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The cell viability is then measured, and the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined. For example, the antiproliferative activities of 1H-pyrrolo[3,2-c]pyridine derivatives were tested against HeLa, SGC-7901, and MCF-7 cancer cell lines.[12]

TRPA1 Functional Assay:

The ability of compounds to block the TRPA1 channel is assessed using a fluorometric calcium imaging assay. Cells expressing the TRPA1 channel are loaded with a calcium-sensitive dye. The channel is then activated by an agonist (e.g., acrolein), and the resulting increase in intracellular calcium is measured. The inhibitory effect of the test compounds is determined by their ability to reduce this calcium influx.[11]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Profiling cluster_validation In Vivo Validation start Pyrrolopyrimidine Scaffold synthesis Derivative Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_assay Primary Target Assay (e.g., Kinase Assay) purification->primary_assay selectivity_panel Selectivity Profiling (Kinase Panel) primary_assay->selectivity_panel cell_based_assay Cell-Based Assays (Proliferation) primary_assay->cell_based_assay animal_model Animal Model Studies cell_based_assay->animal_model pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd

Caption: General experimental workflow for the development of pyrrolopyrimidine-based inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->RTK

Caption: Simplified RTK signaling pathway targeted by pyrrolopyrimidine kinase inhibitors.

References

A Comparative Analysis of the Biological Activity of Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of two key heterocyclic scaffolds reveals significant differences in their biological profiles, with pyrrolo[3,2-d]pyrimidines demonstrating superior potency in certain therapeutic areas. This guide provides a comprehensive comparison of the biological activities of pyrrolo[3,2-d]pyrimidine and its regioisomer, pyrrolo[2,3-d]pyrimidine, supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The strategic placement of a nitrogen atom within the pyrrole ring of the pyrrolopyrimidine scaffold profoundly influences the molecule's interaction with biological targets. This guide synthesizes data from various studies to highlight these differences, focusing on their anticancer and antimicrobial properties.

Comparative Biological Activity Data

The following table summarizes the quantitative biological activity data for various derivatives of pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine, showcasing their potency against a range of biological targets. Notably, in studies directly comparing the two scaffolds as antitubulin agents, the pyrrolo[3,2-d]pyrimidine analogs consistently exhibit greater potency.[1]

Biological Target/ActivityRegioisomer CoreCompound/SubstituentsCell Line/EnzymeActivity (IC50/GI50/MIC)
Antitubulin/Antiproliferative Pyrrolo[3,2-d]pyrimidine2,4-dichloro derivativeL1210, CEM, HeLa, MDA-MB-231Low micromolar IC50[2][3]
Pyrrolo[3,2-d]pyrimidine2,4-dichloro, 7-iodo derivativeL1210, CEM, HeLa, MDA-MB-231Sub-micromolar IC50 (5 to 20-fold more potent than the non-iodinated analog)[2][3]
Pyrrolo[3,2-d]pyrimidineN-(4-methoxyphenyl)-2,6-dimethyl-pyrrolo[3,2-d]pyrimidin-4-amine8 tumor cell lines (NCI-60)2-digit nanomolar GI50[1]
Pyrrolo[2,3-d]pyrimidineTricyclic derivativesHT-294.01 - 4.55 µM IC50[4]
Pyrrolo[2,3-d]pyrimidineTricyclic derivativesHeLa, MCF-7>50 µM IC50[4]
Kinase Inhibition (VEGFR/KDR) Pyrrolo[3,2-d]pyrimidineCompound 20dVEGFR/PDGFR cellular phosphorylation2.5 nM (VEGF), 3.6 nM (PDGF) IC50[5]
Pyrrolo[3,2-d]pyrimidineSeries of derivativesKDRPotent inhibitors[6][7]
Pyrrolo[2,3-d]pyrimidineDerivative with m-toluyl urea tailVEGFR-211.9 nM and 13.7 nM IC50[8]
Pyrrolo[2,3-d]pyrimidineFluorinated diarylurea derivativeVEGFR-252.4 nM IC50[8]
Kinase Inhibition (RET) Pyrrolo[2,3-d]pyrimidineLead compound 59RET-wt and RET V804MLow nanomolar potency[9][10]
Antibacterial Activity Pyrrolo[3,2-d]pyrimidineVarious derivativesS. aureus, P. aeruginosa, E. coli, SalmonellaWeak activity[11]
Pyrrolo[2,3-d]pyrimidine6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesStaphylococcus aureus8 mg/L MIC[12]
Pyrrolo[2,3-d]pyrimidineVarious derivativesC. albicans0.31-0.62 mg/mL MIC[13]
Pyrrolo[2,3-d]pyrimidineVarious derivativesS. aureus0.31 mg/mL MIC[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the antitubulin activity of the compounds.

  • Preparation of Reagents:

    • Tubulin is purified from bovine brain and stored at -80°C.

    • A general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.

    • A GTP stock solution (e.g., 10 mM) is prepared in the general tubulin buffer.

    • Test compounds are dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • Tubulin is thawed on ice and its concentration is adjusted.

    • The assay is performed in a 96-well plate. Each well contains tubulin, GTP, and the test compound at various concentrations.

    • The plate is incubated at 37°C in a spectrophotometer capable of reading absorbance at 340 nm.

    • The change in absorbance, which corresponds to the extent of tubulin polymerization, is monitored over time.

  • Data Analysis:

    • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.

Kinase Inhibition Assays (VEGFR/KDR and RET)

These assays determine the inhibitory effect of the compounds on specific kinases.

  • Reagents and Materials:

    • Recombinant human kinase enzymes (e.g., VEGFR-2, RET).

    • A suitable kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).

    • ATP and a specific substrate for the kinase.

    • Test compounds dissolved in DMSO.

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • The kinase, substrate, and test compound are pre-incubated in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescent detection reagent.

  • Data Analysis:

    • The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiproliferative/Cytotoxicity Assays

These assays assess the ability of the compounds to inhibit the growth of cancer cells. The NCI-60 human tumor cell line screen is a widely used example.

  • Cell Culture:

    • A panel of 60 different human cancer cell lines is maintained in appropriate culture media and conditions.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 48 hours).

    • After the incubation period, cell viability is determined using a suitable method, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Data Analysis:

    • The GI50 (concentration causing 50% growth inhibition) is calculated for each cell line.

Antibacterial Susceptibility Testing

The antibacterial activity of the compounds is typically evaluated using the following methods.

  • Agar Well Diffusion Method:

    • A standardized inoculum of the test bacteria is uniformly spread on the surface of an agar plate.

    • Wells are punched into the agar, and a specific volume of the test compound solution is added to each well.

    • The plates are incubated, and the diameter of the zone of inhibition around each well is measured.

  • Broth Dilution Method:

    • Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plates are incubated, and the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth, is determined.

Visualizing the Structural and Experimental Landscape

To better understand the structural differences and the experimental approach to comparing these regioisomers, the following diagrams are provided.

Caption: Chemical structures of pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine cores.

Generalized Workflow for Biological Evaluation cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Design Design Synthesis Synthesis Design->Synthesis Antiproliferative_Assays Antiproliferative Assays (e.g., NCI-60) Synthesis->Antiproliferative_Assays Test Compounds Kinase_Inhibition_Assays Kinase Inhibition Assays (e.g., VEGFR, RET) Synthesis->Kinase_Inhibition_Assays Antimicrobial_Assays Antimicrobial Assays (e.g., MIC determination) Synthesis->Antimicrobial_Assays Antitubulin_Assays Antitubulin Assays Synthesis->Antitubulin_Assays Data_Analysis Data Analysis (IC50, GI50, MIC) Antiproliferative_Assays->Data_Analysis Kinase_Inhibition_Assays->Data_Analysis Antimicrobial_Assays->Data_Analysis Antitubulin_Assays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies SAR_Studies->Design Iterative Optimization

Caption: A generalized workflow for the discovery and evaluation of pyrrolopyrimidine derivatives.

References

Validating Cellular Target Engagement of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology. Derivatives of this core structure have been identified as potent inhibitors of one-carbon metabolism, a critical pathway for cancer cell proliferation. This guide provides a comparative overview of state-of-the-art cellular target engagement assays to validate the interaction of these compounds with their intended molecular targets within the complex environment of a living cell.

Putative Cellular Targets and Mechanism of Action

Derivatives of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione have been shown to exert their anticancer effects by targeting key enzymes in both mitochondrial and cytosolic one-carbon metabolism.[1][2][3][4] The primary putative targets include:

  • Serine Hydroxymethyltransferase 2 (SHMT2): A mitochondrial enzyme that catalyzes the conversion of serine to glycine, providing one-carbon units for various biosynthetic pathways.

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase): An enzyme in the de novo purine biosynthesis pathway.

  • 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Another key enzyme in de novo purine biosynthesis.

Inhibition of these targets disrupts the supply of essential building blocks for nucleotide and amino acid synthesis, leading to reduced tumor cell growth and proliferation.[2][3] The proposed signaling pathway and points of inhibition are illustrated below.

cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine_mito Glycine_mito SHMT2->Glycine_mito One_Carbon_Units_mito One_Carbon_Units_mito SHMT2->One_Carbon_Units_mito Glycine_cyto Glycine_cyto Glycine_mito->Glycine_cyto Transport Purine_Biosynthesis Purine_Biosynthesis Glycine_cyto->Purine_Biosynthesis GARFTase GARFTase AICARFTase AICARFTase Nucleotides Nucleotides GARFTase->Nucleotides AICARFTase->Nucleotides Inhibitor 1H-Pyrrolo[3,2-d]pyrimidine -2,4(3H,5H)-dione Analog Inhibitor->SHMT2 Inhibition Inhibitor->GARFTase Inhibition Inhibitor->AICARFTase Inhibition

Figure 1. Proposed mechanism of action for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione analogs.

Comparison of Cellular Target Engagement Assays

Validating that a compound binds to its intended target in a cellular context is a critical step in drug discovery. Several robust methods are available, each with its own advantages and limitations. Below is a comparison of common techniques that can be employed to confirm the target engagement of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives.

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Label-free, applicable to native proteins, can be adapted to high-throughput formats.[5][6][7]Requires specific antibodies for detection (Western blot) or specialized instrumentation (AlphaLISA, mass spectrometry).
Luminescent Thermal Shift Assay (BiTSA) A quantitative peptide tag (HiBiT) is fused to the target protein, and its denaturation is monitored by luminescence upon addition of a complementary fragment (LgBiT).High-throughput, quantitative, no need for specific antibodies.[5]Requires genetic modification of the target protein.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.Label-free, does not require heating, can identify unknown targets.Can be less sensitive than thermal shift assays, requires optimization of protease conditions.
Photo-affinity Labeling A photoreactive group on the compound covalently crosslinks to the target protein upon UV irradiation, allowing for identification by mass spectrometry.Can identify direct binding partners, useful for target deconvolution.Requires chemical synthesis of a photo-probe, potential for non-specific crosslinking.
Kinetic Exclusion Assay (KinExA®) Measures the concentration of unbound target protein in a solution equilibrated with the ligand.Highly sensitive, provides accurate binding affinity (Kd) and kinetics.[8]Requires specialized instrumentation, can be lower throughput.
In-Cell Western™ Assay A quantitative immunofluorescence method performed in microplates to measure protein levels, which can be adapted for target engagement studies.High-throughput, can measure target protein levels and post-translational modifications.Requires specific primary antibodies, potential for antibody-related artifacts.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

This protocol describes a Western blot-based CETSA to assess the thermal stabilization of SHMT2 by a 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione analog.

Workflow:

A 1. Treat cells with compound or vehicle B 2. Heat cell lysates to a range of temperatures A->B C 3. Separate soluble and aggregated proteins by centrifugation B->C D 4. Analyze soluble fraction by SDS-PAGE and Western blot C->D E 5. Quantify band intensity to determine melting curve D->E

Figure 2. Workflow for a Western blot-based Cellular Thermal Shift Assay (CETSA®).

Methodology:

  • Cell Culture and Treatment: Culture pancreatic cancer cells (e.g., MIA PaCa-2) to 80-90% confluency. Treat cells with the 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione analog at various concentrations or with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for SHMT2. Following incubation with a secondary antibody, visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize them to the intensity of the unheated control. Plot the normalized intensity against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Luminescent Thermal Shift Assay (BiTSA)

This protocol outlines a high-throughput BiTSA for quantifying target engagement.

Workflow:

A 1. Express HiBiT-tagged target protein in cells B 2. Treat cells with compound or vehicle A->B C 3. Lyse cells and add LgBiT and substrate B->C D 4. Heat lysates to a range of temperatures C->D E 5. Measure luminescence to determine protein stability D->E

Figure 3. Workflow for a Luminescent Thermal Shift Assay (BiTSA).

Methodology:

  • Generation of HiBiT-tagged Cell Line: Genetically engineer the cells of interest to express the target protein (e.g., GARFTase) with a HiBiT tag at either the N- or C-terminus.

  • Cell Plating and Treatment: Plate the engineered cells in a multi-well plate. Treat the cells with a serial dilution of the test compound.

  • Lysis and Luminescence Detection: Lyse the cells and add a detection reagent containing the LgBiT protein and a furimazine substrate.

  • Thermal Denaturation: Heat the plate across a temperature gradient using a thermal cycler.

  • Data Acquisition: Measure the luminescence at each temperature using a plate reader.

  • Data Analysis: Plot the luminescence signal as a function of temperature to generate thermal denaturation curves. The shift in the melting temperature (Tm) in the presence of the compound is a measure of target engagement.

Conclusion

The validation of cellular target engagement is a cornerstone of modern drug discovery. For compounds based on the 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold, a variety of robust methodologies are available to confirm their interaction with putative targets like SHMT2, GARFTase, and AICARFTase. The choice of assay will depend on factors such as the availability of specific antibodies, the desired throughput, and the need for quantitative binding kinetics. A multi-faceted approach, combining a primary assay like CETSA or BiTSA with a secondary, orthogonal method, will provide the highest confidence in the cellular mechanism of action of these promising therapeutic candidates.

References

A Comparative Analysis of Pyrrolo[3,2-d]pyrimidines and Thieno[3,2-d]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of two prominent heterocyclic scaffolds.

Pyrrolo[3,2-d]pyrimidines and thieno[3,2-d]pyrimidines, two isosteres of the purine nucleus, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to their emergence as promising scaffolds for the development of novel therapeutics. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between these two scaffolds lies in the five-membered ring fused to the pyrimidine core. In pyrrolo[3,2-d]pyrimidines, this is a pyrrole ring containing a nitrogen atom, while in thieno[3,2-d]pyrimidines, it is a thiophene ring with a sulfur atom. This seemingly subtle change significantly influences their physicochemical properties and, consequently, their biological activity and pharmacokinetic profiles.

The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, a feature absent in the thiophene ring. This can lead to different binding interactions with target proteins. Conversely, the sulfur atom in the thiophene ring is larger and more polarizable than the nitrogen atom, which can affect stacking interactions and overall compound polarity.

Comparative Biological Activities

Both pyrrolo[3,2-d]pyrimidines and thieno[3,2-d]pyrimidines have demonstrated a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. Their efficacy often stems from their ability to act as kinase inhibitors, interfering with cellular signaling pathways crucial for cancer cell proliferation and survival, or to disrupt microbial processes.

Anticancer Activity: Targeting Kinase Signaling

A primary area of investigation for both scaffolds is their potential as kinase inhibitors. Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical drivers of tumor growth and angiogenesis.

Data Presentation: Anticancer Activity

Compound ClassTargetCell LineIC50 / GI50 (µM)Reference
Pyrrolo[3,2-d]pyrimidines
Compound 4 EGFR (T790M/L858R)H19754.8[1]
Preclinical candidate 51m HER2/EGFRBT-4740.002[2]
AGF347SHMT2MIA PaCa-2(In vivo efficacy)[3]
Compound 6 TubulinMDA-MB-435Submicromolar[4]
Thieno[3,2-d]pyrimidines
Compound 17f VEGFR-2HCT-1162.80[5]
Compound 17f VEGFR-2HepG24.10[5]
Compound 6e CDKsHeLa0.591[6]
Compound 14 Not specifiedMCF722.12[7]
Compound 13 Not specifiedMCF722.52[7]
Compound 9 Not specifiedMCF727.83[7]
Compound 12 Not specifiedMCF729.22[7]
Antimicrobial Activity: A Promising Frontier

Both heterocyclic systems have also been explored for their potential to combat bacterial infections, including drug-resistant strains.

Data Presentation: Antimicrobial Activity

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrrolo[3,2-d]pyrimidines Staphylococcus aureus-[8]
Pseudomonas aeruginosa-[8]
Escherichia coli-[8]
Salmonella spp.-[8]
Thieno[3,2-d]pyrimidines Gram-positive bacteria (MRSA, VRSA, VISA, VRE)2-16[9]
Gram-negative bacteria16 to >32[9]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these compounds are often attributed to their inhibition of key signaling pathways that regulate cell growth, proliferation, and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Pyrrolo_Thieno Pyrrolo/Thieno[3,2-d]pyrimidines Pyrrolo_Thieno->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrrolo- and thieno[3,2-d]pyrimidines.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thieno Thieno[3,2-d]pyrimidines Thieno->VEGFR2 Inhibits PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival PKC->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: Inhibition of the VEGFR-2 signaling pathway, a key target for thienopyrimidines.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the in vitro potency of compounds against a target kinase.

Materials:

  • Test compounds (pyrrolo- or thieno[3,2-d]pyrimidines) dissolved in DMSO.

  • Recombinant kinase (e.g., EGFR, VEGFR-2).

  • Kinase substrate (specific peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • Luminescence-based ATP detection reagent.

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into the assay plates. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. The final concentrations of each component should be optimized for the specific kinase being tested.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. The intensity of the luminescence is inversely proportional to the amount of ATP consumed, and therefore, to the kinase activity.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Compound Dilution C Dispense into Plate A->C B Kinase/Substrate/ATP Mix B->C D Incubate C->D E Add Detection Reagent D->E F Read Luminescence E->F G Calculate IC50 F->G

Caption: General workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines.

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

  • Solubilization solution (for MTT assay).

  • Clear, 96-well plates.

  • Microplate reader (absorbance).

Procedure:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Addition of Reagent: Add MTT or MTS reagent to each well and incubate for an additional 1-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[10][11][12][13]

Cell_Viability_Workflow A Seed Cells B Treat with Compounds A->B C Incubate B->C D Add MTT/MTS Reagent C->D E Measure Absorbance D->E F Calculate IC50/GI50 E->F

Caption: Workflow for determining cell viability using the MTT or MTS assay.

Conclusion

Both pyrrolo[3,2-d]pyrimidines and thieno[3,2-d]pyrimidines represent versatile and promising scaffolds in drug discovery. While they share a common structural heritage as purine isosteres and exhibit overlapping biological activities, the subtle difference in their core structures provides a rich landscape for medicinal chemists to explore. Pyrrolo[3,2-d]pyrimidines have shown particular promise as potent, selective kinase inhibitors, with some candidates advancing to preclinical and clinical development. Thieno[3,2-d]pyrimidines, while also effective kinase inhibitors, have demonstrated significant potential as broad-spectrum antimicrobial agents.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further research, including comprehensive structure-activity relationship studies and in-depth pharmacokinetic and toxicological evaluations, will be crucial in fully elucidating their therapeutic potential and paving the way for the development of novel, effective, and safe medicines.

References

A Head-to-Head Comparison of Novel Pyrrolo[3,2-d]pyrimidine Analogs: Targeting Cancer Through Diverse Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of analogs with potent and diverse biological activities. This guide provides a head-to-head comparison of recently developed novel pyrrolo[3,2-d]pyrimidine analogs, focusing on their performance as antitumor agents through distinct mechanisms of action: inhibition of one-carbon metabolism, dual targeting of EGFR/HER2 kinases, and antifolate activity. Experimental data from various studies are summarized to offer a comparative overview for researchers in drug discovery and development.

I. Analogs Targeting One-Carbon Metabolism

A series of 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to inhibit key enzymes in folate-dependent one-carbon (C1) metabolism, a critical pathway for nucleotide and amino acid biosynthesis in cancer cells. These analogs, including AGF291, AGF320, and AGF347, have demonstrated potent inhibition of serine hydroxymethyltransferase (SHMT) 1 and 2, as well as other enzymes in the purine biosynthesis pathway.[1][2][3][4]

Performance Data
CompoundTarget EnzymesH460 (NSCLC) GI50 (nM)HCT116 (Colon) GI50 (nM)MIA PaCa-2 (Pancreatic) GI50 (nM)SHMT1 Ki (µM)SHMT2 Ki (µM)GARFTase Ki (µM)AICARFTase Ki (µM)
AGF291 SHMT1/2, GARFTase1.82.53.20.230.080.15>10
AGF320 SHMT1/2, GARFTase, AICARFTase1.51.92.80.180.060.122.5
AGF347 SHMT1/2, GARFTase, AICARFTase0.9 1.1 1.5 0.15 0.04 0.09 1.8

Data compiled from multiple sources.[1][3][5]

The lead compound, AGF347, consistently shows the highest potency across all tested cell lines and target enzymes, highlighting its potential as a broad-spectrum antitumor agent.[1][3][5] AGF347 has also demonstrated significant in vivo antitumor efficacy in pancreatic tumor xenograft models.[1][2]

Signaling Pathway

The targeted pathway involves the transfer of one-carbon units, essential for the synthesis of purines and thymidylate. By inhibiting SHMT and other key enzymes, these analogs disrupt DNA synthesis and repair, leading to cancer cell death.

OneCarbonMetabolism Serine Serine Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT CHO_THF 10-Formyl-THF CH2_THF->CHO_THF dTMP_Synth dTMP Synthesis CH2_THF->dTMP_Synth Purine_Synth Purine Synthesis CHO_THF->Purine_Synth GARFTase, AICARFTase SHMT SHMT1/2 GARFTase GARFTase AICARFTase AICARFTase AGF347 AGF347 AGF347->SHMT AGF347->GARFTase AGF347->AICARFTase EGFR_HER2_Pathway Ligand Growth Factor Receptor EGFR/HER2 Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor (e.g., 51m) Inhibitor->Dimerization Blocks ATP Binding Antifolate_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide_Synth Nucleotide Synthesis (Purines, dTMP) THF->Nucleotide_Synth DHFR DHFR Inhibitor Antifolate Analog (e.g., 15a) Inhibitor->DHFR ExperimentalWorkflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Compound Synthesis b Enzyme Inhibition Assays (IC50/Ki determination) a->b c Cell Proliferation Assays (GI50 across cell lines) b->c d Mechanism of Action Studies (e.g., Western Blot, FACS) c->d e Pharmacokinetic Studies d->e f Xenograft Tumor Models e->f g Toxicity Studies f->g

References

Assessing the Selectivity of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione and its Derivatives for Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds designed to modulate the activity of protein kinases. The selectivity of these compounds is a critical determinant of their therapeutic potential and safety profile. This guide provides a comparative analysis of the selectivity of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives against various kinase targets, supported by experimental data from published literature. While comprehensive selectivity data for the unsubstituted parent compound is limited, the analysis of its derivatives highlights the scaffold's versatility and the profound impact of chemical modifications on target specificity.

Kinase Inhibitor Selectivity Profiles

The following tables summarize the in vitro kinase inhibitory activity of various derivatives of the 1H-Pyrrolo[3,2-d]pyrimidine scaffold. The data illustrates how substitutions on the core ring system can steer the selectivity towards different kinase families, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Epidermal Growth Factor Receptors (EGFRs), and Cyclin-Dependent Kinases (CDKs).

Table 1: Selectivity of Pyrrolo[2,3-d]pyrimidine Derivatives against a Panel of Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 5k EGFR79[1]
Her240[1]
VEGFR2136[1]
CDK2204[1]
Sunitinib (Reference) EGFR93[1]
VEGFR2261[1]
Erlotinib (Reference) EGFR55[1]
Staurosporine (Reference) Her238[1]

Table 2: Selectivity of a Pyrrolo[3,2-d]pyrimidine Derivative (Compound 9c) against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 9c HCT116 (Colon Cancer)0.009[2]
Doxorubicin (Reference) HCT116 (Colon Cancer)0.008[2]

Table 3: Selectivity of a Pyrrolo[2,3-d]pyrimidine Derivative (Compound 12i) against EGFR Mutants

Compound IDTargetIC50 (nM)Selectivity vs. WTReference
Compound 12i EGFR (T790M mutant)0.21104-fold[3]
EGFR (wild-type)22-[3]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by these inhibitors and the experimental methods used to determine their selectivity is crucial for interpreting the data.

Targeted Signaling Pathways

Derivatives of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione have been shown to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the VEGFR and EGFR signaling pathways, common targets for this class of inhibitors.

Signaling_Pathways cluster_VEGFR VEGFR Signaling cluster_EGFR EGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK_V MEK RAF->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK_V->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF_E RAF RAS->RAF_E MEK_E MEK RAF_E->MEK_E ERK_E ERK MEK_E->ERK_E Proliferation Cell Proliferation, Survival ERK_E->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Derivatives Inhibitor->VEGFR Inhibitor->EGFR

Caption: Simplified VEGFR and EGFR signaling pathways targeted by pyrrolo[3,2-d]pyrimidine derivatives.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The selectivity of kinase inhibitors is typically determined using in vitro kinase assays. The following diagram outlines a general workflow for such an assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Kinase, Substrate & ATP Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate % Inhibition & IC50 Values Luminescence->IC50_Calc

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed and robust experimental design is fundamental to accurately determine the selectivity of kinase inhibitors. Below are outlines of common methodologies employed in the characterization of the inhibitors discussed.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

General Protocol:

  • Compound Preparation: The test compound, 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione or its derivatives, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial dilution is then prepared to test a range of concentrations.

  • Kinase Reaction Setup: The assay is typically performed in a multi-well plate format (e.g., 384-well). Each well contains the kinase, a specific peptide or protein substrate, ATP, and a reaction buffer.

  • Inhibitor Addition: The diluted test compounds are added to the wells. Control wells containing only the solvent (e.g., DMSO) are included to represent 0% inhibition, and wells without the kinase or ATP are used for background correction.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase to phosphorylate the substrate.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Measuring the amount of ADP produced or the remaining ATP using a luciferase-luciferin system (e.g., ADP-Glo™ Kinase Assay).

    • Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Assays

Objective: To assess the ability of a compound to inhibit the activity of a target kinase within a cellular context.

General Protocol:

  • Cell Culture: A relevant cell line that expresses the target kinase is cultured under standard conditions.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific period.

  • Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific to the phosphorylated form of the target kinase and the total amount of the kinase.

  • Analysis: The band intensities are quantified to determine the extent of inhibition of kinase phosphorylation at different compound concentrations.

Conclusion

The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold serves as a versatile foundation for the development of potent and selective kinase inhibitors. The presented data demonstrates that strategic chemical modifications to this core structure can yield compounds with high affinity for specific kinase targets, including those that are critical in cancer progression. The ability to tune the selectivity profile through synthetic chemistry underscores the therapeutic potential of this compound class. Further screening of the parent compound and its derivatives against broader kinase panels will be instrumental in identifying novel and highly selective inhibitors for various diseases.

References

Safety Operating Guide

Proper Disposal of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (CAS No. 65996-50-1), a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Precautions

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][2]

Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow all institutional and regulatory safety protocols.

Step-by-Step Disposal Procedure

The recommended disposal method for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves disposal through a licensed chemical waste disposal facility. Adherence to local, regional, and national regulations is mandatory.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A lab coat or other protective clothing

  • In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.

2. Waste Collection and Storage:

  • Collect waste 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione in a dedicated, properly labeled, and sealed container.

  • The container should be suitable for chemical waste and clearly marked with the chemical name and associated hazards.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Spill and Contamination Management:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep up the solid material and place it into the designated waste container.

  • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Contaminated materials, such as weighing paper, gloves, and bench liners, should also be disposed of as chemical waste.

4. Final Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge the chemical or its containers to sewer systems.[3]

  • Ensure that the disposal is carried out in accordance with all applicable federal, state, and local environmental regulations.

Quantitative Data Summary

ParameterValueSource
CAS Number65996-50-1[1][2][4]
Molecular FormulaC6H5N3O2[1]
Molecular Weight151.12 g/mol [1]
Hazard StatementsH302, H315, H319, H335[1][2]
Precautionary Statement (Disposal)P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione.

G Disposal Workflow for 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione A Waste Generation (Unused chemical, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Is the container full? C->D D->C No E Store in Designated Hazardous Waste Area D->E Yes F Arrange for Pickup by Licensed Waste Disposal Service E->F G Final Disposal (Incineration or other approved method) F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.